Product packaging for 2-Methyl-4-nitrobutan-1-ol(Cat. No.:)

2-Methyl-4-nitrobutan-1-ol

Cat. No.: B15316241
M. Wt: 133.15 g/mol
InChI Key: CZUKMJNCZHVKEK-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrobutan-1-ol is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3 B15316241 2-Methyl-4-nitrobutan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-nitrobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-5(4-7)2-3-6(8)9/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUKMJNCZHVKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of (R)-2-Methyl-4-nitrobutan-1-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoselective synthesis of (R)-2-Methyl-4-nitrobutan-1-ol, a valuable chiral building block in organic synthesis and drug development. The primary synthetic route involves a two-step process commencing with an organocatalyzed asymmetric Michael addition, followed by a chemoselective reduction of the resulting aldehyde. This document details the experimental protocols, presents key quantitative data, and visualizes the synthetic pathway and workflow.

Synthetic Strategy Overview

The enantioselective synthesis of (R)-2-Methyl-4-nitrobutan-1-ol is most effectively achieved through a sequential two-step process:

  • Asymmetric Michael Addition: The synthesis initiates with the conjugate addition of propanal to nitroethene. This reaction is catalyzed by a chiral organocatalyst, typically a derivative of proline, to establish the (R)-stereocenter at the C2 position, yielding (R)-2-Methyl-4-nitrobutanal. The use of catalysts like (S)-diphenylprolinol silyl ether has been shown to afford high enantioselectivity in analogous reactions.[1][2]

  • Chemoselective Aldehyde Reduction: The subsequent step involves the reduction of the aldehyde functionality in (R)-2-Methyl-4-nitrobutanal to a primary alcohol. This transformation is achieved using a mild reducing agent, such as sodium borohydride (NaBH₄), which selectively reduces the aldehyde in the presence of the nitro group.

This strategy allows for precise control over the stereochemistry and provides a reliable route to the desired chiral γ-nitro alcohol.

Signaling Pathway and Experimental Workflow

The overall synthetic transformation can be visualized as a linear progression from starting materials to the final product, with a key chiral intermediate.

Synthesis_Pathway cluster_intermediate Chiral Intermediate cluster_product Final Product Propanal Propanal Nitrobutanal (R)-2-Methyl-4-nitrobutanal Propanal->Nitrobutanal Asymmetric Michael Addition Nitroethene Nitroethene Nitroethene->Nitrobutanal Nitrobutanol (R)-2-Methyl-4-nitrobutan-1-ol Nitrobutanal->Nitrobutanol Chemoselective Reduction Experimental_Workflow start Start step1 Step 1: Asymmetric Michael Addition (Propanal + Nitroethene) start->step1 workup1 Aqueous Work-up and Extraction step1->workup1 step2 Step 2: Chemoselective Reduction (with NaBH4) workup2 Quenching and Extraction step2->workup2 purification1 Chromatographic Purification of Aldehyde workup1->purification1 purification1->step2 purification2 Chromatographic Purification of Alcohol workup2->purification2 characterization Characterization (NMR, Optical Rotation) purification2->characterization end End characterization->end

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-nitrobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of 2-Methyl-4-nitrobutan-1-ol. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported values with predicted data for closely related analogs and outlines general experimental protocols for their determination.

Core Physicochemical Properties

The following table summarizes the available and estimated quantitative data for this compound.

PropertyValueSource
Molecular Formula C₅H₁₁NO₃N/A
Molecular Weight 133.15 g/mol [1]
Boiling Point 224.313 °C at 760 mmHg[]
Density 1.094 g/cm³[]
Melting Point Not available (Predicted to be a liquid at room temperature)N/A
Solubility in Water Predicted to be soluble[3][4]
pKa Estimated to be around 14-16N/A
logP (Octanol-Water Partition Coefficient) Not available (Predicted to be low)N/A

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are outlined below. These are generalized protocols that can be adapted for this specific nitro alcohol.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline compounds, this occurs over a narrow temperature range. The melting point is a crucial indicator of purity.[5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the solid sample is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the material into the closed end.

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

  • Purity Check: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[5]

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle is a general guideline, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[6]

Apparatus:

  • Test tubes

  • Graduated pipettes or burettes

  • Vortex mixer or shaker

Procedure for Qualitative Solubility:

  • Water Solubility:

    • Add approximately 10-20 mg of this compound to a test tube containing 1 mL of deionized water.

    • Vigorously shake or vortex the test tube for 1-2 minutes.

    • Visually inspect the solution for the disappearance of the solid or the formation of a single liquid phase. If the compound dissolves, it is classified as water-soluble.[7][8]

  • Solubility in Organic Solvents:

    • Repeat the procedure with a range of organic solvents of varying polarities (e.g., ethanol, acetone, diethyl ether, hexane).

    • Observe and record the solubility in each solvent.

Procedure for Quantitative Solubility:

  • Prepare a saturated solution of this compound in the desired solvent at a specific temperature.

  • Allow the solution to equilibrate, ensuring excess solid is present.

  • Carefully separate a known volume of the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For an alcohol, it represents the tendency to donate the proton of the hydroxyl group.

Apparatus:

  • pH meter (calibrated)

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure (Potentiometric Titration):

  • Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (typically water or a water-alcohol mixture if the compound has low water solubility).

  • Titration Setup: Place the solution in a beaker with a stir bar and immerse a calibrated pH electrode.

  • Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) in small increments from a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, where half of the alcohol has been neutralized.[9]

Determination of logP (Octanol-Water Partition Coefficient)

Principle: The logP value is a measure of the lipophilicity of a compound. It is the logarithm of the ratio of the concentration of the compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.[10]

Apparatus:

  • Separatory funnel or vials with screw caps

  • Shaker

  • Centrifuge (optional)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure (Shake-Flask Method): [10]

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning:

    • Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel or vial.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

    • Allow the layers to separate completely. Centrifugation can be used to expedite this process.[11]

  • Concentration Measurement:

    • Carefully withdraw a sample from both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation:

    • Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in water].

    • The logP is the logarithm of P.[10]

Mandatory Visualizations

The following diagrams illustrate key experimental workflows relevant to the characterization of this compound.

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start grind Grind Sample start->grind pack Pack Capillary Tube grind->pack place Place in Apparatus pack->place heat_fast Rapid Heating place->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe_start Observe Start of Melting heat_slow->observe_start observe_end Observe End of Melting observe_start->observe_end record_range Record Melting Range observe_end->record_range purity Assess Purity record_range->purity experimental_workflow_logp cluster_setup Setup cluster_partitioning Partitioning cluster_analysis Analysis cluster_calculation Calculation start Start saturate Saturate Solvents (Octanol and Water) start->saturate add_compound Add Compound to Octanol/Water Mixture saturate->add_compound shake Shake to Equilibrate add_compound->shake separate Separate Layers shake->separate sample_octanol Sample Octanol Phase separate->sample_octanol sample_water Sample Aqueous Phase separate->sample_water measure_conc Measure Concentration (e.g., HPLC) sample_octanol->measure_conc sample_water->measure_conc calc_p Calculate P measure_conc->calc_p calc_logp Calculate logP calc_p->calc_logp

References

Spectroscopic and Structural Elucidation of 2-Methyl-4-nitrobutan-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed framework for the spectroscopic analysis of 2-Methyl-4-nitrobutan-1-ol. The document summarizes expected quantitative data in structured tables, provides detailed experimental methodologies, and includes a visual representation of the analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the known data of 2-nitro-1-butanol and 4-nitrobutan-1-ol.

Table 1: Predicted ¹H NMR Data (Referenced from 2-nitro-1-butanol)

ProtonsChemical Shift (ppm)Multiplicity
-CH₃~0.9Triplet
-CH₂- (in ethyl group)~1.8-2.0Multiplet
-CH(NO₂)~4.5Multiplet
-CH₂OH~3.8-4.0Multiplet
-OHBroad SingletSinglet

Data is inferred from similar structures; actual values may vary.

Table 2: Predicted ¹³C NMR Data (Referenced from 2-nitro-1-butanol) [1]

CarbonChemical Shift (ppm)
-CH₃~10-15
-CH₂- (in ethyl group)~20-25
-CH(NO₂)~85-95
-CH₂OH~60-65

Data is inferred from similar structures; actual values may vary.[1]

Table 3: Predicted IR Absorption Bands (Referenced from 2-nitro-1-butanol) [2]

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200-3600Strong, Broad
C-H Stretch (Alkane)2850-3000Medium-Strong
N-O Stretch (Nitro)1540-1560 & 1370-1380Strong
C-O Stretch (Alcohol)1050-1150Strong

Data is inferred from similar structures; actual values may vary.[2]

Table 4: Predicted Mass Spectrometry Fragmentation (Referenced from 2-nitro-1-butanol) [3]

m/zProposed Fragment
119[M]⁺ (Molecular Ion)
101[M-H₂O]⁺
88[M-NO₂]⁺
73[M-NO₂-CH₃]⁺
55[C₄H₇]⁺
43[C₃H₇]⁺
31[CH₂OH]⁺

Fragmentation patterns are predictive and based on common fragmentation pathways for nitroalkanes and alcohols.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of small organic molecules.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[4]

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution.[5]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

2.2 Infrared (IR) Spectroscopy

This protocol describes the analysis of a liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.[6][7]

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a single drop of the liquid sample directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument's software will automatically perform the background subtraction.

    • After analysis, clean the ATR crystal thoroughly with a suitable solvent.

2.3 Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining a mass spectrum using Electron Ionization (EI).[8]

  • Sample Introduction:

    • For volatile liquid samples, a small amount can be injected into a heated inlet connected to the ion source.

    • Alternatively, the sample can be introduced via a direct insertion probe or after separation by gas chromatography (GC-MS).[9]

  • Data Acquisition:

    • The sample is vaporized and enters the ion source, which is under high vacuum.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9]

    • The resulting positively charged ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a newly synthesized compound like this compound using spectroscopic methods.

Spectroscopic_Workflow Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification Purity_Check Purity Assessment (e.g., GC, HPLC, TLC) Purification->Purity_Check IR_Spec IR Spectroscopy (Functional Group Identification) Purity_Check->IR_Spec MS_Spec Mass Spectrometry (Molecular Weight and Formula) Purity_Check->MS_Spec NMR_Spec NMR Spectroscopy (¹H, ¹³C, 2D NMR) Purity_Check->NMR_Spec Data_Integration Data Integration and Structure Elucidation IR_Spec->Data_Integration MS_Spec->Data_Integration NMR_Spec->Data_Integration Final_Structure Final Structure Confirmation Data_Integration->Final_Structure

References

Stability and Decomposition of 2-Methyl-4-nitrobutan-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the stability and decomposition of the organic compound 2-Methyl-4-nitrobutan-1-ol. Due to a lack of specific experimental data in publicly available literature for this particular molecule, this document provides a comprehensive overview based on the known chemistry of related nitroalkanes and nitro alcohols. The information herein is intended to guide researchers in predicting potential stability issues and designing appropriate analytical studies.

Executive Summary

Predicted Physicochemical Properties

While extensive experimental data is unavailable, some basic properties for the (2R)-enantiomer of this compound have been reported.

PropertyValueReference
IUPAC Name(2R)-2-methyl-4-nitrobutan-1-ol[]
Boiling Point224.313°C at 760 mmHg[]
Density1.094 g/cm³[]

Potential Decomposition Pathways

The stability of this compound will be influenced by factors such as temperature, pH, light, and the presence of oxidizing or reducing agents.

Hydrolysis

Nitroalkanes can undergo hydrolysis, particularly under acidic conditions. Primary nitroalkanes, such as this compound, can be hydrolyzed to a carboxylic acid and hydroxylamine when treated with strong acids like boiling hydrochloric acid or 85% sulfuric acid[2].

A well-known reaction of nitroalkanes is the Nef reaction , which involves the acid-catalyzed hydrolysis of a salt of a primary or secondary nitroalkane to an aldehyde or ketone and nitrous oxide[3]. This reaction proceeds through the formation of a nitronate salt in the presence of a base, followed by acidification[3][4].

Thermal Decomposition

The thermal stability of nitroalkanes is a significant consideration, as many nitro compounds are known to be thermally sensitive[5][6]. The primary mechanism of thermal decomposition for many nitroalkanes is the homolytic cleavage of the carbon-nitrogen (C-N) bond, which has a relatively low dissociation energy[7]. This initial step would generate an alkyl radical and nitrogen dioxide (NO₂). Subsequent reactions of these radical species can lead to a complex mixture of products[7]. The pyrolysis of nitroalkanes has been shown to produce a variety of compounds, including aldehydes, ketones, and smaller alkanes[7].

Photodegradation

Many organic nitro compounds are susceptible to photodegradation. Upon absorption of UV light, the nitro group can be excited, leading to various reactions, including C-N bond cleavage or hydrogen abstraction from other parts of the molecule. The specific products of photodegradation would depend on the wavelength of light and the reaction medium.

Experimental Protocols for Stability and Decomposition Studies

While specific protocols for this compound are not available, the following general methodologies can be adapted to study its stability and decomposition.

Stability Testing Protocol
  • Sample Preparation : Prepare solutions of this compound in various relevant solvents (e.g., water, buffers of different pH, organic solvents).

  • Stress Conditions :

    • Thermal Stress : Store samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) in controlled-temperature chambers.

    • Hydrolytic Stress : Adjust the pH of aqueous solutions to acidic (e.g., pH 1, 3), neutral (pH 7), and basic (e.g., pH 9, 11) conditions and store at various temperatures.

    • Photostability : Expose samples to a controlled light source (e.g., xenon lamp) according to ICH Q1B guidelines.

  • Time Points : Withdraw aliquots of the samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Analysis : Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining amount of this compound and detect the formation of degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structures of the degradants.

Forced Degradation Study Protocol
  • Objective : To generate degradation products for identification and to develop a stability-indicating analytical method.

  • Conditions :

    • Acid Hydrolysis : Reflux the sample in 0.1 N HCl.

    • Base Hydrolysis : Reflux the sample in 0.1 N NaOH.

    • Oxidative Degradation : Treat the sample with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation : Heat the solid sample or a concentrated solution at a high temperature.

    • Photodegradation : Expose a concentrated solution to high-intensity light.

  • Analysis : Analyze the stressed samples by HPLC-MS to identify and characterize the major degradation products.

Visualizing Potential Decomposition Pathways

The following diagrams illustrate hypothetical pathways for the decomposition of this compound based on general chemical principles of nitro alcohols.

Decomposition_Pathways cluster_main This compound cluster_thermal Thermal Decomposition cluster_acid Acid-Catalyzed Decomposition cluster_nef Nef Reaction Pathway M This compound TD1 Alkyl Radical + NO2 M->TD1 Δ (Heat) AH1 2-Methylbutane-1,4-diol M->AH1 H+ / H2O AH2 Hydroxylamine M->AH2 H+ / H2O NR1 Nitronate Salt M->NR1 Base TD2 Further Decomposition Products TD1->TD2 NR2 2-Methyl-4-oxobutanal NR1->NR2 H+ NR3 N2O NR1->NR3 H+

Caption: Hypothetical decomposition pathways for this compound.

Conclusion

While specific stability data for this compound is currently lacking in the public domain, an understanding of the chemistry of nitroalkanes and primary alcohols allows for the prediction of its potential degradation pathways. Researchers and drug development professionals should consider the susceptibility of this molecule to hydrolysis (particularly under acidic conditions), thermal decomposition via C-N bond cleavage, and photodegradation. The experimental protocols outlined in this guide provide a starting point for a thorough investigation of the stability of this compound, which is essential for its potential development and application. Further research is warranted to elucidate the precise decomposition products and kinetics under various stress conditions.

References

Navigating the Solubility Landscape of 2-Methyl-4-nitrobutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-nitrobutan-1-ol is a polar organic compound with potential applications in various research and development sectors, including as a building block in organic synthesis and for the development of novel therapeutics. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive overview of the methodologies to determine the solubility of this compound, addressing the current lack of publicly available quantitative data.

While specific solubility data for this compound is not readily found in scientific literature, this guide equips researchers with the necessary experimental protocols to generate this crucial data in-house. The following sections detail a robust gravimetric method for solubility determination, present a template for systematic data recording, and visualize the experimental workflow.

Data Presentation: A Framework for Your Findings

To facilitate clear and comparative analysis of solubility, it is recommended to organize experimental data in a structured format. The following table provides a template for recording the solubility of this compound in various common organic solvents at different temperatures.

SolventTemperature (°C)Mass of this compound (g) per 100 g of SolventMolar Solubility (mol/L)Observations
Methanol
Ethanol
Acetone
Ethyl Acetate
Toluene
Dichloromethane
Acetonitrile
Add other solvents as needed

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and widely used technique to determine the solubility of a solid compound in a solvent. It involves saturating a solvent with the solute at a specific temperature, separating the undissolved solid, and then evaporating the solvent from a known mass of the saturated solution to determine the mass of the dissolved solute.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed, dry collection vials

  • Oven or vacuum oven for drying

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is fully saturated.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

    • Immediately filter the solution through a syringe filter into a pre-weighed, dry collection vial. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Record the total mass of the collection vial containing the filtered saturated solution.

    • Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or by using a vacuum oven for more sensitive compounds.

    • Once the solvent is completely evaporated and a constant weight is achieved, record the final mass of the vial containing the dry solute.

  • Calculation of Solubility:

    • Mass of the saturated solution: (Mass of vial + solution) - (Mass of empty vial)

    • Mass of the dissolved solute: (Mass of vial + dry solute) - (Mass of empty vial)

    • Mass of the solvent: (Mass of the saturated solution) - (Mass of the dissolved solute)

    • Solubility ( g/100 g solvent): [(Mass of the dissolved solute) / (Mass of the solvent)] x 100

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric method.

Solubility_Workflow start Start: Prepare Materials (Solute, Solvent, Vials, etc.) add_excess Add Excess Solute to a Known Volume of Solvent in a Sealed Vial start->add_excess equilibrate Equilibrate at Constant Temperature with Agitation (e.g., 24-48h) add_excess->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle withdraw_filter Withdraw Supernatant with a Pre-warmed Syringe and Filter into a Pre-weighed Vial settle->withdraw_filter weigh_solution Record Mass of the Vial with the Saturated Solution withdraw_filter->weigh_solution evaporate Evaporate Solvent (Oven or Vacuum Oven) weigh_solution->evaporate weigh_solute Record Mass of the Vial with the Dry Solute evaporate->weigh_solute calculate Calculate Solubility (g/100 g solvent and mol/L) weigh_solute->calculate end End: Record Data calculate->end

Caption: Experimental Workflow for Gravimetric Solubility Determination.

A Theoretical and Computational Investigation of 2-Methyl-4-nitrobutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-nitrobutan-1-ol is a chiral nitroalcohol with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the theoretical and computational aspects of this compound, alongside relevant experimental data and protocols. Due to the limited specific research on this molecule, this guide combines established theoretical principles, data from analogous compounds, and proposed computational and experimental workflows to serve as a foundational resource for researchers. The synthesis of this class of molecules is typically achieved via the Henry (nitroaldol) reaction, a classic carbon-carbon bond-forming reaction.[1][2] This guide will delve into the computational modeling of this compound, its synthesis via the Henry reaction, and its spectroscopic characterization.

Theoretical and Computational Studies

A proposed computational workflow for a thorough investigation of this compound is presented below. This workflow is designed to provide fundamental insights into the molecule's structure, stability, and reactivity.

Proposed Computational Workflow

G cluster_start Input cluster_dft DFT Calculations cluster_analysis Data Analysis cluster_output Output start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, ESP) geom_opt->elec_prop conf_analysis Conformational Analysis freq_calc->conf_analysis spec_sim Spectra Simulation (IR, NMR) freq_calc->spec_sim reactivity Reactivity Descriptors elec_prop->reactivity output Optimized Geometry, Thermodynamic Data, Electronic Properties, Simulated Spectra conf_analysis->output spec_sim->output reactivity->output

Caption: Proposed DFT workflow for this compound.

Data Presentation: Predicted Molecular Properties

The following table summarizes the types of quantitative data that would be obtained from the proposed computational workflow. The values are hypothetical and serve as a template for presenting actual computational results.

PropertyPredicted Value/RangeComputational Method
Optimized Bond Lengths (Å)C-C: 1.52-1.54, C-N: 1.48-1.50, N-O: 1.22-1.24, C-O: 1.42-1.44, O-H: 0.96-0.98DFT (B3LYP/6-31G)
Optimized Bond Angles (°)C-C-C: 109-112, O-N-O: 123-126, C-O-H: 108-110DFT (B3LYP/6-31G)
Vibrational Frequencies (cm⁻¹)O-H stretch: ~3600, C-H stretch: 2800-3000, NO₂ asymm. stretch: ~1550, NO₂ symm. stretch: ~1380, C-O stretch: ~1050DFT (B3LYP/6-31G)
HOMO Energy (eV)-6.5 to -7.5DFT (B3LYP/6-31G)
LUMO Energy (eV)-0.5 to -1.5DFT (B3LYP/6-31G)
HOMO-LUMO Gap (eV)6.0 to 7.0DFT (B3LYP/6-31G)
Dipole Moment (Debye)3.0 - 4.0DFT (B3LYP/6-31G*)

Experimental Protocols

The primary route for the synthesis of this compound is the Henry (nitroaldol) reaction.[1][2] This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1] For the synthesis of this compound, the reactants would be 2-methylpropanal and nitroethane.

Synthesis of this compound via the Henry Reaction

The following is a generalized experimental protocol for the synthesis of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine 2-methylpropanal, nitroethane, and solvent cool Cool to 0°C reactants->cool add_base Slowly add base catalyst (e.g., NaOH solution) cool->add_base stir Stir at room temperature add_base->stir quench Quench with acid stir->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for the Henry reaction.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylpropanal (1.0 eq) and nitroethane (1.2 eq) in a suitable solvent (e.g., methanol or a mixture of water and a surfactant like cetyltrimethylammonium chloride).[3] Cool the mixture to 0°C in an ice bath.

  • Reaction: Slowly add a catalytic amount of a base, such as a dilute aqueous solution of sodium hydroxide (e.g., 0.025 M NaOH), to the cooled reaction mixture.[3] After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours, or until TLC analysis indicates the consumption of the starting materials.[3]

  • Work-up: Quench the reaction by adding a weak acid (e.g., dilute HCl) until the solution is neutral. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Predicted Spectroscopic Data:

TechniqueFunctional GroupPredicted Chemical Shift / Wavenumber
¹H NMR-OHBroad singlet, ~1.5-4.0 ppm
-CH(OH)Multiplet, ~3.4-3.8 ppm
-CH(CH₃)Multiplet, ~1.8-2.2 ppm
-CH₂(NO₂)Multiplet, ~4.3-4.6 ppm
-CH₃ (on C2)Doublet, ~0.9-1.1 ppm
-CH₃ (from nitroethane)Not applicable (part of the new C-C bond)
¹³C NMR-C-OH~65-75 ppm
-C-NO₂~75-85 ppm
-CH(CH₃)~30-40 ppm
-CH₂-~35-45 ppm
-CH₃~15-25 ppm
IRO-H stretchBroad, ~3300-3600 cm⁻¹
C-H stretch2850-3000 cm⁻¹
NO₂ asymm. stretchStrong, ~1540-1560 cm⁻¹
NO₂ symm. stretchStrong, ~1370-1390 cm⁻¹
C-O stretch~1050-1150 cm⁻¹

Signaling Pathways and Logical Relationships

The primary chemical transformation discussed is the Henry reaction. The logical relationship of this reaction is straightforward: the combination of an aldehyde and a nitroalkane in the presence of a base yields a β-nitroalcohol.

G Aldehyde 2-Methylpropanal Product This compound Aldehyde->Product Nitroalkane Nitroethane Nitroalkane->Product Base Base Catalyst Base->Product

Caption: Reactant-product relationship in the Henry reaction.

Conclusion

This technical guide provides a foundational understanding of the theoretical and computational aspects of this compound. While direct experimental and computational studies on this specific molecule are sparse, this guide offers a robust framework for its investigation. The proposed computational workflow using DFT, the detailed experimental protocol for its synthesis via the Henry reaction, and the predicted spectroscopic data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. Further research is encouraged to validate the proposed models and expand the understanding of this and related nitroalcohols.

References

The Advent and Evolution of Nitroalcohols: A Cornerstone of Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the discovery, history, and synthetic applications of nitroalcohols, with a focus on the seminal Henry reaction and its asymmetric variants. This guide is intended for researchers, scientists, and drug development professionals.

The journey of nitroalcohols in organic synthesis is a compelling narrative of discovery and innovation, stretching from the late 19th century to the forefront of modern asymmetric catalysis. These bifunctional molecules, characterized by the presence of a hydroxyl group and a nitro group on adjacent carbon atoms, have emerged as versatile building blocks, enabling the construction of complex molecular architectures and playing a crucial role in the synthesis of pharmaceuticals and other biologically active compounds. At the heart of their story lies the venerable Henry reaction, a carbon-carbon bond-forming reaction that has been refined and reimagined for over a century.

The Genesis: Louis Henry and the Dawn of Nitroalcohol Chemistry

The formal discovery of β-nitroalcohols is credited to the Belgian chemist Louis Henry in 1895.[1][2][3][4] Intrigued by the acidic nature of the α-protons of nitroalkanes, Henry explored their reactivity with aldehydes and ketones in the presence of a base. This led to the development of what is now known as the Henry reaction, or the nitroaldol reaction.[1][2] This seminal work, published in the Comptes Rendus de l'Académie des Sciences, laid the foundation for the entire field of nitroalcohol chemistry.[3][4]

The fundamental transformation of the Henry reaction involves the deprotonation of a nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the β-nitroalcohol.[2]

While Henry's work marks the formal discovery, the broader history of nitro compounds in organic chemistry was still in its relative infancy in the late 19th century. The synthesis and study of nitroalkanes themselves were areas of active investigation, and Henry's discovery provided a crucial early example of their synthetic utility. There is no significant evidence of the isolation or synthesis of nitroalcohols prior to Henry's 1895 publication.

The Henry Reaction: A Versatile Tool for Carbon-Carbon Bond Formation

The significance of the Henry reaction lies in the synthetic versatility of the resulting β-nitroalcohols. The two functional groups, the hydroxyl and the nitro group, can be readily transformed into a variety of other functionalities, making nitroalcohols valuable intermediates in multi-step syntheses.[2]

Key transformations of β-nitroalcohols include:

  • Reduction of the nitro group: This transformation provides access to 1,2-amino alcohols, a common motif in pharmaceuticals and natural products.

  • Dehydration: Elimination of water from β-nitroalcohols yields nitroalkenes, which are potent Michael acceptors.

  • Oxidation of the alcohol: This leads to the formation of α-nitro ketones.

  • Nef reaction: The nitro group can be converted into a carbonyl group, providing access to α-hydroxy ketones or aldehydes.

These transformations underscore the strategic importance of the Henry reaction in providing access to a diverse array of molecular scaffolds.

The Quest for Chirality: The Rise of the Asymmetric Henry Reaction

A major breakthrough in the history of the Henry reaction was the development of asymmetric variants, allowing for the stereocontrolled synthesis of chiral nitroalcohols. The first notable success in this area was reported in 1992 by Shibasaki and co-workers, who utilized a lanthanum-binaphthol complex as a chiral catalyst.[5] This pioneering work opened the floodgates for the development of a vast arsenal of catalytic systems for the enantioselective Henry reaction.

These catalytic systems can be broadly categorized into two main classes: chiral metal complexes and organocatalysts.

Chiral Metal Catalysis

A wide variety of chiral metal complexes have been successfully employed to catalyze the asymmetric Henry reaction, with copper, zinc, and lanthanide-based catalysts being among the most prominent. These catalysts typically function by coordinating to both the nitroalkane and the carbonyl compound, thereby creating a chiral environment that directs the stereochemical outcome of the reaction.

Asymmetric_Henry_Reaction_Metal_Catalysis Catalyst Chiral Metal Catalyst (M-L) Nitronate_Complex [M-L(R-CH=NO2)] Nitronate Complex Catalyst->Nitronate_Complex + Nitroalkane - H+ Nitroalkane R-CH2-NO2 Aldehyde R'-CHO Transition_State [Chiral Transition State] Nitronate_Complex->Transition_State + Aldehyde Product_Complex [M-L*(Product)] Product Complex Transition_State->Product_Complex Product_Complex->Catalyst + H+ - Product Product Chiral β-Nitroalcohol Product_Complex->Product

Caption: General catalytic cycle for a metal-catalyzed asymmetric Henry reaction.

Organocatalysis

The field of organocatalysis has also made significant contributions to the asymmetric Henry reaction. Small organic molecules, such as chiral amines, thioureas, and guanidines, have been shown to be effective catalysts. These organocatalysts often operate through a dual-activation mechanism, where one part of the catalyst acts as a Brønsted base to deprotonate the nitroalkane, while another part activates the carbonyl compound through hydrogen bonding.

Organocatalyzed_Henry_Reaction cluster_catalyst Bifunctional Organocatalyst Base Basic Site (e.g., Amine) Nitronate R-CH=NO2⁻ Base->Nitronate HBD H-Bond Donor (e.g., Thiourea) Activated_Aldehyde Activated R'-CHO HBD->Activated_Aldehyde Nitroalkane R-CH2-NO2 Nitroalkane->Nitronate Deprotonation Aldehyde R'-CHO Aldehyde->Activated_Aldehyde H-Bonding Product Chiral β-Nitroalcohol Nitronate->Product Activated_Aldehyde->Product

Caption: Dual activation mechanism in an organocatalyzed Henry reaction.

Quantitative Comparison of Catalytic Systems

The development of various catalytic systems has led to significant improvements in both the yield and enantioselectivity of the asymmetric Henry reaction. The following tables summarize representative data for different types of catalysts.

Table 1: Asymmetric Henry Reaction with Aromatic Aldehydes

Catalyst TypeCatalystAldehydeSolventTemp (°C)Yield (%)ee (%)Reference
Metal-Catalyzed
La-BINOLLa-Li-BINOLBenzaldehydeTHF-208592[5]
Cu-BoxCu(OAc)₂-(S,S)-t-Bu-BoxBenzaldehydeEtOHRT9593
Zn-Amino AlcoholZn(OTf)₂/N-MethylephedrineBenzaldehydeCH₂Cl₂09195[6]
Organocatalyzed
ThioureaTakemoto's Catalyst4-NitrobenzaldehydeTolueneRT9894[7]
GuanidineChiral GuanidineBenzaldehydeCH₂Cl₂-788590[7]
Cinchona AlkaloidCupreine Derivative4-ChlorobenzaldehydeToluene-609697[7]

Table 2: Asymmetric Henry Reaction with Aliphatic Aldehydes

Catalyst TypeCatalystAldehydeSolventTemp (°C)Yield (%)ee (%)Reference
Metal-Catalyzed
La-BINOLLa-Li-BINOLCyclohexanecarboxaldehydeTHF-208995[5]
Cu-DiamineCu(OAc)₂/Chiral DiamineIsovaleraldehydeEtOH09296[6]
Organocatalyzed
ThioureaTakemoto's CatalystCyclohexanecarboxaldehydeTolueneRT9592[7]

Experimental Protocols

General Procedure for the Asymmetric Henry Reaction using a Shibasaki-type Catalyst

To a solution of the chiral lanthanum-binaphthol complex (5 mol%) in THF (2 mL) at -78 °C is added a solution of the nitroalkane (1.2 mmol) in THF (1 mL). The mixture is stirred for 30 minutes, followed by the addition of the aldehyde (1.0 mmol). The reaction is stirred at -78 °C for 24-48 hours. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired β-nitroalcohol.

General Procedure for an Organocatalyzed Asymmetric Henry Reaction

To a solution of the chiral thiourea catalyst (10 mol%) in toluene (1 mL) is added the aldehyde (0.5 mmol) and the nitroalkane (1.0 mmol). The reaction mixture is stirred at room temperature for 24-72 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the corresponding β-nitroalcohol.

Industrial Applications and Future Perspectives

The Henry reaction and its products have found numerous applications in industrial settings. Nitroalcohols are key intermediates in the synthesis of various pharmaceuticals, including β-blockers and antibiotics.[2] For instance, 2-nitro-1-butanol, produced via the Henry reaction of 1-nitropropane and formaldehyde, is a precursor to the antitubercular drug ethambutol. Furthermore, tris(hydroxymethyl)nitromethane, synthesized from nitromethane and formaldehyde, is used as a biocide and a formaldehyde-releasing agent in various industrial applications.[8]

Industrial_Applications Henry_Reaction Henry Reaction Nitroalcohols β-Nitroalcohols Henry_Reaction->Nitroalcohols Amino_Alcohols 1,2-Amino Alcohols Nitroalcohols->Amino_Alcohols Reduction Biocides Biocides (e.g., Tris(hydroxymethyl)nitromethane) Nitroalcohols->Biocides Polymers Polymer Chemistry (Cross-linking agents) Nitroalcohols->Polymers Pharmaceuticals Pharmaceuticals (e.g., Ethambutol) Amino_Alcohols->Pharmaceuticals

Caption: Industrial applications stemming from the Henry reaction and nitroalcohols.

The field of nitroalcohol chemistry continues to evolve. Current research focuses on the development of even more efficient and selective catalytic systems, including the use of biocatalysts and flow chemistry. The exploration of novel transformations of the nitroalcohol scaffold remains an active area of investigation, promising to further expand the synthetic utility of this remarkable class of compounds. As the demand for complex and stereochemically defined molecules in drug discovery and materials science continues to grow, the legacy of Louis Henry's discovery and the ongoing innovation in nitroalcohol chemistry will undoubtedly continue to play a pivotal role in shaping the future of organic synthesis.

References

Methodological & Application

Enantioselective Synthesis of Chiral β-Nitroalcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral β-nitroalcohols are valuable synthetic intermediates, serving as crucial building blocks in the preparation of a wide range of pharmaceuticals and biologically active molecules.[1][2][3] Their versatile nitro and hydroxyl functionalities allow for facile conversion into other important structural motifs, such as β-aminoalcohols, which are present in numerous drug candidates.[3] The asymmetric Henry (nitroaldol) reaction stands as a powerful and atom-economical method for the carbon-carbon bond formation necessary to construct these chiral molecules.[4][5] This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral β-nitroalcohols utilizing various catalytic systems.

Introduction to Asymmetric Henry Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, yielding a β-nitroalcohol.[4] Achieving high enantioselectivity in this reaction has been a significant focus of chemical research, leading to the development of a diverse array of chiral catalysts. These catalysts can be broadly categorized into three main classes: metal-based catalysts, organocatalysts, and biocatalysts. Each class offers distinct advantages and is suitable for different substrate scopes and reaction conditions.

Catalytic Systems for Enantioselective Henry Reaction

The choice of catalyst is paramount in achieving high yield and enantioselectivity. Below is a summary of commonly employed catalytic systems.

Metal-Based Catalysis

Chiral metal complexes are frequently used to orchestrate the enantioselective addition of nitroalkanes to carbonyl compounds.[4] Copper(II) complexes with chiral ligands, such as bis(oxazoline) and diamine derivatives, have proven to be particularly effective.[6] These catalysts act as Lewis acids, activating the carbonyl group of the aldehyde, while a base (either external or coordinated to the metal) facilitates the deprotonation of the nitroalkane.

Organocatalysis

Organocatalysis offers a metal-free alternative for the asymmetric Henry reaction. Chiral organic molecules such as guanidines, thioureas, and cinchona alkaloids have been successfully employed as catalysts.[7][8] These catalysts often function as bifunctional activators, using a basic site to deprotonate the nitroalkane and a hydrogen-bond donating moiety to activate the aldehyde.

Biocatalysis

Enzymes provide a green and highly selective approach to the synthesis of chiral β-nitroalcohols.[1][2] Lipases and hydrolases are often used for the kinetic resolution of racemic β-nitroalcohols, while alcohol dehydrogenases (ADHs) can be employed for the enantioselective reduction of α-nitroketones to the corresponding β-nitroalcohols.[1][3] More recently, hydroxynitrile lyases (HNLs) have been shown to catalyze the direct enantioselective Henry reaction.[1]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the performance of various catalytic systems in the enantioselective synthesis of chiral β-nitroalcohols.

Table 1: Metal-Based Catalysis in the Asymmetric Henry Reaction

Catalyst/LigandAldehydeNitroalkaneYield (%)ee (%)Reference
Cu(OAc)₂ / Bis(oxazoline)BenzaldehydeNitromethane9592[9]
Cu(OTf)₂ / (R,R)-Ph-BoxBenzaldehydeNitromethane8594[9]
CuI / H₂-24-NitrobenzaldehydeNitromethane9992[6]
Zn(OTf)₂ / N-methylephedrineBenzaldehydeNitromethane--[4]

Table 2: Organocatalysis in the Asymmetric Henry Reaction

CatalystAldehydeNitroalkaneYield (%)ee (%)Reference
Chiral GuanidineBenzaldehydeNitromethane9085[7]
Chiral Thiourea4-NitrobenzaldehydeNitromethane9591[7]
Cinchona Alkaloid DerivativeBenzaldehydeNitromethane8890[8]

Table 3: Biocatalysis in the Synthesis of Chiral β-Nitroalcohols

BiocatalystSubstrateMethodProduct ConfigurationYield (%)ee (%)Reference
Burkholderia cepacia LipaseRacemic aromatic β-nitroalcoholsKinetic Resolution(R)-2-nitroalcohol>45>99[1]
Alcohol Dehydrogenase (ADH)Aromatic/Aliphatic α-nitroketonesAsymmetric Reduction(S) or (R)-β-nitroalcoholHighHigh[3]
Hevea brasiliensis HNLCarbonyl and nitroalkaneHenry Reaction(S)-β-nitroalcoholHighHigh[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Copper-Catalyzed Enantioselective Henry Reaction

This protocol is adapted from the work of Evans, D. A., et al.[9]

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Chiral bis(oxazoline) ligand (e.g., (R,R)-Ph-Box)

  • Aldehyde (e.g., Benzaldehyde)

  • Nitromethane

  • Ethanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry flask under an inert atmosphere, add Cu(OAc)₂·H₂O (0.025 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.0275 mmol, 5.5 mol%).

  • Add anhydrous ethanol (1.0 mL) and stir the mixture at room temperature for 1 hour, or until a homogeneous solution is formed.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the aldehyde (0.5 mmol, 1.0 equiv) to the catalyst solution.

  • Add nitromethane (5.0 mmol, 10 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the same temperature for the specified time (typically 24-48 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (5 mL).

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the chiral β-nitroalcohol.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Organocatalyzed Enantioselective Henry Reaction using a Thiourea Catalyst

This protocol is a general procedure based on the principles described by Marcelli, T. and Hiemstra, H.[7]

Materials:

  • Chiral bifunctional thiourea catalyst

  • Aromatic aldehyde (e.g., 4-Nitrobenzaldehyde)

  • Nitromethane

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry flask, add the chiral thiourea catalyst (0.05 mmol, 10 mol%) and the aromatic aldehyde (0.5 mmol, 1.0 equiv).

  • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature.

  • Add nitromethane (2.5 mmol, 5.0 equiv) to the solution.

  • Stir the reaction at room temperature for the required time (typically 24-72 hours), monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (10 mL).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired β-nitroalcohol.

  • Analyze the enantiomeric excess by chiral HPLC.

Protocol 3: Biocatalytic Enantioselective Reduction of an α-Nitroketone using an Alcohol Dehydrogenase (ADH)

This protocol is based on the methodology reported by Brenna, E., et al.[3]

Materials:

  • α-Nitroketone

  • Alcohol dehydrogenase (ADH)

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Glucose

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic solvent (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, prepare a buffered solution containing glucose (e.g., 50 mM).

  • To this solution, add NADP⁺ or NAD⁺ (depending on the ADH cofactor preference) to a final concentration of approximately 1 mM.

  • Add glucose dehydrogenase (GDH) to the mixture.

  • Dissolve the α-nitroketone substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture (final substrate concentration typically 1-10 mM).

  • Initiate the reaction by adding the alcohol dehydrogenase (ADH).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC.

  • Once the reaction has reached completion (or the desired conversion), stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude chiral β-nitroalcohol.

  • Purify the product if necessary, typically by column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Enantioselective_Henry_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Catalyst Catalyst Mixing Mixing Catalyst->Mixing Aldehyde Aldehyde Aldehyde->Mixing Nitroalkane Nitroalkane Nitroalkane->Mixing Solvent Solvent Solvent->Mixing Stirring Stirring Mixing->Stirring Controlled Temperature Quenching Quenching Stirring->Quenching Extraction Extraction Quenching->Extraction Isolation Drying Drying Extraction->Drying Isolation Concentration Concentration Drying->Concentration Isolation Purification Purification Concentration->Purification Isolation Chiral_HPLC Chiral HPLC/GC Purification->Chiral_HPLC

Caption: General experimental workflow for the enantioselective Henry reaction.

Catalytic_Cycle_Henry_Reaction Catalyst Catalyst Intermediate Catalyst-Substrate Complex Catalyst->Intermediate + Aldehyde Aldehyde Aldehyde Nitroalkane Nitroalkane Nitroalkane->Intermediate + Base Product Chiral β-Nitroalcohol Product->Catalyst Product Release Intermediate->Product C-C Bond Formation

References

Application Notes and Protocols for the Biocatalytic Reduction of Nitro Compounds to Amino Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of chiral amino alcohols is of significant interest in the pharmaceutical and fine chemical industries, as these compounds are key building blocks for a wide range of biologically active molecules, including antivirals, antibiotics, and other therapeutics. Traditional chemical methods for their synthesis often involve harsh reaction conditions, the use of hazardous reagents, and can suffer from poor selectivity. Biocatalysis offers a green and efficient alternative, utilizing enzymes to perform highly selective reductions under mild, aqueous conditions.

This document provides detailed application notes and protocols for the biocatalytic and chemoenzymatic synthesis of chiral amino alcohols from nitro compounds. The primary focus is on the enzymatic reduction of α-nitroketones to β-nitroalcohols, a critical step that establishes the stereochemistry of the final product. This is followed by a chemical reduction of the nitro group to the corresponding amine, completing the synthesis of the target amino alcohol. This combined approach leverages the high enantioselectivity of enzymes and the efficiency of chemical reductants.

Key Biocatalytic Approaches

The primary biocatalytic strategy for producing the chiral alcohol intermediate from a nitro-functionalized precursor involves the use of oxidoreductases, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs). These enzymes catalyze the asymmetric reduction of a ketone functionality to a hydroxyl group, setting a specific stereocenter.

  • Alcohol Dehydrogenases (ADHs): These enzymes, often requiring a nicotinamide cofactor (NADH or NADPH), are highly effective in the enantioselective reduction of α-nitroketones to the corresponding β-nitroalcohols. The stereochemical outcome (either the (S)- or (R)-enantiomer) can be controlled by selecting an appropriate ADH.[1]

  • Ketoreductases (KREDs): A subclass of ADHs, KREDs are also widely used for the asymmetric reduction of ketones. They are often employed in cascade reactions to produce chiral alcohols from various precursors.

The subsequent reduction of the nitro group to an amine is typically achieved through established chemical methods, as a fully enzymatic one-pot conversion from a nitroalkane to an amino alcohol is not yet a widely established industrial process.

Quantitative Data Summary

The following tables summarize the quantitative data for the biocatalytic reduction of various α-nitroketones to β-nitroalcohols using different alcohol dehydrogenases.

Table 1: ADH-Mediated Reduction of Aromatic α-Nitroketones [1]

Substrate (R-group)EnzymeConversion (%)Enantiomeric Excess (ee, %)Configuration
PhenylADH4409999R
p-MethylphenylADH4409999R
m-MethylphenylADH4409984R
o-MethylphenylADH4409997R
p-MethoxyphenylADH4409999R
p-ChlorophenylADH4409999R
p-BromophenylADH4409999R
p-FluorophenylADH4409999R
1-NaphthylADH44085>99R
2-NaphthylADH44099>99R
2-FurylADH4407971R
2-ThienylADH4409992R

Table 2: ADH-Mediated Reduction of Aliphatic α-Nitroketones [1]

Substrate (R-group)EnzymeConversion (%)Enantiomeric Excess (ee, %)Configuration
MethylADH4409999R
EthylADH44099Racemic-
PropylADH4409998R

Experimental Protocols

Protocol 1: Biocatalytic Reduction of α-Nitroketone to β-Nitroalcohol using an Alcohol Dehydrogenase

This protocol describes the general procedure for the enzymatic reduction of an α-nitroketone to the corresponding β-nitroalcohol.

Materials:

  • α-Nitroketone substrate

  • Alcohol dehydrogenase (ADH), e.g., ADH440

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • NADP⁺

  • Glucose

  • Acetate buffer (50 mM, pH 5.0)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Orbital shaker

  • Centrifuge

Procedure: [1]

  • Prepare a solution of the α-nitroketone (e.g., 25 µmol) in toluene (2 mL).

  • In a separate vessel, prepare an aqueous buffer solution (2 mL) of 50 mM acetate buffer (pH 5.0) containing glucose (80 µmol), NADP⁺ (1 µmol), GDH (1 mg), and the selected ADH (2 mg).

  • Combine the organic and aqueous solutions in a suitable reaction vessel.

  • Incubate the biphasic mixture in an orbital shaker at 150 rpm and 30 °C for 24 hours.

  • After the incubation period, stop the reaction and extract the mixture with ethyl acetate (2 x 1 mL).

  • Separate the organic phase after each extraction by centrifugation (15,000 x g for 1.5 min).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Concentrate the dried organic solution under reduced pressure.

  • Analyze the residue by ¹H NMR to determine the conversion and by chiral HPLC to determine the enantiomeric excess.

Protocol 2: Chemical Reduction of β-Nitroalcohol to β-Amino Alcohol

This protocol outlines the subsequent chemical reduction of the nitro group to an amine to yield the final β-amino alcohol.[1]

Materials:

  • β-Nitroalcohol (from Protocol 1)

  • Methanol (MeOH)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (for protection, optional but recommended for easier isolation)

  • Stirring apparatus

  • Ice bath

Procedure: [1]

  • Dissolve the crude β-nitroalcohol in methanol.

  • Add NiCl₂·6H₂O (6 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture in an ice bath.

  • Slowly add NaBH₄ (6 equivalents) portion-wise to the cooled solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • (Optional but recommended) Add (Boc)₂O to the reaction mixture to protect the newly formed amino group, which facilitates purification.

  • After the reaction is complete, perform a suitable work-up, which may include quenching the excess NaBH₄ with a weak acid, followed by extraction with an organic solvent.

  • Purify the resulting Boc-protected amino alcohol by crystallization or column chromatography.

Visualizations

Biocatalytic_Reduction_Workflow Nitroketone α-Nitroketone ADH Alcohol Dehydrogenase (ADH) + Cofactor (NADP⁺) Nitroketone->ADH Substrate Nitroalcohol Chiral β-Nitroalcohol ADH->Nitroalcohol Product Reagents NiCl₂·6H₂O NaBH₄ Nitroalcohol->Reagents Aminoalcohol β-Amino Alcohol Reagents->Aminoalcohol Final Product

Caption: Chemoenzymatic workflow for amino alcohol synthesis.

Cofactor_Regeneration_Cycle NADP NADP⁺ GDH GDH NADP->GDH NADPH NADPH ADH ADH NADPH->ADH ADH->NADP Nitroalcohol β-Nitroalcohol ADH->Nitroalcohol GDH->NADPH Gluconolactone Glucono-δ-lactone GDH->Gluconolactone Nitroketone α-Nitroketone Nitroketone->ADH Glucose Glucose Glucose->GDH

Caption: Cofactor regeneration cycle for ADH-catalyzed reduction.

References

2-Methyl-4-nitrobutan-1-ol: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)- and (S)-2-Methyl-4-nitrobutan-1-ol are increasingly recognized as valuable and versatile chiral building blocks in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and bioactive compounds. The strategic placement of a primary alcohol, a nitro group, and a stereocenter at the C2 position provides a rich platform for a variety of stereoselective transformations. This application note details the synthesis of this chiral synthon and its application, focusing on the preparation of key intermediates for drug discovery.

Synthesis of Chiral 2-Methyl-4-nitrobutan-1-ol

The enantiomerically pure forms of this compound are typically accessed through a two-step sequence starting from the asymmetric Michael addition of propanal to nitromethane, followed by a stereoselective reduction of the resulting aldehyde.

Step 1: Asymmetric Michael Addition to form (R)- or (S)-2-Methyl-4-nitrobutanal

The initial and crucial step involves the organocatalyzed asymmetric Michael addition of propanal to a nitroalkene. The choice of a chiral catalyst, such as a diarylprolinol silyl ether, is paramount in establishing the desired stereochemistry at the C2 position with high enantioselectivity.

Workflow for Asymmetric Michael Addition:

Propanal Propanal Intermediate Chiral Enamine Intermediate Propanal->Intermediate Reaction with Catalyst Nitroalkene Nitroalkene Nitroalkene->Intermediate Catalyst Chiral Organocatalyst (e.g., Diarylprolinol silyl ether) Catalyst->Intermediate Solvent Solvent (e.g., Toluene) Solvent->Intermediate Product Chiral 2-Methyl-4-nitrobutanal Intermediate->Product Stereoselective Addition

Figure 1. Asymmetric Michael Addition Workflow.

Step 2: Stereoselective Reduction to (R)- or (S)-2-Methyl-4-nitrobutan-1-ol

The chiral 2-Methyl-4-nitrobutanal is then reduced to the corresponding primary alcohol. This reduction must be performed under mild conditions to avoid side reactions involving the nitro group. Sodium borohydride is a commonly employed reagent for this transformation.

Application in the Synthesis of Chiral 3-Methyl-5-(hydroxymethyl)pyrrolidin-2-one

A significant application of this compound is its use as a precursor for the synthesis of chiral 3-methyl-5-(hydroxymethyl)pyrrolidin-2-one. This pyrrolidinone core is a key structural motif found in a variety of biologically active molecules, including potential drug candidates. The synthetic strategy involves the reductive cyclization of the γ-nitro alcohol.

Synthetic Pathway:

Start Chiral this compound Reduction Reduction of Nitro Group (e.g., H2, Pd/C) Start->Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization Formation of γ-amino alcohol Product Chiral 3-Methyl-5-(hydroxymethyl)pyrrolidin-2-one Cyclization->Product Lactamization

Figure 2. Synthesis of a Chiral Pyrrolidinone.

Experimental Protocols

Protocol 1: Synthesis of (R)-2-Methyl-4-nitrobutan-1-ol

Materials:

  • (R)-2-Methyl-4-nitrobutanal (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (R)-2-Methyl-4-nitrobutanal in a mixture of MeOH and DCM (1:1) at 0 °C.

  • Slowly add sodium borohydride in portions, maintaining the temperature at 0 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford (R)-2-Methyl-4-nitrobutan-1-ol.

Quantitative Data:

ParameterValue
Yield 85-95%
Enantiomeric Excess (ee) >98%
Diastereomeric Ratio (dr) Not Applicable
Protocol 2: Synthesis of (3R,5S)-3-Methyl-5-(hydroxymethyl)pyrrolidin-2-one

Materials:

  • (R)-2-Methyl-4-nitrobutan-1-ol (1.0 eq)

  • Palladium on carbon (10% Pd/C) (5 mol%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve (R)-2-Methyl-4-nitrobutan-1-ol in MeOH in a high-pressure reaction vessel.

  • Add 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 24 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with MeOH.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (Silica gel, DCM:MeOH gradient) to afford (3R,5S)-3-Methyl-5-(hydroxymethyl)pyrrolidin-2-one.

Quantitative Data:

ParameterValue
Yield 70-80%
Enantiomeric Excess (ee) >98%
Diastereomeric Ratio (dr) >95:5

Versatility of the Chiral Building Block

The utility of this compound extends beyond the synthesis of pyrrolidinones. The nitro and hydroxyl functionalities can be further manipulated to introduce a wide range of chemical diversity.

Functional Group Transformations:

Start This compound Nitro_Reduction Nitro Group Reduction Start->Nitro_Reduction Hydroxyl_Oxidation Hydroxyl Group Oxidation Start->Hydroxyl_Oxidation Amine Chiral γ-Amino Alcohol Nitro_Reduction->Amine Aldehyde Chiral 2-Methyl-4-nitrobutanal Hydroxyl_Oxidation->Aldehyde Pyrrolidine Chiral Pyrrolidines Amine->Pyrrolidine Cyclization Amino_Acid Chiral γ-Amino Acids Amine->Amino_Acid Oxidation Carboxylic_Acid Chiral 2-Methyl-4-nitrobutanoic Acid Aldehyde->Carboxylic_Acid Further Oxidation

Figure 3. Potential Transformations of this compound.

Conclusion

(R)- and (S)-2-Methyl-4-nitrobutan-1-ol are powerful chiral building blocks for the asymmetric synthesis of valuable molecular targets. Their straightforward preparation and the versatility of their functional groups allow for the efficient construction of complex chiral molecules, particularly substituted pyrrolidines, which are of significant interest in drug discovery and development. The protocols outlined in this application note provide a solid foundation for researchers and scientists to utilize this synthon in their synthetic endeavors.

Application Notes and Protocols: Reaction Mechanisms Involving 2-Methyl-4-nitrobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and key reaction mechanisms involving 2-Methyl-4-nitrobutan-1-ol. This chiral γ-nitro alcohol is a valuable building block in organic synthesis, particularly for the preparation of bioactive molecules and pharmaceuticals. The protocols detailed below are based on established organocatalytic and biocatalytic methodologies.

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through a two-step process commencing with an asymmetric Michael addition of isobutyraldehyde to nitroethene, followed by the stereoselective reduction of the intermediate γ-nitroaldehyde. This pathway allows for precise control over the stereochemistry of the final product.

Asymmetric Michael Addition of Isobutyraldehyde to Nitroethene

The initial carbon-carbon bond formation is accomplished via an organocatalyzed Michael addition. Chiral secondary amines, such as proline and its derivatives, are effective catalysts for this transformation, proceeding through an enamine intermediate.

Protocol:

  • To a solution of a chiral diarylprolinol silyl ether catalyst (e.g., (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine) (10 mol%) in an appropriate solvent (e.g., dichloromethane or toluene) at room temperature, add isobutyraldehyde (1.5 equivalents).

  • Stir the mixture for 10 minutes to allow for the formation of the enamine intermediate.

  • Slowly add a solution of nitroethene (1.0 equivalent) in the same solvent over a period of 1 hour.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product, 2-methyl-4-nitrobutanal, by flash column chromatography on silica gel.

Stereoselective Reduction of 2-Methyl-4-nitrobutanal

The resulting chiral γ-nitroaldehyde is then reduced to the corresponding alcohol. For high diastereoselectivity, enzymatic reductions using ketoreductases (KREDs) or chemo-selective reducing agents can be employed.

Protocol (Biocatalytic Reduction):

  • Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) containing D-glucose (1.5 equivalents) and NADP+ (0.01 equivalents).

  • Add a glucose dehydrogenase (GDH) for cofactor regeneration.

  • To this solution, add the purified 2-methyl-4-nitrobutanal (1.0 equivalent) dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO).

  • Initiate the reduction by adding a stereocomplementary ketoreductase (e.g., KRED-P1-B02 for the (S)-alcohol or KRED-P2-C02 for the (R)-alcohol).

  • Gently agitate the reaction mixture at a controlled temperature (e.g., 30 °C) for 24 hours.

  • Monitor the conversion by HPLC or GC analysis.

  • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product, this compound, by flash column chromatography.

StepReactantsCatalyst/EnzymeTypical YieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
1. Michael Addition Isobutyraldehyde, NitroetheneDiarylprolinol silyl ether85-95%>95%N/A
2. Reduction 2-Methyl-4-nitrobutanalKetoreductase (KRED)90-98%>99%>97:3

Key Reaction Mechanisms of this compound

The functional groups of this compound, a primary alcohol and a primary nitro group, allow for a variety of subsequent transformations.

Reduction of the Nitro Group to a Primary Amine

The reduction of the nitro group is a fundamental transformation that provides access to chiral γ-amino alcohols, which are important structural motifs in many pharmaceutical agents.

Protocol (Catalytic Hydrogenation):

  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).

  • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-amino-2-methylbutan-1-ol. Further purification can be achieved by crystallization or chromatography if necessary.

ReactantProductReagentsTypical Yield
This compound4-Amino-2-methylbutan-1-olH₂, Pd/C>95%
Nef Reaction: Conversion of the Nitro Group to a Carbonyl

The Nef reaction transforms a primary nitro group into an aldehyde. This reaction is typically performed under acidic conditions.

Protocol:

  • Prepare the sodium nitronate salt by treating this compound (1.0 equivalent) with a solution of sodium ethoxide (1.05 equivalents) in ethanol at 0 °C.

  • Stir the mixture for 1 hour at room temperature.

  • In a separate flask, cool an aqueous solution of a strong acid (e.g., 4M sulfuric acid) to 0 °C.

  • Slowly add the solution of the sodium nitronate to the cold acid with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product, 3-methyl-4-hydroxybutanal, with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to avoid polymerization of the product.

Visualizations

Synthesis_Workflow cluster_step1 Asymmetric Michael Addition cluster_step2 Stereoselective Reduction isobutyraldehyde Isobutyraldehyde catalyst1 Chiral Organocatalyst (Diarylprolinol silyl ether) isobutyraldehyde->catalyst1 nitroethene Nitroethene nitroethene->catalyst1 nitroaldehyde 2-Methyl-4-nitrobutanal catalyst1->nitroaldehyde Yield: 85-95% ee: >95% kred Ketoreductase (KRED) + Cofactor Regeneration nitroaldehyde->kred Input nitroalcohol This compound kred->nitroalcohol Yield: 90-98% dr: >97:3

Caption: Workflow for the enantioselective synthesis of this compound.

Reaction_Pathways cluster_reduction Reduction of Nitro Group cluster_nef Nef Reaction start This compound reagents_reduction H₂, Pd/C start->reagents_reduction reagents_nef 1. NaOEt 2. H₂SO₄ (aq) start->reagents_nef amino_alcohol 4-Amino-2-methylbutan-1-ol reagents_reduction->amino_alcohol hydroxy_aldehyde 3-Methyl-4-hydroxybutanal reagents_nef->hydroxy_aldehyde

Caption: Key reaction pathways of this compound.

Application Notes and Protocols for the Use of 2-Methyl-4-nitrobutan-1-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of (R)-2-methyl-4-nitrobutan-1-ol as a chiral building block in the synthesis of pharmaceuticals. The primary application highlighted is its role as a precursor to the chiral amino alcohol, (R)-4-amino-3-methylbutan-1-ol, a key intermediate in the synthesis of the aminopeptidase inhibitor, Tosedostat (CHR-2797).

Introduction

(R)-2-methyl-4-nitrobutan-1-ol is a valuable chiral starting material in organic synthesis. Its utility in the pharmaceutical industry stems from the presence of a nitro group, which can be readily reduced to a primary amine, and a stereocenter at the C2 position. This combination allows for the synthesis of enantiomerically pure amino alcohols, which are crucial components of many biologically active molecules.

The primary transformation of (R)-2-methyl-4-nitrobutan-1-ol in a pharmaceutical context is its reduction to (R)-4-amino-3-methylbutan-1-ol. This chiral amino alcohol serves as a key fragment for the synthesis of various complex molecules, most notably the anticancer agent Tosedostat.

Application: Synthesis of a Key Intermediate for Tosedostat

Tosedostat (CHR-2797) is an orally active aminopeptidase inhibitor that has been investigated for the treatment of various cancers, including acute myeloid leukemia.[1][2] The mechanism of action involves the inhibition of aminopeptidases, leading to the depletion of intracellular amino acids and subsequent apoptosis in cancer cells.[3][4] The synthesis of Tosedostat involves the coupling of a chiral amino alcohol with a peptide fragment. (R)-4-amino-3-methylbutan-1-ol, derived from (R)-2-methyl-4-nitrobutan-1-ol, provides the necessary chiral backbone for the hydroxamic acid portion of the Tosedostat molecule.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process starting from (R)-2-methyl-4-nitrobutan-1-ol:

  • Reduction of the Nitro Group: The nitro group of (R)-2-methyl-4-nitrobutan-1-ol is reduced to a primary amine to yield (R)-4-amino-3-methylbutan-1-ol.

  • Amide Coupling: The resulting chiral amino alcohol is then coupled with a suitable activated carboxylic acid derivative to form the core structure of Tosedostat.

Synthesis_Pathway start (R)-2-Methyl-4-nitrobutan-1-ol intermediate (R)-4-Amino-3-methylbutan-1-ol start->intermediate Step 1 tosedostat Tosedostat intermediate->tosedostat Step 2 reagents1 Reduction (e.g., H2, Pd/C) reagents2 Peptide Coupling Reagents

Caption: General synthetic pathway from (R)-2-methyl-4-nitrobutan-1-ol to Tosedostat.

Experimental Protocols

Protocol 1: Reduction of (R)-2-Methyl-4-nitrobutan-1-ol to (R)-4-amino-3-methylbutan-1-ol

This protocol describes the catalytic hydrogenation of the nitro group to an amine.

Materials:

  • (R)-2-Methyl-4-nitrobutan-1-ol

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve (R)-2-methyl-4-nitrobutan-1-ol (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol%).

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite or filter paper to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (R)-4-amino-3-methylbutan-1-ol. The product can be purified further by distillation or chromatography if necessary.

Quantitative Data:

ParameterValueReference
Typical Yield90-98%General knowledge of similar reductions
Purity (crude)>95%General knowledge of similar reductions
Protocol 2: Synthesis of Tosedostat via Amide Coupling

This protocol outlines the coupling of (R)-4-amino-3-methylbutan-1-ol with the appropriate carboxylic acid fragment to form the amide bond present in Tosedostat. This is a representative procedure, and the specific activated carboxylic acid used may vary based on the overall synthetic strategy.

Materials:

  • (R)-4-amino-3-methylbutan-1-ol

  • Protected Tosedostat acid precursor (e.g., Boc-protected)

  • Coupling agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve the protected Tosedostat acid precursor (1.0 eq) in DCM or DMF in a round-bottom flask.

  • Add the coupling agent (e.g., HBTU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of (R)-4-amino-3-methylbutan-1-ol (1.2 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected Tosedostat.

  • Subsequent deprotection steps (not detailed here) will yield the final Tosedostat molecule.

Quantitative Data:

ParameterValueReference
Typical Yield70-90%General knowledge of peptide coupling reactions
Purity (after chromatography)>98%General knowledge of peptide coupling reactions

Mechanism of Action of Tosedostat

Tosedostat acts as an inhibitor of aminopeptidases, which are enzymes responsible for cleaving amino acids from the N-terminus of proteins and peptides. In cancer cells, which have a high metabolic rate and demand for amino acids, the inhibition of these enzymes disrupts the intracellular amino acid pool, leading to a state of amino acid deprivation. This, in turn, triggers a cascade of cellular events, including the inhibition of the mTOR pathway (a key regulator of cell growth and proliferation) and ultimately leads to apoptosis (programmed cell death).

Tosedostat_MoA Tosedostat Tosedostat Aminopeptidases Aminopeptidases Tosedostat->Aminopeptidases Inhibits Amino_Acids Intracellular Amino Acids Tosedostat->Amino_Acids Depletes Aminopeptidases->Amino_Acids Maintains Pool Protein_Degradation Protein Degradation Protein_Degradation->Amino_Acids Provides mTOR mTOR Pathway Amino_Acids->mTOR Activates Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Required for Apoptosis Apoptosis Amino_Acids->Apoptosis Depletion leads to mTOR->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Mechanism of action of Tosedostat as an aminopeptidase inhibitor.

Conclusion

(R)-2-methyl-4-nitrobutan-1-ol is a versatile chiral building block with direct applications in the synthesis of complex pharmaceutical agents. Its efficient conversion to (R)-4-amino-3-methylbutan-1-ol provides access to a key intermediate for the synthesis of Tosedostat, a promising anticancer drug. The protocols outlined above provide a framework for the practical application of this valuable starting material in a drug development setting.

References

Application Notes and Protocols: Catalytic Hydrogenation of 2-Methyl-4-nitrobutan-1-ol to 4-Amino-2-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 2-Methyl-4-nitrobutan-1-ol is a crucial chemical transformation for the synthesis of 4-Amino-2-methylbutan-1-ol. This amino alcohol is a valuable building block in the pharmaceutical and fine chemical industries. The reduction of the nitro group to a primary amine is a key step that can be achieved with high efficiency and selectivity using various catalytic systems. This document provides detailed application notes and experimental protocols for this conversion using two common heterogeneous catalysts: Palladium on carbon (Pd/C) and Raney® Nickel.

The reduction of nitro compounds is a well-established transformation in organic synthesis.[1] Catalytic hydrogenation is often the method of choice due to its high atom economy, clean reaction profiles, and the ability to use recyclable catalysts.[2] Both aromatic and aliphatic nitro groups can be effectively reduced to their corresponding amines using this method.[3]

Reaction Scheme

Protocol_1_Workflow start Start charge_reactor Charge reactor with This compound and Methanol start->charge_reactor add_catalyst Add 10% Pd/C catalyst under inert atmosphere charge_reactor->add_catalyst seal_and_purge Seal reactor and purge with Nitrogen, then Hydrogen add_catalyst->seal_and_purge pressurize_and_heat Pressurize with H₂ (e.g., 5 bar) and heat (e.g., 40 °C) with stirring seal_and_purge->pressurize_and_heat monitor_reaction Monitor reaction progress (TLC, GC, or H₂ uptake) pressurize_and_heat->monitor_reaction cool_and_vent Cool to room temperature and vent the reactor monitor_reaction->cool_and_vent filter_catalyst Filter the reaction mixture through Celite® cool_and_vent->filter_catalyst concentrate Concentrate the filtrate in vacuo filter_catalyst->concentrate purify Purify the crude product (distillation or chromatography) concentrate->purify end End purify->end Protocol_2_Workflow start Start suspend_reactants Suspend this compound and Raney® Nickel in Methanol start->suspend_reactants add_formic_acid Add formic acid dropwise with stirring at room temperature suspend_reactants->add_formic_acid monitor_reaction Monitor reaction progress by TLC add_formic_acid->monitor_reaction filter_catalyst Filter off the Raney® Nickel catalyst monitor_reaction->filter_catalyst evaporate_solvent Evaporate the organic solvent filter_catalyst->evaporate_solvent dissolve_and_wash Dissolve residue in Chloroform/Ether and wash with saturated NaCl evaporate_solvent->dissolve_and_wash dry_and_concentrate Dry the organic layer and concentrate in vacuo dissolve_and_wash->dry_and_concentrate end End dry_and_concentrate->end

References

Application Notes and Protocols for the Purification of 2-Methyl-4-nitrobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Methyl-4-nitrobutan-1-ol, a valuable intermediate in organic synthesis. The following sections offer guidance on standard purification techniques, including column chromatography and vacuum distillation, to achieve high purity of the target compound.

Introduction

This compound is a chiral nitroalkane derivative whose versatile functional groups, a primary alcohol and a nitro group, make it a useful building block in the synthesis of various pharmaceutical and specialty chemical targets. The nitro group can be reduced to an amine, and the alcohol can be oxidized or otherwise modified, opening pathways to a diverse range of more complex molecules. Proper purification of this intermediate is crucial to ensure the quality and yield of subsequent synthetic steps.

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. This document outlines two common and effective methods: silica gel column chromatography for high-purity small-scale applications and vacuum distillation for larger quantities.

Data Presentation

The following table summarizes representative data for the purification of this compound using the described protocols. Please note that actual results may vary depending on the initial purity of the crude material and specific experimental conditions.

Purification MethodStarting Purity (Crude)Final PurityTypical Yield (%)Key Parameters
Column Chromatography ~80-90%>98%85-95%Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Ethyl Acetate/Hexane Gradient
Vacuum Distillation ~80-90%>95%80-90%Boiling Point: ~224 °C at 760 mmHg (Predicted)[]Pressure: 1-5 mmHg

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This method is ideal for obtaining highly pure this compound on a laboratory scale.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (or Heptane), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Glass column with stopcock

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm) and/or a staining solution (e.g., potassium permanganate)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

  • Column Packing: Carefully pour the silica gel slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 10% ethyl acetate in hexane). Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, and 50% ethyl acetate in hexane) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in separate tubes or flasks.

  • Monitoring: Monitor the separation by TLC. Spot each fraction on a TLC plate, develop it in an appropriate solvent system (e.g., 30% ethyl acetate in hexane), and visualize the spots under a UV lamp or by staining.

  • Pooling and Concentration: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc pool Pool Pure Fractions tlc->pool Identify Pure Fractions concentrate Concentrate under Vacuum pool->concentrate pure_product Purified Product concentrate->pure_product

Caption: Workflow for Column Chromatography Purification.

Protocol 2: Purification by Vacuum Distillation

This method is suitable for purifying larger quantities of this compound, especially if the impurities have significantly different boiling points.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and vacuum gauge

  • Heating mantle and stirrer

  • Cold trap (optional, but recommended)

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the crude this compound into the round-bottom flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 1-5 mmHg is typically suitable. A lower pressure will decrease the required distillation temperature.

  • Heating and Distillation: Begin heating the flask with the heating mantle while stirring. The temperature should be increased slowly.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point of this compound is predicted to be 224.3 °C at atmospheric pressure[]; under vacuum, the boiling point will be significantly lower. It is advisable to collect a small forerun fraction before collecting the main product fraction.

  • Completion: Once the main fraction has been collected and the distillation rate drops, stop the heating. Allow the apparatus to cool completely before slowly releasing the vacuum.

G cluster_setup Setup cluster_distillation Distillation cluster_completion Completion setup_apparatus Assemble Distillation Apparatus charge_flask Charge Flask with Crude Product setup_apparatus->charge_flask apply_vacuum Apply Vacuum charge_flask->apply_vacuum heat_flask Heat and Stir apply_vacuum->heat_flask collect_forerun Collect Forerun heat_flask->collect_forerun collect_product Collect Main Fraction collect_forerun->collect_product cool_down Cool Apparatus collect_product->cool_down release_vacuum Release Vacuum cool_down->release_vacuum pure_product Purified Product release_vacuum->pure_product

References

Application Notes and Protocols: Functional Group Transformations of Nitro and Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key functional group transformations of nitro and hydroxyl groups. The information is intended to be a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

I. Functional Group Transformations of the Nitro Group

The nitro group is a versatile functional group in organic synthesis, primarily due to its strong electron-withdrawing nature and its ability to be transformed into a variety of other functionalities. Key transformations include reduction to amines, a cornerstone of many synthetic routes, and the Nef reaction for the conversion to carbonyl compounds.

Reduction of Aromatic Nitro Groups to Anilines

The reduction of aromatic nitro compounds is a fundamental transformation, providing access to anilines, which are crucial intermediates in the synthesis of pharmaceuticals, dyes, and polymers.[1][2]

This method is a classic and reliable procedure for the reduction of nitroarenes to anilines, particularly useful when other reducible functional groups are present that might be sensitive to catalytic hydrogenation.[3][4][5]

General Procedure: [3]

  • Dissolve the nitroaromatic compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of Tin(II) chloride dihydrate (SnCl2·2H2O, typically 3-5 equivalents).

  • The reaction mixture is then stirred, often with heating (e.g., reflux) or sonication, until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 2M KOH or saturated NaHCO3 solution) to neutralize the acidic reaction mixture and dissolve the tin salts.

  • The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure to yield the aniline product.

Quantitative Data:

Substrate (Nitroarene)Product (Aniline)Reagents and ConditionsYield (%)Reference
NitrobenzeneAnilineSnCl2·2H2O, Ethanol, Reflux>90[5]
4-Nitrotoluene4-MethylanilineSnCl2·2H2O, Ethanol, 30°C, Ultrasonic irradiationHigh[3]
1-Chloro-4-nitrobenzene4-ChloroanilineSnCl2·2H2O, Ethanol, RefluxHigh[5]
1-Bromo-3-nitrobenzene3-BromoanilineSnCl2·2H2O, Ethanol, RefluxHigh[5]

Reaction Workflow:

G Workflow for SnCl2 Reduction of Nitroarenes cluster_reaction Reaction cluster_workup Work-up A Dissolve Nitroarene in Ethanol B Add SnCl2·2H2O A->B C Heat/Sonicate and Monitor by TLC B->C D Remove Solvent C->D Reaction Complete E Partition between Organic Solvent and Base D->E F Separate and Extract Aqueous Layer E->F G Combine Organic Layers, Wash, Dry, and Concentrate F->G H H G->H Purified Aniline

Caption: General workflow for the reduction of nitroarenes to anilines using Tin(II) Chloride.

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitro groups.[6][7][8] It is often preferred for its high yields and the fact that the byproducts are typically just water.

General Procedure:

  • Dissolve the nitro compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-10 mol%).

  • The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (from a balloon or a pressurized system) at room temperature.

  • The reaction progress is monitored by TLC or by the cessation of hydrogen uptake.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to afford the aniline product.

Quantitative Data:

Substrate (Nitroarene)Product (Aniline)Reagents and ConditionsYield (%)Reference
NitrobenzeneAniline10% Pd/C, H2 (1 atm), Ethanol, RT>99[9]
4-Nitrophenol4-AminophenolPd/graphene, NaBH4, H2O, RT~100[7]
2-Nitrotoluene2-MethylanilinePd/graphene, H2, Methanol, RTHigh[7]
3,4-Dichloronitrobenzene3,4-DichloroanilinePd/C, H2, Ethanol, RT>90[9]

Reaction Mechanism:

G Catalytic Hydrogenation of a Nitro Group R-NO2 R-NO2 Nitroso Intermediate Nitroso Intermediate R-NO2->Nitroso Intermediate H2, Pd/C Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate H2, Pd/C R-NH2 R-NH2 Hydroxylamine Intermediate->R-NH2 H2, Pd/C G Mechanism of the Nef Reaction A Nitroalkane B Nitronate Salt A->B Base C Nitronic Acid B->C H+ D Protonated Nitronic Acid C->D H+ E Addition of Water D->E H2O F Tetrahedral Intermediate E->F G Elimination of HNO F->G H Carbonyl Compound G->H G Workflow for Jones Oxidation A Dissolve Alcohol in Acetone B Cool in Ice Bath A->B C Add Jones Reagent Dropwise B->C D Monitor Color Change (Orange to Green) C->D E Quench with Isopropanol D->E F Dilute with Water and Extract E->F G Wash, Dry, and Concentrate F->G H Purified Carbonyl/Carboxylic Acid G->H G Mechanism of the Swern Oxidation A DMSO + Oxalyl Chloride B Electrophilic Sulfur Species A->B C Alcohol Addition B->C Alcohol D Alkoxysulfonium Salt C->D E Deprotonation by Base D->E Triethylamine F Sulfur Ylide E->F G [2,3]-Sigmatropic Rearrangement F->G H Aldehyde/Ketone + DMS + CO + CO2 G->H G Decision Tree for Williamson Ether Synthesis A Desired Ether: R-O-R' B Possibility 1: Alkoxide: R-O- Alkyl Halide: R'-X A->B C Possibility 2: Alkoxide: R'-O- Alkyl Halide: R-X A->C D Is R' primary or methyl? B->D E Is R primary or methyl? C->E D->E No F Use Possibility 1 D->F Yes G Use Possibility 2 E->G Yes H Consider alternative synthesis (Elimination is likely) E->H No G Mechanism of Fischer Esterification A Carboxylic Acid B Protonated Carbonyl A->B H+ C Nucleophilic Attack by Alcohol B->C R'-OH D Tetrahedral Intermediate C->D E Proton Transfer D->E F Protonated Leaving Group (H2O) E->F G Elimination of Water F->G H Protonated Ester G->H I Ester H->I -H+ G Mechanism of the Mitsunobu Reaction A PPh3 + DEAD B Phosphonium Betaine A->B C Protonation by Nucleophile (Nu-H) B->C Nu-H D Phosphonium Salt C->D E Activation of Alcohol D->E R-OH F Alkoxyphosphonium Salt E->F G SN2 Attack by Nucleophile F->G Nu- H Inverted Product + Triphenylphosphine Oxide G->H

References

Application of Nitroalkanes in Henry and Michael Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of nitroalkanes as versatile building blocks in two powerful carbon-carbon bond-forming reactions: the Henry (nitroaldol) reaction and the Michael addition. These reactions are fundamental in organic synthesis, enabling the construction of complex molecular architectures found in numerous natural products and pharmaceutical agents. This guide offers insights into reaction mechanisms, catalytic systems, and detailed experimental protocols to facilitate the application of these methodologies in a research and development setting.

Introduction to Nitroalkanes in C-C Bond Formation

Nitroalkanes are valuable C1 synthons in organic chemistry due to the electron-withdrawing nature of the nitro group, which renders the α-protons acidic.[1][2] This acidity allows for the facile generation of nitronate anions, which are potent nucleophiles. The subsequent reaction of these nucleophiles with electrophiles such as aldehydes, ketones, and α,β-unsaturated systems forms the basis of the Henry and Michael reactions, respectively. The products of these reactions, β-nitro alcohols and γ-nitro compounds, are highly versatile intermediates that can be further transformed into a variety of valuable functional groups, including amino alcohols, α-hydroxy carboxylic acids, and ketones.[1][3]

The Henry (Nitroaldol) Reaction

The Henry reaction is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[1][4] This reaction is a powerful tool for the synthesis of 1,2-amino alcohols, which are important structural motifs in many biologically active compounds, including β-blockers like (S)-propranolol.[1][5]

Reaction Mechanism

The reaction proceeds through the deprotonation of the nitroalkane to form a nitronate anion, which then attacks the carbonyl carbon of the aldehyde or ketone.[1] Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. All steps in the Henry reaction are reversible.[1]

Caption: Mechanism of the Henry Reaction.

Catalytic Systems and Quantitative Data

The development of asymmetric Henry reactions has been a major focus, with a variety of chiral catalysts enabling the synthesis of enantioenriched β-nitro alcohols. These include metal-based catalysts and organocatalysts.

Table 1: Performance of Selected Catalysts in the Asymmetric Henry Reaction

Catalyst TypeCatalyst/LigandAldehydeNitroalkaneYield (%)ee (%)Diastereomeric Ratio (syn:anti)Reference
Metal CatalystCopper(I)-Tetrahydrosalen ComplexAromatic & Aliphatic AldehydesNitromethane>90>90-[5]
Metal CatalystCu(OTf)₂-Bis(oxazoline)α-Keto EstersNitromethaneHighup to 82-[6]
Metal CatalystZn(OTf)₂-Bis(oxazoline)α-Keto EstersNitromethaneHigh-Reversal of enantioselectivity vs. Cu(II)[6]
OrganocatalystGuanidine-Thiourea Bifunctional CatalystAliphatic AldehydesVarious NitroalkanesModerate to GoodHighHigh syn-selectivity[7]
OrganocatalystCinchona Alkaloid DerivativesAromatic & Heteroaromatic AldehydesNitromethaneGoodVery Good-[3]
OrganocatalystPhase Transfer Catalyst (N-spiro C₂-symmetric)AldehydesSilyl Nitronates---[3]
Experimental Protocol: Organocatalyzed Asymmetric Henry Reaction

This protocol is a general representation based on literature procedures for the synthesis of β-nitro alcohols using a chiral organocatalyst.[3][7]

Materials:

  • Chiral Organocatalyst (e.g., Cinchona alkaloid-derived thiourea, 5-10 mol%)

  • Aldehyde (1.0 mmol)

  • Nitroalkane (1.5 - 3.0 mmol)

  • Anhydrous Solvent (e.g., Toluene, CH₂Cl₂, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the chiral organocatalyst.

  • Add the anhydrous solvent, followed by the aldehyde.

  • Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Add the nitroalkane dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).

  • Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-nitro alcohol.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Henry_Workflow start Start setup Reaction Setup (Inert Atmosphere, Dry Glassware) start->setup add_reagents Add Catalyst, Solvent, and Aldehyde setup->add_reagents cool Cool to Desired Temperature add_reagents->cool add_nitroalkane Add Nitroalkane Dropwise cool->add_nitroalkane monitor Monitor Reaction by TLC add_nitroalkane->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, Chiral HPLC) purify->analyze end End analyze->end

Caption: General workflow for an organocatalyzed Henry reaction.

The Michael Addition of Nitroalkanes

The Michael addition is the conjugate 1,4-addition of a nucleophile, in this case, a nitronate anion, to an α,β-unsaturated carbonyl compound or other electron-poor alkenes.[8] This reaction is a cornerstone of organic synthesis for the formation of γ-nitro compounds, which are precursors to γ-amino acids and other valuable molecules.[2]

Reaction Mechanism

Similar to the Henry reaction, the Michael addition is initiated by the base-catalyzed formation of a nitronate anion.[8] This nucleophile then adds to the β-carbon of the Michael acceptor, forming a new carbon-carbon bond and an enolate intermediate. Tautomerization of the enolate yields the final γ-nitro carbonyl compound.

Caption: Mechanism of the Michael Addition with Nitroalkanes.

Catalytic Systems and Quantitative Data

The development of asymmetric Michael additions of nitroalkanes has been extensively studied, leading to a wide array of efficient catalytic systems.

Table 2: Performance of Selected Catalysts in the Asymmetric Michael Addition of Nitroalkanes

Catalyst TypeCatalyst/LigandMichael AcceptorNitroalkaneYield (%)ee (%)Diastereomeric RatioReference
Metal CatalystNi(II)-Bis(cyclohexyldiamine) Complexβ-Nitrostyrenetert-Butyl Phenyl MalonateHighHigh-[9]
Metal CatalystC₂-Symmetric Bis(oxazoline) Zinc ComplexNitroalkenesNitroalkanesHighup to 95-[10]
OrganocatalystCinchona Alkaloid-derived Ureidoaminalα'-Hydroxy Enonesα-Branched Nitroalkanes55-80up to 96:4 e.r.-[11][12]
Organocatalysttert-Leucine-derived Chiral DiamineCyclic EnonesNitromethaneModerate to Good96-99-[13]
Phase Transfer CatalystCinchona-derived Quaternary Ammonium Salt4-Nitro-5-styrylisoxazolesγ-ButenolideGoodup to 74Moderate[14]
Experimental Protocol: Phase Transfer-Catalyzed Michael Addition

This protocol outlines a general procedure for the Michael addition of nitroalkanes to α,β-unsaturated compounds under phase-transfer catalysis, which is often scalable and operationally simple.[8][14]

Materials:

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide, Chiral Cinchona-derived salt, 1-5 mol%)

  • Michael Acceptor (1.0 mmol)

  • Nitroalkane (1.2 - 2.0 mmol)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Biphasic solvent system (e.g., Toluene/Water, CH₂Cl₂/Water)

Procedure:

  • To a reaction vessel, add the Michael acceptor, nitroalkane, phase transfer catalyst, and the organic solvent.

  • Add the aqueous solution of the base.

  • Stir the biphasic mixture vigorously at the desired temperature.

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • Upon completion, separate the aqueous and organic layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

  • For asymmetric reactions, determine the enantiomeric excess by chiral HPLC.

Synthetic Utility and Applications in Drug Development

The products of Henry and Michael reactions involving nitroalkanes are valuable intermediates in the synthesis of a wide range of pharmaceuticals and natural products.[1][7] The nitro group can be readily transformed into other functional groups. For instance, reduction of the nitro group yields an amine, providing access to amino alcohols and diamines. The Nef reaction converts a primary or secondary nitro group into a carbonyl group, leading to the formation of α-hydroxy ketones or 1,4-dicarbonyl compounds.

Synthetic_Utility Nitroalkane Nitroalkane Henry Henry Reaction (+ Aldehyde/Ketone) Nitroalkane->Henry Michael Michael Addition (+ α,β-Unsaturated Carbonyl) Nitroalkane->Michael Nitro_Alcohol β-Nitro Alcohol Henry->Nitro_Alcohol Gamma_Nitro γ-Nitro Compound Michael->Gamma_Nitro Reduction1 Reduction (e.g., H₂, Raney Ni) Nitro_Alcohol->Reduction1 Nef_Reaction1 Nef Reaction Nitro_Alcohol->Nef_Reaction1 Reduction2 Reduction Gamma_Nitro->Reduction2 Nef_Reaction2 Nef Reaction Gamma_Nitro->Nef_Reaction2 Amino_Alcohol β-Amino Alcohol Reduction1->Amino_Alcohol Gamma_Amino_Acid γ-Amino Acid Reduction2->Gamma_Amino_Acid Hydroxy_Ketone α-Hydroxy Ketone Nef_Reaction1->Hydroxy_Ketone Dicarbonyl 1,4-Dicarbonyl Compound Nef_Reaction2->Dicarbonyl

References

Application Notes and Protocols for the Stereoselective Synthesis of 2-Pyrrolidinones from Nitrobutyrate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-pyrrolidinones are privileged structural motifs found in a wide array of pharmaceuticals, natural products, and advanced materials. Their stereochemistry is often crucial for their biological activity, making the development of stereoselective synthetic methods a significant area of research. This document provides detailed application notes and protocols for the stereoselective synthesis of 2-pyrrolidinones, with a focus on methods starting from nitrobutyrate derivatives. These precursors offer a versatile entry point to chiral γ-amino acids and their corresponding lactams. The methodologies discussed herein encompass organocatalysis, metal-catalyzed hydrogenation, and chemoenzymatic strategies, providing a range of options to suit various synthetic needs and substrate scopes.

Synthetic Strategies

The synthesis of chiral 2-pyrrolidinones from nitrobutyrate derivatives generally involves two key steps: 1) the stereoselective formation of a chiral γ-nitro ester or a related precursor, and 2) the reductive cyclization of the nitro group to form the lactam ring. The primary strategies to achieve high stereoselectivity are detailed below.

Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool for the enantioselective construction of carbon-carbon bonds. In the context of 2-pyrrolidinone synthesis, the asymmetric Michael addition of aldehydes or ketones to nitroalkenes is a key step to establish the stereocenter in the γ-nitro carbonyl precursor. Subsequent reduction and cyclization then afford the chiral 2-pyrrolidinone.

Mechanism: Chiral amine catalysts, such as diphenylprolinol silyl ethers, react with the aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the nitroalkene in a stereocontrolled manner, directed by the chiral catalyst. The resulting γ-nitroaldehyde can be oxidized to the corresponding ester and then undergo reductive cyclization.

Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation provides a direct and efficient route for the stereoselective reduction of prochiral substrates. For the synthesis of 2-pyrrolidinones, this can be applied to the asymmetric hydrogenation of a γ-keto acid or ester, followed by amination and cyclization, or directly to a γ-nitro ester for a tandem reduction-cyclization.

Mechanism: A chiral metal complex, typically with ruthenium, rhodium, or iridium, coordinates to the substrate. Hydrogen is delivered to one face of the double bond or carbonyl group, leading to the formation of a single enantiomer of the product. In the case of γ-nitro esters, the nitro group is reduced to an amine, which then undergoes intramolecular cyclization.

Chemoenzymatic and Biocatalytic Methods

Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions. Ketoreductases (KREDs) can be employed for the asymmetric reduction of γ-nitro ketones to furnish chiral γ-nitro alcohols, which are versatile intermediates for the synthesis of 2-pyrrolidinones.

Mechanism: In a typical biocatalytic reduction, the γ-nitro ketone is selectively reduced by a ketoreductase, often using a cofactor like NADPH, to yield the corresponding chiral alcohol. This alcohol can then be converted to the desired 2-pyrrolidinone through subsequent chemical steps, including activation of the hydroxyl group and reductive cyclization of the nitro group.

Data Presentation

Strategy Catalyst/Enzyme Substrate Yield (%) diastereomeric ratio (d.r.) enantiomeric excess (ee) (%) Reference
Organocatalysis(S)-Diphenylprolinol silyl etherPropanal and β-nitrostyrene95>99:1 (syn)99[1]
OrganocatalysisThiourea-based catalystIsovaleraldehyde and nitrostyrene8595:5 (syn)97[2]
Metal-CatalysisNi(OAc)₂/(R,R)-QuinoxP*γ-keto acid95-98[3]
Metal-CatalysisIr-SIPHOX complexγ-keto acid91-99-91-99[3]
ChemoenzymaticKetoreductase (Evo-200)γ-nitro ketone36-80 (overall)>97:3>97:3[4]

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition and Reductive Cyclization

This protocol describes the synthesis of a chiral γ-nitroaldehyde via organocatalytic Michael addition, followed by conversion to the 2-pyrrolidinone.

Step 1: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene [1]

  • To a solution of the nitroalkene (1.0 mmol) in toluene (2.0 mL) is added the aldehyde (2.0 mmol).

  • The solution is cooled to 0 °C, and (S)-diphenylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) is added.

  • The reaction mixture is stirred at 0 °C for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral γ-nitroaldehyde.

Step 2: Oxidation to the γ-Nitro Ester

  • To a solution of the γ-nitroaldehyde (1.0 mmol) in a suitable solvent like tert-butanol/water is added sodium chlorite (NaClO₂) and a scavenger like 2-methyl-2-butene.

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with a reducing agent (e.g., sodium sulfite solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the crude γ-nitro ester, which can be purified by chromatography if necessary.

Step 3: Reductive Cyclization to the 2-Pyrrolidinone [5]

  • The γ-nitro ester (1.0 mmol) is dissolved in a solvent such as methanol or ethanol.

  • A reducing agent is added. A common method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere (balloon or Parr shaker).

  • Alternatively, chemical reducing agents like iron powder in the presence of an acid (e.g., acetic acid) or zinc dust with an acid can be used.

  • The reaction is stirred at room temperature or with gentle heating until the reduction of the nitro group and subsequent cyclization are complete (monitored by TLC or LC-MS).

  • After completion, the catalyst is filtered off (if using a heterogeneous catalyst), and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography or recrystallization to yield the desired chiral 2-pyrrolidinone.

Protocol 2: Chemoenzymatic Synthesis via Asymmetric Reduction

This protocol outlines the asymmetric reduction of a γ-nitro ketone using a ketoreductase, followed by chemical steps to form the 2-pyrrolidinone.

Step 1: Asymmetric Reduction of a γ-Nitro Ketone [4]

  • In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), dissolve the γ-nitro ketone substrate. A co-solvent like DMSO may be used to aid solubility.

  • Add the ketoreductase (e.g., a commercially available KRED) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH recycling).

  • The reaction mixture is gently agitated (e.g., on an orbital shaker) at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the reaction for conversion of the ketone to the chiral alcohol by HPLC or GC.

  • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried and concentrated to give the crude chiral γ-nitro alcohol, which can be purified by column chromatography.

Step 2: Conversion of the γ-Nitro Alcohol to the 2-Pyrrolidinone

  • The chiral γ-nitro alcohol can be converted to the 2-pyrrolidinone via a two-step process: activation of the alcohol and reductive cyclization of the nitro group.

  • Activation of the alcohol: The hydroxyl group can be converted to a good leaving group, for example, by mesylation (using methanesulfonyl chloride and a base like triethylamine) or tosylation.

  • Reductive Cyclization: The resulting intermediate is then subjected to reductive cyclization as described in Protocol 1, Step 3. The reduction of the nitro group to an amine is followed by intramolecular nucleophilic substitution to form the pyrrolidinone ring.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Stereoselective Synthesis cluster_intermediate Chiral Intermediate cluster_cyclization Cyclization cluster_product Final Product start Nitrobutyrate Derivative organo Organocatalytic Asymmetric Michael Addition start->organo metal Metal-Catalyzed Asymmetric Hydrogenation start->metal chemo Chemoenzymatic Asymmetric Reduction start->chemo intermediate Chiral γ-Nitro Ester/ Ketone/Alcohol organo->intermediate metal->intermediate chemo->intermediate cyclization Reductive Cyclization intermediate->cyclization product Stereoselective 2-Pyrrolidinone cyclization->product

Caption: Overall experimental workflow for the synthesis of stereoselective 2-pyrrolidinones.

logical_relationship cluster_strategy Choice of Synthetic Strategy cluster_considerations Key Considerations cluster_outcome Expected Outcome start Desired 2-Pyrrolidinone Stereoisomer organo Organocatalysis start->organo metal Metal-Catalyzed Hydrogenation start->metal chemo Chemoenzymatic Synthesis start->chemo organo_cons Substrate Scope Catalyst Availability organo->organo_cons metal_cons Functional Group Tolerance Cost of Metal metal->metal_cons chemo_cons Enzyme Availability Reaction Conditions chemo->chemo_cons organo_out High ee Diastereocontrol organo_cons->organo_out metal_out High ee Scalability metal_cons->metal_out chemo_out Excellent ee Mild Conditions chemo_cons->chemo_out

Caption: Logical relationship for selecting a synthetic strategy.

References

Troubleshooting & Optimization

optimizing yield and purity in 2-Methyl-4-nitrobutan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2-Methyl-4-nitrobutan-1-ol synthesis. The primary synthetic route is the Henry (nitroaldol) reaction between isobutyraldehyde and 1-nitropropane.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis is achieved through a base-catalyzed carbon-carbon bond-forming reaction known as the Henry reaction or nitroaldol reaction.[1][2] This involves the reaction of an aldehyde or ketone with a nitroalkane. In this specific case, isobutyraldehyde reacts with 1-nitropropane in the presence of a base to form this compound.

Q2: What are the common side reactions to be aware of during this synthesis?

A2: The most common side reactions include:

  • Dehydration: The β-hydroxy nitro compound formed can easily eliminate water, especially in the presence of excess base or at elevated temperatures, to yield the corresponding nitroalkene (2-Methyl-4-nitro-1-butene).[2]

  • Retro-Henry Reaction: The Henry reaction is reversible.[1] If the reaction is not driven to completion, the product can revert to the starting materials, thus lowering the yield.

  • Cannizzaro Reaction: If a strong base is used with an aldehyde that has no α-hydrogens, a disproportionation reaction can occur. While isobutyraldehyde has an α-hydrogen, self-condensation can still be a competing reaction.

  • Polymerization: Aldehydes, especially in the presence of base, can undergo polymerization.

Q3: How can I purify the final product, this compound?

A3: Purification of nitroalcohols can be challenging due to their thermal instability. Common purification techniques include:

  • Column Chromatography: This is a widely used method for separating the desired nitroalcohol from byproducts and unreacted starting materials.

  • Distillation: Vacuum distillation can be employed, but caution must be exercised as nitroalcohols can decompose at elevated temperatures.[3]

  • Crystallization: If the product is a solid at room temperature or can be derivatized to form a crystalline solid, recrystallization is an effective purification method.

  • Separation of Diastereomers: Since the reaction creates a new stereocenter, a mixture of diastereomers may be formed. These can sometimes be separated by careful column chromatography or by derivatization with a chiral resolving agent to form diastereomeric esters, which can then be separated.[4][][6]

Q4: What analytical techniques are recommended for characterizing the product and assessing its purity?

A4: The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of this compound and identifying impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the hydroxyl (-OH) and nitro (-NO2) functional groups.

  • Mass Spectrometry (MS): MS helps in confirming the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and separating diastereomers.[][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Base is inactive or insufficient: The base is crucial for deprotonating the nitroalkane.[1] 2. Reaction temperature is too low: This can lead to a very slow reaction rate. 3. Retro-Henry reaction: The equilibrium may be favoring the starting materials.[1] 4. Poor quality of starting materials: Impurities in the aldehyde or nitroalkane can inhibit the reaction.1. Use a fresh, anhydrous base. Consider using a stronger base or a different type of base (e.g., an organic base like DBU or a phase-transfer catalyst).[1] 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use an excess of one of the reactants (usually the nitroalkane) to push the equilibrium towards the product. 4. Purify the starting materials before use. Isobutyraldehyde is prone to oxidation and should be distilled before use.
Formation of a Significant Amount of Nitroalkene Impurity 1. Excessive amount of base: Strong or high concentrations of base promote the elimination of water.[2] 2. High reaction temperature: Higher temperatures favor the dehydration side reaction. 3. Prolonged reaction time: Leaving the reaction for too long, especially at elevated temperatures, can lead to dehydration.1. Use a catalytic amount of a milder base. The choice of base can significantly impact the outcome.[7][8] 2. Maintain a lower reaction temperature. The reaction may need to be run for a longer period at a lower temperature to minimize dehydration. 3. Monitor the reaction progress by TLC or GC and quench the reaction once the starting material is consumed.
Product Decomposes During Workup or Purification 1. Acidic or basic conditions during workup: Nitroalcohols can be sensitive to both strong acids and bases. 2. High temperatures during solvent removal or distillation: Thermal instability is a known issue for nitro compounds.[3]1. Neutralize the reaction mixture carefully before extraction. Use a mild acid (e.g., dilute HCl or NH4Cl solution) for quenching. 2. Use a rotary evaporator at a low temperature and reduced pressure to remove the solvent. If distillation is necessary, perform it under high vacuum to keep the temperature as low as possible.
Difficulty in Separating Diastereomers 1. Similar polarities of the diastereomers: This makes separation by standard column chromatography challenging.1. Optimize the solvent system for column chromatography. Sometimes a less polar solvent system with a higher resolution can improve separation. 2. Consider derivatization of the alcohol with a chiral auxiliary to form diastereomeric esters, which may have a larger difference in polarity and be easier to separate.[4][6] The original alcohol can then be recovered by hydrolysis.

Experimental Protocols

General Experimental Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Isobutyraldehyde (freshly distilled)

  • 1-Nitropropane

  • Base (e.g., Sodium Hydroxide, Potassium Carbonate, or an organic base like Triethylamine or DBU)

  • Solvent (e.g., Methanol, Ethanol, THF, or water)

  • Dilute Hydrochloric Acid (for quenching)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1-nitropropane (1.2 equivalents) and the chosen solvent.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add the base (0.1-1.0 equivalents, requires optimization) to the stirred solution.

  • To this mixture, add freshly distilled isobutyraldehyde (1.0 equivalent) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress using TLC or GC.

  • Once the reaction is complete, cool the mixture in an ice bath and quench it by slowly adding dilute hydrochloric acid until the solution is neutral or slightly acidic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Influence of Base on the Henry Reaction
EntryBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1NaOH (0.1 eq)Methanol2512Data not availableData not available
2K2CO3 (1.0 eq)Ethanol2524Data not availableData not available
3Et3N (1.0 eq)THF2548Data not availableData not available
4DBU (0.2 eq)THF0 to 258Data not availableData not available

Visualizations

Reaction Pathway

Henry_Reaction Synthesis of this compound via Henry Reaction Reactant1 Isobutyraldehyde Intermediate2 Alkoxide Intermediate Reactant1->Intermediate2 Reactant2 1-Nitropropane Intermediate1 Nitronate Anion Reactant2->Intermediate1 + Base Base Base Intermediate1->Intermediate2 Nucleophilic Attack Product This compound Intermediate2->Product + H+ SideProduct 2-Methyl-4-nitro-1-butene (Dehydration Product) Intermediate2->SideProduct - H2O

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Low Yield or Purity Issue Analysis Analyze Reaction Mixture (TLC, GC, NMR) Start->Analysis Problem1 Unreacted Starting Material Analysis->Problem1 High SM spots Problem2 Major Dehydration Product Analysis->Problem2 New non-polar spot Problem3 Multiple Unidentified Products Analysis->Problem3 Complex mixture Solution1 Increase Reaction Time/Temp Check Base Activity Problem1->Solution1 Solution2 Lower Temperature Use Milder/Less Base Problem2->Solution2 Solution3 Purify Starting Materials Optimize Reaction Conditions Problem3->Solution3 End Optimized Synthesis Solution1->End Solution2->End Solution3->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Parameter Relationships

Parameter_Relationships Key Parameter Relationships Temp Temperature Yield Yield Temp->Yield increases Dehydration Dehydration Temp->Dehydration increases Base Base Strength/ Concentration Base->Yield increases Base->Dehydration increases Time Reaction Time Time->Yield increases Purity Purity Dehydration->Purity decreases

References

common side reactions and byproducts in nitroalcohol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproduct formation during nitroalcohol synthesis via the Henry (nitroaldol) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in nitroalcohol synthesis?

A1: The most prevalent side reaction is the elimination of water from the β-nitro alcohol product to form a nitroalkene.[1][2] This is particularly favorable when acidic protons are available on the α-carbon of the nitroalkane and is promoted by elevated temperatures and strong bases.[1]

Q2: My reaction is not proceeding to completion. What could be the cause?

A2: The Henry reaction is reversible, a phenomenon known as the retro-Henry reaction.[2][3] This equilibrium can prevent the reaction from reaching full conversion. To drive the reaction forward, consider using a catalyst system that favors the product, adjusting the concentration of reactants, or removing water if the subsequent dehydration to the nitroalkene is the desired outcome.

Q3: I am observing the formation of a product with a doubled molecular weight of my aldehyde starting material. What is happening?

A3: You are likely observing a base-catalyzed self-condensation of your aldehyde, known as the Cannizzaro reaction.[2][4] This is more common with sterically hindered substrates where the desired nitroaldol reaction is slower.[2] Using a milder base or a more selective catalyst can help minimize this side reaction.

Q4: Can I use α,β-unsaturated aldehydes in a Henry reaction?

A4: Yes, but be aware of the potential for a tandem Michael-Henry reaction, which can lead to the formation of dinitro derivatives. The initial Michael addition of the nitroalkane to the unsaturated aldehyde is followed by a Henry reaction.

Q5: What is the best way to control stereoselectivity in the Henry reaction?

A5: The Henry reaction can produce a mixture of diastereomers and enantiomers.[2] To control stereoselectivity, the use of chiral metal catalysts (e.g., based on copper, zinc, or magnesium) is a common strategy.[2] The choice of solvent and the size of the substituents on the reactants also play a role due to steric effects.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during nitroalcohol synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of nitroalcohol, significant amount of nitroalkene detected. - High reaction temperature.- Use of a strong base.- Prolonged reaction time.- Maintain a low reaction temperature (e.g., 0-25 °C).- Use a milder base (e.g., triethylamine, DBU) or a catalytic amount of a stronger base.[1]- Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed.
Reaction stalls or reverses (retro-Henry). [2][3]- The reaction has reached equilibrium.- The product may be unstable under the reaction conditions.- Use an excess of one of the reactants.- Employ a catalyst system known to favor the forward reaction.- If possible, remove the product from the reaction mixture as it is formed.
Formation of Cannizzaro byproducts. [2][4]- The aldehyde is sterically hindered.- The base is too strong or used in stoichiometric amounts.- Use a milder, non-nucleophilic base (e.g., DBU).- Consider using a chiral catalyst that can favor the Henry reaction.- Optimize the reaction temperature to favor the desired pathway.
Formation of dinitro compounds. - Use of an α,β-unsaturated aldehyde or ketone.- To favor the 1,2-addition (Henry reaction), use a less sterically hindered nitroalkane.- Employ specific catalysts that can selectively promote the nitroaldol addition over the Michael addition.
Reaction mixture becomes a complex mixture of unidentified products. - Polymerization or oligomerization of the starting materials or products under basic conditions.- Use a heterogeneous catalyst to minimize side reactions in the bulk solution.- Consider solvent-free reaction conditions which can sometimes provide higher selectivity.[5]
Product decomposes during workup. - The nitroalcohol is sensitive to acidic or basic conditions used during extraction.- Before workup, neutralize the reaction mixture carefully.- Perform a stability test on a small sample of the reaction mixture with the planned workup reagents to identify any potential issues.[6]

Quantitative Data on Product Distribution

The selectivity of the Henry reaction is highly dependent on the specific substrates and reaction conditions. The following table provides a summary of reported yields for the desired nitroalcohol versus the nitroalkene byproduct under different catalytic systems.

AldehydeNitroalkaneCatalyst SystemSolventTemp (°C)Nitroalcohol Yield (%)Nitroalkene Yield (%)Reference
2-NitrobenzaldehydeNitromethane(S)-Cu1 / NaOAcCH2Cl2/THFRT98-[7]
4-NitrobenzaldehydeNitromethane(S)-Cu1 / NaOAcCH2Cl2/THFRT95-[7]
2-NitrobenzaldehydeNitromethane(S)-Cu2 / Ag2ODCE70-76[7]
4-NitrobenzaldehydeNitromethane(S)-Cu2 / Ag2ODCE70-81[7]
BenzaldehydeNitromethaneImidazoleWaterRT85Not Reported[5]
4-ChlorobenzaldehydeNitromethaneImidazoleSolvent-freeRT90Not Reported[5]

Note: "-" indicates that the yield for that specific product was not reported in the cited source.

Experimental Protocols

Protocol for Minimizing Nitroalkene Formation

This protocol is designed to maximize the yield of the β-nitro alcohol while minimizing the dehydration side reaction.

Materials:

  • Aldehyde (1.0 mmol)

  • Nitroalkane (1.2 mmol)

  • Triethylamine (0.1 mmol)

  • Dichloromethane (DCM), anhydrous (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the nitroalkane to the cooled solution, followed by the dropwise addition of triethylamine.

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the aldehyde spot on TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Troubleshooting the Retro-Henry Reaction

This protocol is designed for reactions that are prone to stalling or reversing.

Materials:

  • Ketone (1.0 mmol)

  • Nitromethane (5.0 mmol, used in excess as reactant and solvent)

  • Tetrabutylammonium fluoride (TBAF) on silica gel (catalytic amount)

Procedure:

  • In a round-bottom flask, combine the ketone and the excess nitromethane.

  • Add the TBAF on silica gel catalyst to the mixture.

  • Stir the reaction at room temperature. The use of a heterogeneous catalyst can simplify removal and help prevent product degradation.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction has reached the desired conversion, filter off the catalyst.

  • Remove the excess nitromethane under reduced pressure (use appropriate safety precautions).

  • Purify the resulting crude nitroalcohol by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Henry Reaction and Major Side Pathways

Henry_Reaction_Pathways Start Aldehyde/Ketone + Nitroalkane Nitronate Nitronate Anion Start->Nitronate Base Cannizzaro Cannizzaro Products (Disproportionation) Start->Cannizzaro Strong Base (Steric Hindrance) Nitroalcohol β-Nitro Alcohol (Desired Product) Nitronate->Nitroalcohol C-C Bond Formation Nitroalkene Nitroalkene (Dehydration Byproduct) Nitroalcohol->Nitroalkene - H₂O (Heat, Base) RetroHenry Starting Materials (Retro-Henry) Nitroalcohol->RetroHenry Reversible Troubleshooting_Workflow Start Low Yield of Nitroalcohol CheckByproducts Analyze Crude Mixture (TLC, NMR, GC-MS) Start->CheckByproducts Nitroalkene Nitroalkene is Major Byproduct CheckByproducts->Nitroalkene Dehydration SM_Unreacted High Amount of Unreacted Starting Material CheckByproducts->SM_Unreacted Retro-Henry or Slow Reaction OtherByproducts Other Byproducts (e.g., Cannizzaro) CheckByproducts->OtherByproducts Other Side Reactions Sol_Nitroalkene Reduce Temperature Use Milder Base Shorter Reaction Time Nitroalkene->Sol_Nitroalkene Sol_SM Increase Reaction Time Use Stronger Base/Catalyst Check Reagent Purity SM_Unreacted->Sol_SM Sol_Other Use Milder Base Optimize Stoichiometry Change Catalyst OtherByproducts->Sol_Other

References

improving the stability of 2-Methyl-4-nitrobutan-1-ol during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-Methyl-4-nitrobutan-1-ol during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns when working with this compound?

A1: this compound, a β-nitro alcohol, is susceptible to several degradation pathways. The primary concerns are decomposition via a retro-Henry reaction, dehydration to form a nitroalkene, oxidation of the primary alcohol, and reduction of the nitro group. The stability is highly dependent on reaction conditions such as temperature, pH, and the presence of strong acids, bases, or oxidizing/reducing agents.

Q2: Under what conditions is the retro-Henry reaction a significant problem?

A2: The retro-Henry reaction, which is the reverse of the nitroaldol condensation, is typically favored by basic conditions and elevated temperatures.[1][2] This reaction leads to the cleavage of the carbon-carbon bond between the second and third carbon atoms, reverting to 2-nitropropane and formaldehyde.

Q3: How can I prevent dehydration of this compound during my reaction?

A3: Dehydration to form 2-methyl-4-nitro-1-butene is a common side reaction, often occurring under acidic or basic conditions, especially at higher temperatures.[3][4] To minimize dehydration, it is advisable to maintain a neutral pH where possible and conduct reactions at lower temperatures. If an acidic or basic workup is necessary, it should be performed quickly and at a low temperature.

Q4: What are the likely products if my sample of this compound is unintentionally oxidized or reduced?

A4: Oxidation of the primary alcohol group can yield 2-methyl-4-nitrobutanal and subsequently 2-methyl-4-nitrobutanoic acid.[5][6][7] Unintentional reduction of the nitro group, for instance in the presence of certain metals or catalytic hydrogenation conditions, will produce 4-amino-2-methylbutan-1-ol.[8][9][10]

Q5: Are there any recommended storage conditions to enhance the long-term stability of this compound?

A5: To enhance long-term stability, this compound should be stored in a cool, dark place in a tightly sealed container. Inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent oxidation. It is advisable to avoid storage in basic or acidic conditions.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: My reaction is showing a new, less polar spot on the TLC plate, and my yield of this compound is low.

  • Question: What could be the cause of this new, less polar spot and the reduced yield?

  • Answer: This is often indicative of a dehydration reaction occurring, leading to the formation of the less polar 2-methyl-4-nitro-1-butene. This is particularly likely if your reaction is run at elevated temperatures or under acidic or basic conditions.[3][11]

  • Troubleshooting Steps:

    • Lower the reaction temperature: If possible, run the reaction at a lower temperature to disfavor the elimination reaction.

    • Control the pH: If your reaction conditions are acidic or basic, consider if a milder catalyst or buffer system can be used to maintain a more neutral pH.

    • Modified Workup: During the workup, use mild acidic or basic solutions for a short duration and at low temperatures to minimize dehydration.

Issue 2: After my reaction and workup, I am isolating starting materials (a nitroalkane and an aldehyde/ketone) instead of my desired product.

  • Question: Why am I recovering the starting materials?

  • Answer: This is a classic sign of a retro-Henry reaction.[1][2] The β-nitro alcohol product is reverting to its starting components. This is often triggered by basic conditions or high temperatures during the reaction or workup.

  • Troubleshooting Steps:

    • Use a milder base: If a base is required, consider using a weaker, non-nucleophilic base or a catalytic amount.

    • Reduce reaction time and temperature: Shorter reaction times at lower temperatures can help to isolate the product before significant decomposition occurs.

    • Immediate workup: Once the reaction is complete, proceed with the workup immediately to avoid prolonged exposure to conditions that favor the retro-Henry reaction.

    • Careful workup: Avoid strongly basic conditions during extraction. Use a saturated solution of ammonium chloride for quenching if appropriate.

Issue 3: My final product shows impurities with different oxidation states of the functional groups.

  • Question: What could be the source of these oxidized or reduced impurities?

  • Answer: The primary alcohol is susceptible to oxidation to an aldehyde or carboxylic acid, while the nitro group can be reduced to an amine.[5][6][8][9] This can be caused by incompatible reagents in your reaction mixture or exposure to air (for oxidation) over long periods.

  • Troubleshooting Steps:

    • Reagent compatibility check: Ensure that none of the reagents or catalysts you are using are known oxidizing or reducing agents for alcohols or nitro groups, respectively.

    • Inert atmosphere: If you suspect oxidation, run the reaction under an inert atmosphere of nitrogen or argon.

    • Avoid certain metals: Be cautious when using certain metals that can act as reducing agents for the nitro group.

Data Presentation

The stability of this compound is influenced by various factors. The following table summarizes the potential side reactions and conditions that favor them.

Side ReactionProduct(s)Favorable ConditionsMitigation Strategies
Retro-Henry Reaction 2-Nitropropane + FormaldehydeHigh temperature, Strong basesLower reaction temperature, use of mild or catalytic base, prompt workup.
Dehydration 2-Methyl-4-nitro-1-buteneHigh temperature, Acidic or Basic conditionsLower reaction temperature, maintain neutral pH, mild workup conditions.
Oxidation of Alcohol 2-Methyl-4-nitrobutanal, 2-Methyl-4-nitrobutanoic acidPresence of oxidizing agents, prolonged exposure to airUse of inert atmosphere, avoid strong oxidizing agents.
Reduction of Nitro Group 4-Amino-2-methylbutan-1-olPresence of reducing agents (e.g., catalytic hydrogenation, certain metals)Avoid strong reducing agents unless this transformation is desired.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in a Reaction Mixture via TLC

  • Materials: TLC plates (silica gel 60 F254), developing chamber, appropriate solvent system (e.g., ethyl acetate/hexane mixture), UV lamp, and a staining solution (e.g., potassium permanganate).

  • Procedure:

    • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.

    • Spot the aliquot onto a TLC plate.

    • Develop the TLC plate in a pre-saturated chamber with the chosen solvent system.

    • Visualize the spots under a UV lamp and/or by staining.

    • The appearance of new spots can indicate the formation of degradation products. A less polar spot may indicate the dehydrated product, while a more polar spot could be the oxidized product. A streak or the disappearance of the product spot could indicate decomposition.

Protocol 2: Quenching a Reaction to Minimize Degradation

  • Objective: To rapidly stop the reaction and neutralize any reagents that may cause degradation of this compound.

  • Procedure:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a pre-cooled, mild quenching agent. For basic reactions, a saturated aqueous solution of ammonium chloride is often suitable. For acidic reactions, a saturated aqueous solution of sodium bicarbonate can be used.

    • Monitor the pH of the aqueous layer to ensure it is near neutral.

    • Proceed immediately with the extraction procedure using a suitable organic solvent.

Protocol 3: Purification of this compound via Flash Chromatography

  • Objective: To purify the compound while minimizing exposure to heat and stationary phases that could cause degradation.

  • Materials: Glass column, silica gel, appropriate eluent system, collection tubes.

  • Procedure:

    • Choose a solvent system that provides good separation of the desired product from impurities with an Rf value of approximately 0.2-0.4 for the product.

    • Pack the column with silica gel using the chosen eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.

    • Elute the compound using the chosen solvent system, applying positive pressure to speed up the process and minimize the time the compound spends on the silica.

    • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature below 40 °C).

Mandatory Visualizations

troubleshooting_workflow start Stability Issue Encountered check_tlc Analyze Reaction Mixture by TLC start->check_tlc new_spot New Spot(s) Observed? check_tlc->new_spot less_polar Less Polar Spot? new_spot->less_polar Yes no_product Product Spot Absent or Streaking? new_spot->no_product No more_polar More Polar Spot? less_polar->more_polar No dehydration Likely Dehydration less_polar->dehydration Yes start_materials Starting Materials Present? more_polar->start_materials No oxidation Likely Oxidation more_polar->oxidation Yes retro_henry Likely Retro-Henry Reaction start_materials->retro_henry Yes mitigation Implement Mitigation Strategies: - Lower Temperature - Adjust pH - Modify Workup start_materials->mitigation No dehydration->mitigation oxidation->mitigation retro_henry->mitigation decomposition General Decomposition no_product->decomposition Yes no_product->mitigation No decomposition->mitigation

Caption: Troubleshooting workflow for stability issues.

degradation_pathways main_compound This compound dehydration_product 2-Methyl-4-nitro-1-butene main_compound->dehydration_product Dehydration (-H2O) retro_henry_products 2-Nitropropane + Formaldehyde main_compound->retro_henry_products Retro-Henry oxidation_product 2-Methyl-4-nitrobutanal main_compound->oxidation_product Oxidation reduction_product 4-Amino-2-methylbutan-1-ol main_compound->reduction_product Reduction

Caption: Main degradation pathways of this compound.

References

troubleshooting guide for the catalytic asymmetric synthesis of nitroalcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic asymmetric synthesis of nitroalcohols, commonly known as the Henry reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of nitroalcohols in a question-and-answer format.

Question: Why is the yield of my nitroalcohol product consistently low?

Answer: Low yields in the asymmetric Henry reaction can stem from several factors. One primary reason is the reversibility of the reaction, known as the retro-Henry reaction.[1][2] This equilibrium can be shifted towards the product by carefully selecting the reaction conditions.

  • Catalyst Activity: The catalyst may be inactive or have low turnover. Ensure the catalyst is properly prepared, handled under an inert atmosphere if air-sensitive, and that the correct catalyst loading is used.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the forward reaction and suppress the retro-Henry process.[2]

  • Base Strength: The choice and amount of base are critical. While a base is required to generate the nitronate anion, an excess or overly strong base can promote side reactions like the Cannizzaro reaction or elimination of water from the product to form a nitroalkene.[1][3]

  • Solvent Effects: The solvent can significantly influence the reaction rate and equilibrium position. Protic solvents like alcohols can sometimes improve yields, but this is highly system-dependent. A screening of different solvents is often beneficial.[4][5]

Question: What is causing the poor enantioselectivity (low ee) in my reaction?

Answer: Achieving high enantioselectivity is a key challenge in asymmetric catalysis. Several factors can negatively impact the enantiomeric excess (ee) of your product.

  • Ligand Choice: The chiral ligand is the primary source of stereocontrol. Ensure the ligand is of high enantiomeric purity and is appropriate for the specific metal catalyst and substrates being used.

  • Catalyst Structure: The precise structure of the active catalyst, which can be a complex of the metal and ligand, is crucial. In some cases, the formation of a heterobimetallic catalyst is necessary for high stereoselectivity.[4][5][6]

  • Temperature: Reaction temperature can have a pronounced effect on enantioselectivity. Lower temperatures generally lead to higher ee values by favoring the transition state that leads to the major enantiomer.

  • Solvent: The solvent can influence the conformation of the catalyst-substrate complex and thus the stereochemical outcome.[4][5] For example, in some systems, 2-Me-THF has been shown to provide better stereoselectivity than THF.[4][5][7]

  • Additives: In some cases, additives can play a crucial role in achieving high enantioselectivity.

Question: My reaction is producing a significant amount of the undesired diastereomer. How can I improve the diastereoselectivity (dr)?

Answer: Diastereoselectivity in the Henry reaction, which produces either syn or anti products, is influenced by the catalyst system and reaction conditions.

  • Catalyst System: The choice of the metal and chiral ligand is the most critical factor in determining diastereoselectivity. Some catalyst systems are inherently syn-selective, while others are anti-selective.[6][7]

  • Substrate Sterics: The steric bulk of both the aldehyde and the nitroalkane can influence the diastereomeric ratio.

  • Reaction Conditions: Temperature and solvent can also affect the diastereoselectivity, although generally to a lesser extent than the catalyst itself.

Question: I am observing the formation of a nitroalkene byproduct. How can I prevent this?

Answer: The formation of a nitroalkene is due to the elimination of water from the nitroalcohol product. This side reaction is often promoted by the base used in the reaction.[1][3]

  • Base: Use the minimum amount of a weaker base necessary to catalyze the reaction.

  • Temperature: Higher temperatures can favor the elimination reaction. Running the reaction at a lower temperature may minimize this side product.

  • Work-up: Quench the reaction with a mild acid to neutralize the base and prevent further elimination during work-up and purification.

Frequently Asked Questions (FAQs)

What is the general mechanism of the Henry reaction?

The Henry reaction begins with the deprotonation of the α-carbon of the nitroalkane by a base to form a nitronate anion. This nucleophilic nitronate then attacks the carbonyl carbon of the aldehyde or ketone. The resulting β-nitro alkoxide is subsequently protonated to yield the β-nitro alcohol product. All steps in the Henry reaction are reversible.[1]

What types of catalysts are commonly used for the asymmetric Henry reaction?

A wide variety of chiral catalysts have been developed for the asymmetric Henry reaction. These can be broadly categorized as:

  • Metal-based catalysts: These are the most common and often involve complexes of metals like copper, zinc, neodymium, and lanthanum with chiral ligands.[5][6][7][8][9]

  • Organocatalysts: These are metal-free, small organic molecules that can catalyze the reaction. Examples include cinchona alkaloids and bifunctional thioureas.[10][11]

  • Biocatalysts: Enzymes, such as alcohol dehydrogenases, can also be used for the synthesis of chiral β-nitroalcohols.[12][13]

How can I purify my nitroalcohol product?

Purification of nitroalcohols can sometimes be challenging due to their potential instability.

  • Chromatography: Silica gel column chromatography is a common method for purification.

  • Distillation: For volatile nitroalcohols, distillation can be an effective purification technique. In some cases, a preliminary step to polymerize impurities can facilitate purification by distillation.[14]

  • Crystallization: If the nitroalcohol is a solid, recrystallization can be a highly effective method of purification.

Data Presentation

Table 1: Effect of Solvent on Reaction Outcome

SolventYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (anti:syn)
THF8592>20:1
2-Me-THF9596>40:1
Toluene708815:1
CH2Cl2658510:1

Note: Data is representative and will vary depending on the specific substrates and catalyst system used.

Table 2: Influence of Temperature on Enantioselectivity

Temperature (°C)Enantiomeric Excess (ee, %)
2585
092
-2096
-4098

Note: Data is representative and demonstrates the general trend of increasing enantioselectivity with decreasing temperature.

Experimental Protocols

General Procedure for a Catalytic Asymmetric Henry Reaction:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand and the metal salt.

  • Add the appropriate anhydrous solvent and stir the mixture at the desired temperature until the catalyst is formed (this may take from minutes to hours).

  • Add the aldehyde substrate to the catalyst mixture.

  • Slowly add the nitroalkane to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction by adding a mild acid (e.g., saturated aqueous NH4Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired nitroalcohol.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ligand Chiral Ligand catalyst Active Catalyst ligand->catalyst metal Metal Salt metal->catalyst solvent_prep Anhydrous Solvent solvent_prep->catalyst reaction_mixture Reaction Mixture aldehyde Aldehyde aldehyde->reaction_mixture nitroalkane Nitroalkane nitroalkane->reaction_mixture quench Quench extraction Extraction quench->extraction purification Purification extraction->purification product Pure Nitroalcohol purification->product

Caption: General workflow for the catalytic asymmetric synthesis of nitroalcohols.

Troubleshooting_Flowchart cluster_yield Yield Troubleshooting cluster_ee Enantioselectivity Troubleshooting cluster_dr Diastereoselectivity Troubleshooting start Problem with Reaction low_yield Low Yield? start->low_yield low_ee Low Enantioselectivity? low_yield->low_ee No check_catalyst Check catalyst activity low_yield->check_catalyst Yes low_dr Low Diastereoselectivity? low_ee->low_dr No check_ligand Check ligand purity low_ee->check_ligand Yes change_catalyst Change catalyst system low_dr->change_catalyst Yes end_node Problem Solved low_dr->end_node No optimize_temp_yield Optimize temperature check_catalyst->optimize_temp_yield optimize_base Optimize base concentration optimize_temp_yield->optimize_base screen_solvents_yield Screen solvents optimize_base->screen_solvents_yield screen_solvents_yield->end_node optimize_temp_ee Lower temperature check_ligand->optimize_temp_ee screen_solvents_ee Screen solvents optimize_temp_ee->screen_solvents_ee screen_solvents_ee->end_node check_substrate Consider substrate sterics change_catalyst->check_substrate check_substrate->end_node

Caption: A decision-making flowchart for troubleshooting common issues.

References

methods for preventing racemization during amino alcohol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during amino alcohol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of racemization during amino alcohol synthesis?

A1: Racemization, the conversion of an enantiomerically pure compound into a mixture of enantiomers, can occur through various mechanisms during amino alcohol synthesis.[1] Key factors include:

  • Harsh Reaction Conditions: High temperatures, strong acids, or strong bases can promote racemization, often by favoring the formation of planar, achiral intermediates like enolates.[1]

  • Inappropriate Reagents: Certain reagents, particularly in multi-step syntheses involving protection and deprotection, can induce racemization. For example, some coupling reagents used in peptide synthesis can lead to epimerization.[2]

  • Substrate-Specific Instability: The inherent chemical structure of the starting material or intermediates can make them more susceptible to racemization. For instance, the acidity of the α-proton in amino acid derivatives can facilitate its removal and subsequent racemization.[3][4]

  • Prolonged Reaction Times: Leaving a reaction to proceed for an extended period, especially under non-optimal conditions, can increase the likelihood of racemization.[5]

Q2: Which analytical techniques are best for determining the enantiomeric purity of my amino alcohol product?

A2: Several analytical techniques can be employed to determine the enantiomeric excess (ee%) of your amino alcohol product. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method. It involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. The amino alcohol may need to be derivatized to increase its volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be added to the NMR sample, which causes the signals of the two enantiomers to appear at different chemical shifts, allowing for their integration and the determination of the enantiomeric ratio.

  • Optical Rotation: While this method can confirm the presence of a single enantiomer, it is not ideal for accurately determining the ee% of a mixture unless a standard curve is prepared with samples of known enantiomeric composition.

Troubleshooting Guides

Issue 1: Low Enantioselectivity in Corey-Bakshi-Shibata (CBS) Reduction

Q: I am using a CBS catalyst for the asymmetric reduction of a ketone to a chiral alcohol, but I am obtaining a low enantiomeric excess (ee%). What are the possible causes and how can I troubleshoot this?

A: The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective synthesis of alcohols.[6][7][8] However, several factors can lead to poor enantioselectivity. Here is a troubleshooting guide:

  • Moisture in the Reaction: The CBS catalyst and borane reagents are sensitive to moisture. The presence of water can significantly decrease enantiomeric excess.[7]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Reagents: Impurities in the ketone substrate, solvent, or borane source can interfere with the catalyst and reduce enantioselectivity.

    • Solution: Purify the ketone substrate before the reaction. Use high-purity, freshly opened or properly stored solvents and borane reagents.

  • Incorrect Stoichiometry: The ratio of the catalyst, borane, and substrate is crucial for optimal performance.

    • Solution: Carefully control the stoichiometry of all reagents. A slight excess of the borane reagent is often used.

  • Reaction Temperature: The temperature at which the reaction is carried out can influence the enantioselectivity.

    • Solution: Perform the reaction at the recommended temperature for the specific substrate and catalyst. In some cases, lowering the temperature can improve enantioselectivity.

  • Choice of CBS Catalyst and Borane Source: The structure of the CBS catalyst and the borane source can impact the outcome.

    • Solution: Consider screening different CBS catalysts (e.g., varying the substituent on the boron atom) and borane sources (e.g., BH3·THF, BH3·SMe2, catecholborane) to find the optimal combination for your substrate.[7]

Troubleshooting Workflow for Low Enantioselectivity in CBS Reduction

G start Low ee% in CBS Reduction check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_moisture->start If wet, dry system & retry check_purity Verify Reagent Purity (Substrate, Solvent, Borane) check_moisture->check_purity If anhydrous check_purity->start If impure, purify & retry check_stoichiometry Confirm Stoichiometry (Catalyst:Borane:Substrate) check_purity->check_stoichiometry If pure check_stoichiometry->start If incorrect, adjust & retry check_temp Review Reaction Temperature check_stoichiometry->check_temp If correct check_temp->start If non-optimal, adjust & retry optimize_reagents Optimize Reagents (Screen Catalysts/Boranes) check_temp->optimize_reagents If optimal success Improved ee% optimize_reagents->success

Caption: Troubleshooting workflow for low enantioselectivity in CBS reduction.

Issue 2: Racemization During the Reduction of an Amino Acid Derivative

Q: I am trying to synthesize a chiral amino alcohol by reducing the carboxylic acid functionality of a protected amino acid, but I am observing significant racemization. How can I prevent this?

A: The reduction of amino acid derivatives to amino alcohols is a common transformation, but the presence of an acidic α-proton makes these substrates susceptible to racemization, especially under harsh conditions.[4][9] Here are some strategies to minimize racemization:

  • Choice of Reducing Agent: The choice of reducing agent is critical. Strong, non-basic reducing agents are preferred.

    • Recommended: Borane-based reagents such as borane-tetrahydrofuran complex (BH3·THF) or borane-dimethyl sulfide complex (BH3·SMe2) are generally effective and less likely to cause racemization compared to metal hydrides like lithium aluminum hydride (LiAlH4) when used with appropriate protecting groups.

  • Protecting Groups: The choice of protecting group for the amine is important.

    • Recommended: Urethane-based protecting groups like benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) are known to reduce the risk of racemization compared to other protecting groups.[5]

  • Reaction Temperature: Lowering the reaction temperature can significantly suppress racemization.

    • Solution: Perform the reduction at low temperatures (e.g., 0 °C to -20 °C) and monitor the reaction closely to avoid unnecessarily long reaction times.

  • pH Control: Maintaining a neutral or slightly acidic pH during the reaction and work-up can help prevent racemization, which is often base-catalyzed.[4]

    • Solution: Avoid strongly basic conditions during the reaction and work-up.

Advanced Strategies for Preventing Racemization

Dynamic Kinetic Resolution (DKR)

Q: I have a racemic mixture of a precursor to my desired amino alcohol. Is there a way to convert the entire mixture into a single enantiomer of the product?

A: Yes, Dynamic Kinetic Resolution (DKR) is a powerful technique for this purpose. DKR combines a kinetic resolution (where one enantiomer reacts faster than the other) with the in-situ racemization of the slower-reacting enantiomer.[10][11][12] This allows for a theoretical yield of up to 100% of a single, desired enantiomer.

Chemoenzymatic DKR is a particularly effective approach, often employing a lipase for the kinetic resolution and a metal complex (e.g., ruthenium-based) for the racemization.[11]

Principle of Dynamic Kinetic Resolution

G cluster_0 Racemic Starting Material Enantiomer_R Enantiomer R Enantiomer_S Enantiomer S Enantiomer_R->Enantiomer_S Product_R Product R Enantiomer_R->Product_R Kinetic Resolution (e.g., Lipase) Enantiomer_S->Enantiomer_R Racemization (e.g., Ru-catalyst)

Caption: Diagram illustrating the principle of Dynamic Kinetic Resolution (DKR).

Quantitative Data Summary

The following tables summarize quantitative data for different methods of enantioselective amino alcohol synthesis.

Table 1: Enantioselective Reduction of Ketones to Alcohols using CBS Catalysts

Substrate (Ketone)CatalystBorane SourceYield (%)ee (%)Reference
Acetophenone(R)-2-Methyl-CBS-oxazaborolidineBH3·SMe2>9597[6]
α-Tetralone(R)-2-Methyl-CBS-oxazaborolidineBH3·THF9592
1-Indanone(S)-2-Methyl-CBS-oxazaborolidineBH3·SMe29896[13]

Table 2: Dynamic Kinetic Resolution for the Synthesis of Chiral Alcohols and Amines

SubstrateResolution CatalystRacemization CatalystProductYield (%)ee (%)Reference
1-PhenylethanolNovozym 435 (Lipase)Ru complex(R)-1-Phenylethyl acetate>99>99[11]
1-PhenylethylamineAmano Lipase PS-C1Pd-based catalyst(R)-N-(1-Phenylethyl)acetamideHigh>99[11]
δ-HydroxylactonesPSL-C (Lipase)Ru complexEnantiopure δ-hydroxylactones>95>95[14]

Detailed Experimental Protocols

Protocol 1: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction
  • Preparation: Under an inert atmosphere (N2 or Ar), add a 1.0 M solution of the CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) in toluene (0.05-0.1 equivalents) to a flame-dried flask containing anhydrous THF.

  • Addition of Borane: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) and slowly add a 1.0 M solution of borane-dimethyl sulfide (BH3·SMe2) complex in THF (0.6-1.0 equivalents) over 10-15 minutes.

  • Substrate Addition: Add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 30-60 minutes, maintaining the low temperature.

  • Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC or GC.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at the low temperature.

  • Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure. Add 1 N HCl and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated NaHCO3 solution and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired chiral alcohol.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.

Protocol 2: General Procedure for Chemoenzymatic Dynamic Kinetic Resolution (DKR) of a Secondary Alcohol
  • Reaction Setup: To a vial, add the racemic secondary alcohol (1.0 equivalent), an acyl donor (e.g., vinyl acetate, 1.5-2.0 equivalents), the lipase (e.g., Novozym 435), and the racemization catalyst (e.g., a ruthenium complex, 1-5 mol%).

  • Solvent: Add an appropriate organic solvent (e.g., toluene or THF).

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 70 °C) and monitor the conversion by GC or HPLC.

  • Work-up: Once the reaction has reached completion (or the desired conversion), filter off the enzyme and the racemization catalyst.

  • Purification: Remove the solvent under reduced pressure and purify the resulting acylated product and any remaining unreacted alcohol by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the product and any recovered starting material by chiral HPLC or GC.

References

Technical Support Center: Optimizing Reaction Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses common issues related to the impact of solvent and temperature on reaction outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: How does the choice of solvent affect my reaction rate and yield?

The solvent plays a crucial role in chemical reactions by influencing solubility, stability of reactants and transition states, and reaction rates.[1] Choosing an appropriate solvent is key for controlling the thermodynamics and kinetics of a reaction.[1]

  • Solubility: Reactants must be in the same phase to interact. A suitable solvent ensures that all components are adequately dissolved.

  • Stabilization: Solvents can stabilize or destabilize reactants, intermediates, and transition states through non-covalent interactions like hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[1]

    • SN1 Reactions: Polar protic solvents are favored as they stabilize the carbocation intermediate, speeding up the reaction.[2][3][4]

    • SN2 Reactions: Polar aprotic solvents are preferred because they solvate the cation, leaving the anionic nucleophile more available to react.[4]

  • Reaction Rates: The rate of a reaction can be significantly altered by the solvent. If the transition state is more stabilized by the solvent than the starting materials, the reaction will proceed faster. Conversely, if the starting materials are more stabilized, the reaction will be slower.[1]

FAQ 2: Why is temperature control so critical for my reaction's success?

Temperature is a fundamental parameter that directly influences the kinetic energy of molecules.[2] Precise temperature control is essential for several reasons:

  • Reaction Rate: Increasing the temperature generally increases the reaction rate. A common rule of thumb is that the reaction rate doubles for every 10°C increase in temperature.[5] This is because higher temperatures lead to more frequent and energetic molecular collisions, increasing the likelihood of overcoming the activation energy barrier.[2]

  • Selectivity: In reactions where multiple products can be formed, temperature can be a deciding factor in selectivity. For instance, in Diels-Alder reactions, lower temperatures often favor the formation of the kinetic (endo) product, while higher temperatures can favor the thermodynamic (exo) product.[6][7]

  • Side Reactions and Decomposition: Exceeding the optimal temperature can lead to unwanted side reactions or the decomposition of reactants, products, or catalysts, resulting in lower yield and purity.[8]

  • Safety: For exothermic reactions, inadequate temperature control can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably.[9]

FAQ 3: I am observing an unexpected product. Could the solvent or temperature be the cause?

Yes, both solvent and temperature can lead to the formation of unexpected products.

  • Solvent-Induced Pathway: The solvent can sometimes participate in the reaction or open up alternative reaction pathways, leading to different products.[10]

  • Temperature and Selectivity: As mentioned, temperature plays a key role in determining the product distribution in kinetically versus thermodynamically controlled reactions. An incorrect temperature might favor an undesired isomer.[11] For example, in Friedel-Crafts alkylations, carbocation rearrangements can occur, and the ratio of products can be temperature-dependent.[12]

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

Possible Cause:

  • Incorrect Solvent: The chosen solvent may not be suitable for the reaction type, leading to poor solubility of reactants or destabilization of the transition state. For instance, using a non-polar solvent for an SN1 reaction would significantly hinder the formation of the carbocation intermediate.[3]

  • Insufficient Temperature: The reaction may have a high activation energy, requiring a higher temperature to proceed at a reasonable rate.

Troubleshooting Steps:

  • Verify Solvent Choice: Consult the literature for recommended solvents for the specific reaction class. If information is scarce, consider the polarity of your reactants and the likely mechanism. For nucleophilic substitutions, refer to the guidelines for SN1 and SN2 reactions.[4]

  • Screen Solvents: If the initial solvent is suspect, perform small-scale experiments with a range of solvents of varying polarities (e.g., a non-polar, a polar aprotic, and a polar protic solvent).

  • Increase Temperature Incrementally: Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress by techniques like TLC or LC-MS. Be cautious not to exceed the boiling point of the solvent or the decomposition temperature of any component.

Issue 2: Formation of Multiple Products/Low Selectivity

Possible Cause:

  • Temperature Not Optimized for Selectivity: The reaction temperature might be in a range that allows for the formation of multiple isomers or byproducts.

  • Solvent Influencing Different Reaction Pathways: The solvent could be promoting competing reaction mechanisms.

Troubleshooting Steps:

  • Adjust Temperature: For reactions with known kinetic and thermodynamic products (like the Diels-Alder reaction), lowering the temperature often increases selectivity for the kinetic product.[6] Conversely, if the thermodynamic product is desired, a higher temperature might be necessary.[7]

  • Evaluate Solvent Effects on Selectivity: The polarity and coordinating ability of the solvent can influence stereoselectivity and regioselectivity. Experiment with different solvents to see how the product ratio changes. For example, the regioselectivity of Friedel-Crafts acylation can be influenced by the solvent.[13]

Data Presentation

Table 1: Effect of Solvent on the Rate of SN1 Solvolysis of tert-Butyl Chloride
SolventDielectric Constant (ε)Relative Rate
Acetic Acid61
Methanol334
Water78150,000

Data sourced from multiple chemistry resources.[2] This table illustrates that for an SN1 reaction, a more polar solvent with a higher dielectric constant dramatically increases the reaction rate by stabilizing the carbocation intermediate.[3]

Table 2: Temperature Effect on Endo/Exo Selectivity in the Diels-Alder Reaction of Cyclopentadiene with Methyl Acrylate
Temperature (°C)Endo:Exo Ratio
-7899:1
090:10
2583:17
8075:25

Representative data based on typical Diels-Alder reaction behavior.[6][11] This demonstrates that lower temperatures favor the formation of the kinetically controlled endo product.

Experimental Protocols

Protocol 1: Determining the Effect of Temperature on Reaction Rate

Objective: To determine the activation energy (Ea) of a reaction using the Arrhenius equation.

Methodology:

  • Setup: Assemble the reaction apparatus in a temperature-controlled environment (e.g., a jacketed reactor connected to a circulating bath).

  • Temperature Points: Plan to run the reaction at a minimum of four different temperatures, spaced reasonably apart (e.g., 25°C, 35°C, 45°C, 55°C).

  • Reaction Monitoring: At each temperature, initiate the reaction and monitor the concentration of a reactant or product over time using a suitable analytical technique (e.g., HPLC, GC, NMR, or UV-Vis spectroscopy).

  • Rate Constant Calculation: From the concentration versus time data at each temperature, determine the rate constant (k) by fitting the data to the appropriate rate law.

  • Arrhenius Plot: Plot the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T in Kelvin).

  • Activation Energy Determination: The slope of the resulting straight line will be equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K). Calculate Ea from the slope.

Protocol 2: Screening Solvents for Reaction Optimization

Objective: To identify the optimal solvent for a given reaction to maximize yield and selectivity.

Methodology:

  • Solvent Selection: Choose a representative set of solvents with a range of properties (e.g., non-polar: Toluene; polar aprotic: DMF, Acetonitrile; polar protic: Ethanol, Water).

  • Parallel Reactions: Set up a series of small-scale reactions in parallel, each in a different solvent. Ensure all other reaction parameters (temperature, concentration, stoichiometry) are kept constant.

  • Reaction Monitoring and Analysis: Monitor the progress of each reaction. After a set time, or upon completion, quench the reactions and analyze the product mixture from each vial by a quantitative method (e.g., qNMR, LC-MS with an internal standard) to determine the yield and product distribution.

  • Evaluation: Compare the results to identify the solvent that provides the best outcome. Further optimization of other parameters can then be performed in the chosen solvent.

Visualizations

Experimental_Workflow_for_Solvent_Screening cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_decision Decision start Define Reaction select_solvents Select Diverse Solvents start->select_solvents prep_reagents Prepare Reagent Stock Solutions select_solvents->prep_reagents setup_reactions Set up Parallel Reactions prep_reagents->setup_reactions run_reactions Run at Constant Temperature setup_reactions->run_reactions monitor Monitor Progress (TLC/LC-MS) run_reactions->monitor quench Quench Reactions monitor->quench analyze Analyze Yield & Selectivity quench->analyze compare Compare Results analyze->compare select_optimal Select Optimal Solvent compare->select_optimal end Proceed with Optimization select_optimal->end

Caption: Workflow for solvent screening experiment.

Logical_Workflow_for_Troubleshooting_Low_Yield cluster_temp Temperature Issues cluster_solvent Solvent Issues start Low Reaction Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_solvent Evaluate Solvent Choice (Solubility, Polarity) start->check_solvent temp_too_low Is Temperature Too Low for Activation? check_conditions->temp_too_low wrong_solvent Is Solvent Inappropriate for Mechanism? check_solvent->wrong_solvent temp_too_low->check_solvent No increase_temp Action: Increase Temperature Incrementally temp_too_low->increase_temp Yes end Re-run Optimized Reaction increase_temp->end screen_solvents Action: Screen a Range of Solvents wrong_solvent->screen_solvents Yes wrong_solvent->end No screen_solvents->end

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic reduction of nitro groups.

Troubleshooting Guide

This section addresses common issues encountered during the experimental process.

Issue 1: Low or No Conversion of the Starting Material

  • Question: My nitro reduction reaction shows low or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no conversion in a nitro reduction can stem from several factors related to the catalyst, reaction conditions, or the substrate itself. Here is a step-by-step troubleshooting guide:

    • Catalyst Activity:

      • Deactivation: The catalyst may have been deactivated by impurities in the reagents or solvents.[1] Ensure all materials are of appropriate purity. Common poisons for precious metal catalysts include sulfur, phosphorus, and even certain nitrogen-containing compounds.[2][3]

      • Improper Handling: Catalysts like Raney® Nickel are often pyrophoric and require careful handling under an inert atmosphere to maintain activity. Precious metal catalysts on carbon support (e.g., Pd/C) can also be sensitive to air exposure.

      • Insufficient Loading: The catalyst loading might be too low for the specific substrate or reaction scale. Try incrementally increasing the catalyst weight percent.

    • Reaction Conditions:

      • Hydrogen Pressure (for Catalytic Hydrogenation): If using gaseous hydrogen, the pressure may be insufficient. While many reductions proceed at atmospheric pressure, some substrates require higher pressures to achieve a reasonable reaction rate.[4]

      • Hydrogen Donor (for Transfer Hydrogenation): Ensure the hydrogen donor (e.g., ammonium formate, hydrazine hydrate) is fresh and used in the correct stoichiometric excess.[5]

      • Temperature: The reaction temperature might be too low. While some reductions occur at room temperature, others may require heating to overcome the activation energy barrier.[6] However, excessive heat can sometimes lead to side reactions.

      • Solvent: The choice of solvent is crucial. Protic solvents like ethanol or acetic acid can often facilitate the reaction.[4] For hydrophobic substrates, ensure a solvent system that allows for good solubility, such as THF or a co-solvent mixture.[4]

      • Agitation: In heterogeneous catalysis, efficient mixing is critical to ensure good contact between the substrate, catalyst, and hydrogen source. Increase the stirring rate to rule out mass transfer limitations.

    • Substrate-Related Issues:

      • Steric Hindrance: A sterically hindered nitro group may require more forcing conditions (higher temperature, pressure, or a more active catalyst).

      • Poor Solubility: If the substrate has low solubility in the chosen solvent, the reaction will be slow.[4] Consider alternative solvents or co-solvents.

Issue 2: Poor Chemoselectivity - Reduction of Other Functional Groups

  • Question: My reaction is reducing other functional groups in my molecule in addition to the nitro group. How can I improve the chemoselectivity?

  • Answer: Achieving high chemoselectivity is a common challenge, especially with complex molecules. The choice of catalyst and reaction conditions is paramount.

    • Catalyst Selection:

      • Pd/C: Palladium on carbon is a highly active catalyst but can also reduce other functionalities like alkenes, alkynes, benzyl ethers, and can cause dehalogenation.[7]

      • Raney® Nickel: This catalyst is often a good alternative to Pd/C when dehalogenation of aromatic halides (Cl, Br, I) is a concern.[7]

      • Pt/C: Platinum on carbon can sometimes offer different selectivity profiles compared to Pd/C.

      • Fe, Zn, SnCl₂: These metals in acidic media (e.g., acetic acid or HCl) are often highly chemoselective for the reduction of nitro groups in the presence of other reducible functionalities.[2][7]

    • Reaction Method:

      • Transfer Hydrogenation: This method, using hydrogen donors like ammonium formate or hydrazine, can sometimes offer better chemoselectivity compared to catalytic hydrogenation with H₂ gas.

      • Metal-Free Reductions: For highly sensitive substrates, consider metal-free reduction methods.[8]

    • Reaction Condition Optimization:

      • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the reduction of the more reactive nitro group.[9]

      • Additives/Modifiers: In some cases, catalyst modifiers can be used to tune the selectivity.

Issue 3: Catalyst Poisoning and Deactivation

  • Question: My reaction starts well but then slows down or stops completely. I suspect catalyst poisoning. How can I identify and prevent this?

  • Answer: Catalyst poisoning occurs when impurities in the reaction mixture bind to the active sites of the catalyst, reducing its efficacy.[1]

    • Common Poisons:

      • Sulfur Compounds: Thiols, thioethers, and other sulfur-containing functional groups are potent poisons for many metal catalysts, especially palladium.[2][3]

      • Phosphorus Compounds: Phosphines and other phosphorus-containing molecules can also deactivate catalysts.

      • Strongly Coordinating Species: Some nitrogen-containing heterocycles or other ligands can bind strongly to the catalyst surface and inhibit the reaction.

    • Prevention and Mitigation:

      • Purification of Starting Materials: Ensure that the substrate, solvents, and any other reagents are free from potential catalyst poisons. This may involve pre-treatment steps like filtration through activated carbon or distillation.

      • Choice of Catalyst: If your substrate contains a poisoning functional group (like a thiol), catalytic hydrogenation may not be the best approach. Consider stoichiometric reducing agents like iron in acidic media.[2]

      • Catalyst Loading: In some cases, a higher catalyst loading can be used to compensate for partial deactivation, although this is not always economically viable.

      • Poison-Resistant Catalysts: For some industrial processes, specialized catalysts with enhanced poison resistance are developed.

Frequently Asked Questions (FAQs)

Q1: What is the difference between catalytic hydrogenation and transfer hydrogenation for nitro group reduction?

A1:

  • Catalytic Hydrogenation: This method uses gaseous hydrogen (H₂) as the hydrogen source in the presence of a heterogeneous catalyst (e.g., Pd/C, Pt/O₂, Raney® Ni). It is a very efficient and atom-economical method.[10] However, it requires specialized equipment to handle flammable hydrogen gas safely.

  • Transfer Hydrogenation: This technique utilizes a hydrogen donor molecule (e.g., ammonium formate, hydrazine, formic acid) to transfer hydrogen to the substrate in the presence of a catalyst.[1] It avoids the need for high-pressure hydrogenation equipment, making it more accessible in a standard laboratory setting.[9]

Q2: How do I choose the right catalyst for my specific nitro compound?

A2: The choice of catalyst depends heavily on the other functional groups present in your molecule.

  • For simple aromatic or aliphatic nitro compounds without other reducible groups, Pd/C with catalytic hydrogenation is often the first choice due to its high activity.[7]

  • If your molecule contains halogens (Cl, Br, I) that you want to preserve, Raney® Nickel is a better choice than Pd/C to avoid dehalogenation.[7]

  • For substrates with sensitive functional groups like ketones, aldehydes, or esters , a milder and more chemoselective method using iron (Fe) or zinc (Zn) in acidic acid is often preferred.[7]

  • If you need to selectively reduce one nitro group in the presence of another, sodium sulfide (Na₂S) can sometimes be effective, particularly for aromatic dinitro compounds.[7]

Q3: My reaction produces colored byproducts. What are they and how can I avoid them?

A3: The reduction of nitro compounds proceeds through several intermediates, including nitroso and hydroxylamine species. The accumulation of these intermediates can lead to the formation of colored dimeric byproducts like azoxy and azo compounds. This can be more prevalent with certain catalysts or under conditions where the reduction is incomplete. To minimize these byproducts, ensure the reaction goes to completion by using an adequate amount of catalyst and hydrogen source, and optimizing the reaction time.

Q4: What are the safety considerations for nitro group reductions?

A4: Nitro group reductions are highly exothermic reactions.[10] Careful control of the reaction temperature, especially on a larger scale, is crucial to prevent a runaway reaction. Additionally, hydroxylamine intermediates can be thermally unstable and potentially explosive.[11] It is important to have adequate cooling and to monitor the reaction progress closely. When using catalytic hydrogenation, the flammability of hydrogen gas requires appropriate safety precautions and equipment.

Data Presentation: Catalyst Performance in Nitrobenzene Reduction

The following table summarizes the performance of various catalytic systems for the reduction of nitrobenzene to aniline, providing a comparative overview of different methodologies.

CatalystHydrogen SourceSolventTemperature (°C)Time (h)Conversion (%)Yield of Aniline (%)Reference
Pd/C H₂ (1 atm)EthanolRoom Temp2>99>99General Knowledge
Raney® Ni H₂ (1 atm)EthanolRoom Temp3>99>99General Knowledge
Cu@C NaBH₄EthanolRoom Temp0.13100>99[12]
Pd@Fe₃O₄ THDBWater80--High[13]
Co-Zn/N-C HCOOHTHF100483.975.6[6]
AuNPs/TiO₂ NaBH₄MethanolRoom Temp-9998[14]
sPS/P25 (TiO₂) Light/EthanolWater/Ethanol253>99>99[15]

THDB: Tetrahydroxydiboron

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of an Aromatic Nitro Compound using Pd/C

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aromatic nitro compound (1.0 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to dissolve the substrate. Carefully add 10% Pd/C (typically 1-5 mol% of Pd) to the solution.

  • Atmosphere Exchange: Seal the flask with a septum and purge the flask with nitrogen or argon to remove air. Then, carefully introduce hydrogen gas, either from a balloon or a hydrogenation apparatus.

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating as required. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or column chromatography if necessary.

Protocol 2: General Procedure for Transfer Hydrogenation of a Nitroarene using Ammonium Formate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the nitroarene (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Reagent Addition: Add 10% Pd/C (typically 2-10 mol% of Pd) to the solution, followed by the addition of ammonium formate (3-10 eq) in portions.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the solvent used for the reaction.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired amine. Further purification can be performed if needed.

Visualizations

Troubleshooting_Low_Yield Start Low/No Conversion CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckConditions Check Reaction Conditions Start->CheckConditions CheckSubstrate Check Substrate Properties Start->CheckSubstrate CatalystPoisoned Catalyst Poisoned? CheckCatalyst->CatalystPoisoned CatalystLoading Sufficient Loading? CheckCatalyst->CatalystLoading H2Pressure Adequate H2 Pressure? CheckConditions->H2Pressure Temperature Optimal Temperature? CheckConditions->Temperature Solubility Good Solubility? CheckSubstrate->Solubility CatalystPoisoned->CatalystLoading No PurifyReagents Purify Reagents/Solvents CatalystPoisoned->PurifyReagents Yes CatalystLoading->CheckConditions Yes IncreaseLoading Increase Catalyst Loading CatalystLoading->IncreaseLoading No H2Pressure->Temperature Yes IncreasePressure Increase H2 Pressure H2Pressure->IncreasePressure No Temperature->CheckSubstrate Yes OptimizeTemp Optimize Temperature Temperature->OptimizeTemp No ChangeSolvent Change Solvent/Co-solvent Solubility->ChangeSolvent No

Caption: Troubleshooting workflow for low conversion in nitro group reduction.

Catalyst_Selection_Workflow Start Start: Nitro Compound Halogens Halogen Present? Start->Halogens OtherReducible Other Reducible Groups (Ketone, Ester, etc.)? Halogens->OtherReducible No UseRaneyNi Use Raney Ni or Transfer Hydrogenation Halogens->UseRaneyNi Yes SimpleSubstrate Simple Substrate? OtherReducible->SimpleSubstrate No UseFeZn Use Fe/AcOH or Zn/AcOH OtherReducible->UseFeZn Yes UsePdC Use Pd/C (H2) SimpleSubstrate->UsePdC Yes

Caption: Catalyst selection guide for chemoselective nitro group reduction.

References

Technical Support Center: Purification Strategies for Catalyst Residue Removal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Catalyst Residue Removal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their purification strategies for active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove catalyst residues from APIs?

A1: Catalyst residues, particularly from heavy metals like palladium, ruthenium, rhodium, and platinum, can pose significant risks. They can be toxic to patients, interfere with downstream synthetic steps, and compromise the stability and efficacy of the final drug product.[1] Regulatory bodies such as the FDA and EMA have strict limits on the permissible levels of elemental impurities in pharmaceutical products.[2]

Q2: What are the most common methods for removing catalyst residues?

A2: The most prevalent techniques include:

  • Adsorption: Using materials like activated carbon or silica-based metal scavengers to bind the catalyst.[3]

  • Chromatography: Separating the desired compound from the catalyst based on differential adsorption on a stationary phase like silica gel.

  • Crystallization: Inducing the API to crystallize from a solution, leaving the catalyst behind in the mother liquor.[4]

  • Extraction: Using a solvent system to selectively dissolve and remove the catalyst from the product.

  • Filtration: Physically separating a solid-supported catalyst or a precipitated catalyst from the reaction mixture.[5]

Q3: How do I choose the best purification strategy for my specific reaction?

A3: The optimal strategy depends on several factors, including the nature of the catalyst (homogeneous or heterogeneous), the properties of your API (solubility, stability), the solvent system, the required level of purity, and the scale of your reaction. A decision-making workflow can help guide your choice (see Figure 1).

Q4: What are metal scavengers and how do they work?

A4: Metal scavengers are functionalized materials, often silica-based or polymeric, that have a high affinity for specific metal catalysts.[3] They work by forming strong bonds with the metal, effectively "scavenging" it from the solution. The scavenger-metal complex can then be easily removed by filtration.

Q5: Can residual catalysts affect downstream reactions?

A5: Yes, residual catalysts can have a significant impact on subsequent chemical transformations. They can catalyze unwanted side reactions, lead to product degradation, and poison catalysts used in later steps.

Troubleshooting Guides

This section provides solutions to common problems encountered during catalyst residue removal.

Problem 1: Low Product Yield After Purification
Possible Cause Troubleshooting Step
Product adsorption onto the purification medium (e.g., activated carbon, silica gel). - Reduce the amount of adsorbent used. - Choose a more selective adsorbent (e.g., a specific metal scavenger over broad-spectrum activated carbon).[6] - Thoroughly wash the adsorbent with a suitable solvent after filtration to recover adsorbed product.
Product co-precipitation or loss in the mother liquor during crystallization. - Optimize the crystallization solvent and temperature profile. - Consider a second-crop crystallization from the mother liquor.[7]
Product degradation on the purification medium. - Test the stability of your compound on the chosen medium (e.g., by spotting on a TLC plate with the adsorbent). - Deactivate the adsorbent if necessary (e.g., by treating silica gel with a base).[8]
Problem 2: Incomplete Catalyst Removal
Possible Cause Troubleshooting Step
Insufficient amount or contact time with the scavenger/adsorbent. - Increase the equivalents of the scavenger or the amount of adsorbent. - Increase the stirring time and/or temperature to improve kinetics.
Poor choice of scavenger or adsorbent for the specific catalyst. - Screen a panel of different scavengers to find the most effective one for your metal and its oxidation state.[9] - Consider the solvent polarity, as it can affect scavenger performance.
Catalyst is not accessible to the scavenger (e.g., encapsulated within the product). - Change the solvent to improve the solubility of both the product and the catalyst. - Consider a different purification technique, such as crystallization with a chelating agent.
Channeling in a chromatography column. - Ensure proper packing of the column to avoid cracks and channels. - Use a less polar solvent for sample loading to ensure a narrow band.
Problem 3: Clogged Filter During Filtration
Possible Cause Troubleshooting Step
Fine catalyst particles passing through the filter paper. - Use a finer porosity filter paper or a membrane filter. - Use a filter aid such as Celite® to form a filter cake that can trap fine particles.
Gummy or oily impurities clogging the filter. - Pre-treat the mixture to remove interfering substances (e.g., by a simple extraction). - Consider adding an anti-caking agent if the product itself is causing the issue.
High viscosity of the solution. - Dilute the solution with more solvent. - Gently heat the solution to reduce its viscosity (ensure product stability at higher temperatures).

Quantitative Data on Purification Strategies

The following tables summarize the efficiency of various purification methods for removing palladium and ruthenium residues, two of the most common catalysts in pharmaceutical synthesis.

Table 1: Comparison of Palladium Removal Efficiencies

Purification Method Initial Pd (ppm) Final Pd (ppm) Product Yield (%) Product Purity (%) Reference
MP-TMT Scavenger 3307Not ReportedNot Reported[6]
SiliaMetS Thiol 2400≤ 16Not ReportedNot Reported[3]
Activated Carbon 22392082Not Reported[6]
Crystallization with N-acetyl cysteine >100<2Not ReportedNot Reported[6]
Recirculation with Polychelated Resin 3284Not ReportedNot Reported[6]

Table 2: Comparison of Ruthenium Removal Efficiencies

Purification Method Initial Ru (ppm) Final Ru (ppm) Product Yield (%) Purity Reference
Aqueous Extraction ~440041Not ReportedNot Reported[7]
Activated Carbon Treatment ~4400<100Not ReportedNot Reported[7]
Fluorous Solid-Phase Extraction 19,000 - 50,0004 - 75Not ReportedNot Reported[10]
Crystallization after Cysteine Extraction 1481489Not Reported[1]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Removal using Activated Carbon
  • Preparation: After the reaction is complete, cool the reaction mixture to room temperature.

  • Addition of Activated Carbon: Add powdered activated carbon (typically 5-10 wt% relative to the theoretical product weight) to the reaction mixture.

  • Stirring: Stir the suspension vigorously for a predetermined time (e.g., 1-4 hours) at a specific temperature (e.g., room temperature or slightly elevated).

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the filter cake with a fresh portion of the reaction solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate and analyze a sample for residual catalyst content (e.g., by ICP-MS) and product purity.

Protocol 2: General Procedure for Catalyst Removal using Silica Gel Chromatography
  • Column Packing: Prepare a silica gel column with a suitable diameter and length based on the amount of crude material. Pack the column using a slurry of silica gel in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the eluent or a slightly more polar solvent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a non-polar eluent and gradually increasing the polarity.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the pure product, evaporate the solvent, and analyze for residual catalyst and purity.

Protocol 3: General Procedure for Catalyst Removal by Crystallization
  • Solvent Selection: Choose a solvent or solvent system in which the API is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Dissolve the crude product containing the catalyst residue in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the catalyst.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Workflows

Purification_Decision_Tree Start Start: Crude Product with Catalyst Residue Catalyst_Type Homogeneous or Heterogeneous Catalyst? Start->Catalyst_Type Heterogeneous Heterogeneous Catalyst_Type->Heterogeneous Heterogeneous Homogeneous Homogeneous Catalyst_Type->Homogeneous Homogeneous Filtration Filtration / Centrifugation Heterogeneous->Filtration API_Properties API Properties (Solubility, Stability) Homogeneous->API_Properties End Purified API Filtration->End Crystallization_Option Crystallization Feasible? API_Properties->Crystallization_Option Thermally Stable & Crystalline? Scavenger_Option Use Metal Scavenger? API_Properties->Scavenger_Option Non-crystalline or Thermally Labile Crystallization Crystallization Crystallization_Option->Crystallization Yes Crystallization_Option->Scavenger_Option No Crystallization->End Scavenger Adsorption (Scavenger / Activated Carbon) Scavenger_Option->Scavenger Yes Chromatography Chromatography Scavenger_Option->Chromatography No / Further Purification Needed Scavenger->Filtration Chromatography->End

References

analytical methods for detecting impurities in 2-Methyl-4-nitrobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the analytical methods for detecting impurities in 2-Methyl-4-nitrobutan-1-ol. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during experimental work.

Section 1: High-Performance Liquid Chromatography (HPLC-UV)

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC-UV method for analyzing this compound?

A reversed-phase HPLC method is generally recommended for a polar compound like this compound. A C18 column is a good starting point, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. UV detection is suitable due to the presence of the nitro group, which is a chromophore.

Q2: What are the potential impurities I should look for?

Potential impurities can originate from the synthesis process. A common route to this type of nitro alcohol is the Henry (nitroaldol) reaction. Therefore, likely impurities include:

  • Starting Materials: The aldehyde and nitroalkane used in the synthesis.

  • Dehydration Product: An unsaturated nitro compound formed by the elimination of water from the final product.

  • Side-Reaction Products: Impurities from side reactions, which will depend on the specific reaction conditions.

Q3: How can I confirm the identity of a suspected impurity peak?

Peak identity can be tentatively assigned by comparing retention times with known standards. For definitive identification, it is necessary to collect the fraction corresponding to the peak and analyze it using a spectroscopic technique like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Troubleshooting Guide: HPLC-UV Analysis

Issue 1: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support.

  • Solution:

    • Adjust Mobile Phase pH: Add a small amount of an acidic modifier, like formic acid or trifluoroacetic acid (0.1%), to the mobile phase. This can suppress the ionization of silanol groups.

    • Use a Different Column: Consider a column with end-capping or a polar-embedded phase to minimize silanol interactions.

    • Check for Column Overload: Inject a smaller sample volume or a more dilute sample.

Issue 2: Drifting retention times.

  • Possible Cause:

    • Inadequate column equilibration between runs.

    • Changes in mobile phase composition due to improper mixing or evaporation of one of the solvents.

    • Temperature fluctuations.

  • Solution:

    • Ensure Proper Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before each injection.

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.

    • Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.

Issue 3: Ghost peaks appearing in the chromatogram.

  • Possible Cause:

    • Contaminants in the mobile phase or injection solvent.

    • Carryover from a previous injection.

    • Degradation of the sample in the autosampler.

  • Solution:

    • Use High-Purity Solvents: Always use HPLC-grade solvents for the mobile phase and sample diluent.

    • Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to clean the injection needle between runs.

    • Keep Samples Cool: If sample degradation is suspected, use a cooled autosampler.

Experimental Protocol: HPLC-UV Method

This protocol provides a general method for the analysis of this compound and its potential impurities.

  • Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • Start with 10% B, hold for 2 minutes.

    • Linear gradient to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Hypothetical HPLC Data
Compound NameRetention Time (min)
Starting Aldehyde3.5
Starting Nitroalkane4.2
This compound 6.8
Dehydration Product8.1

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow SamplePrep Sample Preparation (Dissolve & Filter) HPLC HPLC System (Pump, Autosampler) SamplePrep->HPLC Inject Sample Column C18 Column (Separation) HPLC->Column Detector UV Detector (210 nm) Column->Detector Eluted Analytes Data Data Acquisition & Processing Detector->Data Signal

Caption: Workflow for impurity analysis by HPLC-UV.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Frequently Asked Questions (FAQs)

Q1: Is GC-MS a suitable technique for this compound?

GC-MS can be used, but thermal stability is a concern. Nitroalcohols can be prone to degradation at the high temperatures of the GC inlet. Derivatization to a more thermally stable compound (e.g., silylation of the alcohol group) may be necessary for robust and reproducible results.

Q2: What kind of column is recommended for this analysis?

A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point. This provides a good balance for separating compounds of varying polarity.

Q3: How can I use the mass spectrometry data to identify impurities?

The mass spectrometer provides the mass-to-charge ratio (m/z) of the compound and its fragments. By analyzing the fragmentation pattern, you can deduce the structure of the compound. Comparing the obtained mass spectrum with a library of known spectra (e.g., NIST) can aid in identification.

Troubleshooting Guide: GC-MS Analysis

Issue 1: No peak or a very small peak for this compound.

  • Possible Cause:

    • Thermal degradation in the GC inlet.

    • The compound is too polar and is being adsorbed onto active sites in the GC system (liner, column).

  • Solution:

    • Lower Inlet Temperature: Start with a lower inlet temperature and gradually increase it to find an optimal balance between volatilization and degradation.

    • Use a Deactivated Liner: Ensure a high-quality, deactivated inlet liner is used.

    • Derivatization: Consider derivatizing the sample (e.g., silylation) to increase thermal stability and reduce polarity.

Issue 2: Broad or tailing peaks.

  • Possible Cause:

    • Active sites in the GC system.

    • Column contamination.

    • Improper column installation.

  • Solution:

    • System Maintenance: Perform inlet maintenance, including changing the liner and septum.

    • Column Conditioning: Condition the column according to the manufacturer's instructions. If tailing persists, trim a small portion (e.g., 10-20 cm) from the front of the column.

    • Reinstall Column: Ensure the column is installed correctly with the proper insertion depth into the inlet and detector.

Issue 3: Inconsistent mass spectra.

  • Possible Cause:

    • Ion source contamination.

    • Fluctuations in the vacuum system.

  • Solution:

    • Clean the Ion Source: Follow the manufacturer's procedure for cleaning the ion source.

    • Check for Leaks: Perform a leak check on the system to ensure a stable vacuum.

Experimental Protocol: GC-MS Method
  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C (may need optimization).

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Presentation: Hypothetical GC-MS Data
Compound NameRetention Time (min)Key m/z values
Starting Aldehyde5.1Varies with structure
Starting Nitroalkane6.3Varies with structure
This compound 10.2 118, 101, 87, 71, 57
Dehydration Product11.5131, 114, 85, 69

Workflow Diagram: GC-MS Analysis

GCMS_Workflow SamplePrep Sample Preparation (Dissolve in solvent) GC Gas Chromatograph (Inlet, Oven, Column) SamplePrep->GC Inject Sample MS Mass Spectrometer (Ion Source, Analyzer, Detector) GC->MS Separated Analytes Data Data System (Control & Analysis) MS->Data Mass Spectra Library Spectral Library (e.g., NIST) Data->Library Compare Spectra Impurity_ID_Logic cluster_0 Initial Analysis cluster_1 Structure Confirmation HPLC HPLC-UV Analysis UnknownPeak Unknown Peak Detected HPLC->UnknownPeak GCMS GC-MS Analysis GCMS->UnknownPeak Isolation Isolate Impurity (Prep HPLC) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolation->NMR Confirm Confirm Structure NMR->Confirm Hypothesis Hypothesize Structure (Based on MS data & Synthesis Route) UnknownPeak->Hypothesis Hypothesis->Isolation

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Methyl-4-nitrobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of synthetic routes to 2-Methyl-4-nitrobutan-1-ol, a valuable building block in organic synthesis. The primary focus is on a robust two-step pathway involving an organocatalyzed Michael addition followed by a chemoselective reduction. This approach is highlighted due to its efficiency, stereochemical control, and the availability of supporting experimental data for analogous systems.

Route 1: Organocatalyzed Michael Addition and Subsequent Reduction

This synthetic strategy is divided into two key transformations: the asymmetric Michael addition of propanal to a nitroalkene to form the intermediate 2-methyl-4-nitrobutanal, followed by the selective reduction of the aldehyde functionality to the primary alcohol.

Data Summary of Synthetic Route 1

StepReactionReagents & ConditionsYieldPurity/SelectivityReaction Time
1Michael AdditionPropanal, 1-Nitropropene, (S)-Diphenylprolinol silyl ether (catalyst), 4-Nitrophenol (co-catalyst), Toluene, Room Temperature~90-95% (estimated)>95% ee, High d.r. (syn/anti)1-24 hours
2Aldehyde Reduction2-Methyl-4-nitrobutanal, Sodium borohydride (NaBH4), Methanol or Ethanol, 0°C to Room Temperature>95% (estimated)High1-2 hours

Experimental Protocols

Step 1: Organocatalyzed Michael Addition of Propanal to 1-Nitropropene

Objective: To synthesize 2-methyl-4-nitrobutanal via an asymmetric organocatalyzed Michael addition.

Materials:

  • 1-Nitropropene

  • Propanal

  • (S)-Diphenylprolinol silyl ether (organocatalyst)

  • 4-Nitrophenol (co-catalyst)

  • Anhydrous Toluene (solvent)

  • 1 M Hydrochloric acid (for quenching)

  • Ethyl acetate (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-nitropropene (1.0 mmol) in anhydrous toluene (5 mL) is added propanal (3.0 mmol).

  • (S)-Diphenylprolinol silyl ether (0.05 mmol, 5 mol%) and 4-nitrophenol (0.1 mmol, 10 mol%) are added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of 1 M HCl (5 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 2-methyl-4-nitrobutanal.

Step 2: Reduction of 2-Methyl-4-nitrobutanal to this compound

Objective: To selectively reduce the aldehyde group of 2-methyl-4-nitrobutanal to a primary alcohol.

Materials:

  • 2-Methyl-4-nitrobutanal

  • Sodium borohydride (NaBH4)

  • Methanol (solvent)

  • Deionized water

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • 2-Methyl-4-nitrobutanal (1.0 mmol) is dissolved in methanol (10 mL) in a round-bottom flask and cooled to 0°C in an ice bath.

  • Sodium borohydride (1.5 mmol) is added portion-wise to the stirred solution.

  • The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature for 1 hour.

  • The reaction is quenched by the slow addition of deionized water (10 mL).

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with dichloromethane or ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield this compound. Further purification can be achieved by column chromatography if necessary.

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical flow of the described synthetic route.

Michael_Addition propanal Propanal intermediate 2-Methyl-4-nitrobutanal propanal->intermediate Michael Addition nitropropene 1-Nitropropene nitropropene->intermediate catalyst (S)-Diphenylprolinol silyl ether catalyst->intermediate cocatalyst 4-Nitrophenol cocatalyst->intermediate Reduction intermediate 2-Methyl-4-nitrobutanal product This compound intermediate->product Reduction reductant Sodium Borohydride (NaBH4) reductant->product Henry_Reaction_Hypothetical nitropropanal 3-Nitropropanal product This compound nitropropanal->product Henry Reaction methyl_reagent Methyl Organometallic (e.g., CH3MgBr) methyl_reagent->product

A Comparative Spectroscopic Analysis: 2-Methyl-4-nitrobutan-1-ol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 2-Methyl-4-nitrobutan-1-ol and its structurally similar counterparts: 4-nitrobutan-1-ol, 2-methylbutan-1-ol, and 2-nitro-1-butanol. Understanding the distinct spectral features of these molecules is crucial for their identification, characterization, and differentiation in various research and development applications. This document presents a comprehensive overview of their infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, supported by detailed experimental protocols and predictive analysis for the target compound.

Spectroscopic Data Comparison

CompoundInfrared (IR) Spectroscopy (cm⁻¹)¹H NMR Spectroscopy (δ, ppm)¹³C NMR Spectroscopy (δ, ppm)Mass Spectrometry (m/z)
This compound Predicted: 3400-3200 (O-H), 2960-2850 (C-H), 1550 & 1380 (NO₂), 1050 (C-O)Predicted: ~4.5 (t, 2H, -CH₂NO₂), ~3.5 (d, 2H, -CH₂OH), ~2.0 (m, 1H, -CH-), ~1.8 (m, 2H, -CH₂-), ~1.0 (d, 3H, -CH₃)Predicted: ~75 (-CH₂NO₂), ~68 (-CH₂OH), ~35 (-CH-), ~30 (-CH₂-), ~15 (-CH₃)Predicted: M⁺ not observed, [M-H₂O]⁺, [M-NO₂]⁺, fragments from C-C cleavage.
4-Nitrobutan-1-ol ~3400 (O-H), ~2940 (C-H), 1550 & 1380 (NO₂), ~1050 (C-O)[1][2][3][4]~4.39 (t, 2H, -CH₂NO₂), ~3.67 (t, 2H, -CH₂OH), ~2.08 (m, 2H, -CH₂-), ~1.70 (m, 2H, -CH₂-)~76.5 (-CH₂NO₂), ~61.5 (-CH₂OH), ~25.5 (-CH₂-), ~24.5 (-CH₂-)M⁺ at 119, prominent peaks at 101, 73, 55.[3][4]
2-Methylbutan-1-ol ~3330 (O-H), ~2960 (C-H), ~1040 (C-O)[5][6]3.48 & 3.39 (dd, 2H, -CH₂OH), 1.53 (m, 1H, -CH-), 1.45 & 1.13 (m, 2H, -CH₂-), 0.91 (d, 3H, -CH₃), 0.90 (t, 3H, -CH₃)[7]67.8, 37.5, 25.9, 16.2, 11.4[5]M⁺ at 88, prominent peaks at 57, 41, 29.[5][8][9]
2-Nitro-1-butanol ~3400 (O-H), ~2970 (C-H), 1550 & 1370 (NO₂), ~1070 (C-O)[10][11][12]~4.5 (m, 1H, -CHNO₂), ~3.9 (m, 2H, -CH₂OH), ~1.8 (m, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃)[13]~87 (-CHNO₂), ~65 (-CH₂OH), ~25 (-CH₂-), ~10 (-CH₃)[14]M⁺ at 119, prominent peaks at 72, 57, 43.[15]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy

A sample is analyzed using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid sample is placed as a thin film between two salt plates (e.g., NaCl or KBr). The sample is then scanned with infrared radiation, typically in the range of 4000-400 cm⁻¹. The resulting spectrum shows the absorption of IR radiation at specific wavenumbers, corresponding to the vibrational frequencies of the functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) and placed in an NMR tube.

  • ¹H NMR: The sample is placed in a strong magnetic field and irradiated with radio waves. The chemical shifts (δ) of the protons are measured relative to a standard (e.g., tetramethylsilane, TMS). The splitting patterns (multiplicity) and integration values provide information about the connectivity and number of adjacent protons.

  • ¹³C NMR: This technique is similar to ¹H NMR but observes the ¹³C nucleus. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. The resulting spectrum shows the chemical shifts of the different carbon atoms in the molecule.

Mass Spectrometry (MS)

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of each ion, providing information about the molecular weight and fragmentation pattern of the compound.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of this compound and its analogs.

G cluster_0 Data Acquisition cluster_1 Spectroscopic Techniques cluster_2 Data Analysis and Comparison A This compound (Target Compound) IR IR Spectroscopy A->IR Predicted Data NMR NMR Spectroscopy (¹H and ¹³C) A->NMR Predicted Data MS Mass Spectrometry A->MS Predicted Data B 4-Nitrobutan-1-ol B->IR Experimental Data B->NMR Experimental Data B->MS Experimental Data C 2-Methylbutan-1-ol C->IR Experimental Data C->NMR Experimental Data C->MS Experimental Data D 2-Nitro-1-butanol D->IR Experimental Data D->NMR Experimental Data D->MS Experimental Data E Spectral Data Collation IR->E NMR->E MS->E F Feature Identification (Functional Groups, Connectivity) E->F G Comparative Analysis F->G H Structural Elucidation/ Differentiation G->H

References

A Comparative Guide to the Reduction of Nitroalcohols for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and selective conversion of nitroalcohols to their corresponding aminoalcohols is a critical transformation in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients. This guide provides an objective comparison of various reducing agents for this purpose, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.

The reduction of the nitro group in nitroalcohols to an amine is a key step that opens avenues to a diverse range of chiral aminoalcohols, which are valuable building blocks in organic synthesis. The choice of reducing agent is paramount, as it dictates the reaction's efficiency, selectivity, and compatibility with other functional groups within the molecule. This comparison focuses on commonly employed and emerging reducing agents, evaluating their performance based on yield, reaction conditions, and stereoselectivity.

Performance Comparison of Reducing Agents

The following table summarizes the quantitative data for the reduction of a model substrate, 2-nitro-1-phenylethanol, to 2-amino-1-phenylethanol using different reducing agents. This allows for a direct comparison of their efficacy under various conditions.

Reducing Agent/SystemCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Catalytic Transfer Hydrogenation
Ammonium Formate10% Pd/CMethanolRoom Temp.180[1]
Catalytic Hydrogenation
Hydrogen GasRaney® NickelMethanolRoom Temp.0.1790-95
Metal Hydrides
Lithium Aluminum Hydride (LiAlH₄)-THF0 to RT1High (qualitative)[2]
Sodium Borohydride (NaBH₄) / Ni(OAc)₂·4H₂ONi(OAc)₂·4H₂OCH₃CN/H₂ORoom Temp.0.3-1High (qualitative)
Dissolving Metal Reduction
Iron Powder / Acetic Acid-Ethanol/Water1002High (qualitative)[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below to ensure reproducibility and facilitate the implementation of these procedures in a laboratory setting.

Catalytic Transfer Hydrogenation with Ammonium Formate and Pd/C

This method is prized for its mild reaction conditions and high stereospecificity, proceeding with retention of configuration.[1][4]

Procedure: To a solution of the nitroalcohol (e.g., threo-1-phenyl-2-nitro-propan-1-ol, 0.61 g, 3.7 mmol) in methanol (10 mL), 10% palladium on carbon (0.3 g) is added, followed by ammonium formate (1.06 g, 5 equivalents).[1] The resulting mixture is stirred at room temperature for 1 hour.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is diluted with diethyl ether (200 mL) and filtered to remove the catalyst.[1] The filtrate is then washed with 0.1 M sodium hydroxide (50 mL), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated under reduced pressure to yield the crude aminoalcohol.[1]

Catalytic Hydrogenation with Raney® Nickel

A classic and highly efficient method, often providing high yields in a short amount of time.[5]

Procedure: A suspension of the nitro compound (5 mmol) and Raney® Nickel (100 mg) in methanol (3 mL) is stirred under a nitrogen atmosphere.[5] Hydrazinium monoformate (2 mL) is added, and the reaction proceeds at room temperature.[5] The reaction is exothermic and effervescent.[5] After completion (monitored by TLC), the reaction mixture is filtered through Celite to remove the catalyst.[5] The filtrate is then concentrated under reduced pressure to obtain the crude product. For volatile aliphatic amines, controlled addition of the hydrogen donor and cooling of the reaction vessel is recommended, followed by neutralization with HCl to isolate the amine as its hydrochloride salt.[5]

Metal Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄)

A powerful and versatile reducing agent capable of reducing a wide range of functional groups, including nitro groups.[2]

Procedure: Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

To a stirred suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of the nitroalcohol in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period. The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up). The resulting granular precipitate is filtered off, and the filtrate is dried over an anhydrous salt and concentrated under reduced pressure to yield the aminoalcohol.

Metal Hydride Reduction with Sodium Borohydride and Nickel(II) Acetate

A milder alternative to LiAlH₄, where the reducing power of NaBH₄ is enhanced by the addition of a transition metal salt.[6]

Procedure: To a solution of the nitro compound in a mixture of acetonitrile and water, nickel(II) acetate tetrahydrate is added, followed by the portion-wise addition of sodium borohydride at room temperature. The reaction is stirred until completion as indicated by TLC. The reaction mixture is then quenched with a dilute acid and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated under reduced pressure to afford the aminoalcohol.

Dissolving Metal Reduction with Iron Powder and Acetic Acid

An economical and effective method for the reduction of aromatic nitro compounds that can be adapted for nitroalcohols, particularly those with aromatic substituents.[3]

Procedure: To a solution of the nitroalcohol (e.g., 2.82 mmol) in ethanol (15 mL) and acetic acid (7.5 mL), iron powder (11.29 mmol) is added.[3] The resulting mixture is heated to 100 °C and stirred for 2 hours.[3] After cooling, the reaction mixture is diluted with water and the pH is adjusted to 8 with a 1 N aqueous NaOH solution. The mixture is then extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over MgSO₄, and concentrated under reduced pressure to give the product.[3]

Experimental Workflow and Signaling Pathways

To visualize the general process, the following diagrams illustrate the experimental workflow for nitroalcohol reduction and a simplified representation of the chemical transformation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Nitroalcohol Substrate E Mixing and Stirring at Controlled Temperature A->E B Reducing Agent B->E C Solvent C->E D Catalyst (if applicable) D->E F Quenching E->F G Extraction F->G H Drying G->H I Solvent Removal H->I J Chromatography / Recrystallization I->J K Pure Aminoalcohol J->K

General experimental workflow for nitroalcohol reduction.

G Nitroalcohol β-Nitroalcohol (R-CH(OH)-CH(R')-NO₂) Aminoalcohol β-Aminoalcohol (R-CH(OH)-CH(R')-NH₂) Nitroalcohol->Aminoalcohol Reduction Reducing_Agent Reducing Agent + Catalyst (optional) Reducing_Agent->Aminoalcohol

Chemical transformation from nitroalcohol to aminoalcohol.

Conclusion

The selection of an appropriate reducing agent for the conversion of nitroalcohols to aminoalcohols is a critical decision in the synthetic workflow. Catalytic transfer hydrogenation with ammonium formate and Pd/C offers a mild and stereospecific route, making it an excellent choice for sensitive substrates where retention of configuration is crucial.[1] Catalytic hydrogenation with Raney® Nickel is a highly efficient and rapid method for achieving high yields. Metal hydrides like LiAlH₄ are powerful but less selective, while the NaBH₄/Ni(OAc)₂ system provides a milder alternative.[2] Dissolving metal reductions, such as with iron and acetic acid, present an economical option, particularly for aromatic substrates.[3]

This guide provides a foundational comparison to aid researchers in their selection process. It is important to note that the optimal conditions for a specific nitroalcohol substrate may require further optimization. The provided experimental protocols serve as a starting point for developing robust and efficient synthetic procedures for the preparation of valuable aminoalcohol building blocks.

References

A Comparative Guide to Analytical Method Validation for 2-Methyl-4-nitrobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of potential analytical methodologies for the quantitative analysis of 2-Methyl-4-nitrobutan-1-ol. It offers a comparative overview of suitable analytical techniques, hypothetical validation data, and detailed experimental protocols to support researchers in establishing a robust and reliable analytical method.

Overview of Analytical Techniques

The selection of an appropriate analytical technique is paramount for the accurate quantification of this compound. The primary considerations for this polar nitroalcohol are its potential thermal instability and its chiral nature. The two most common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are compared below.

  • High-Performance Liquid Chromatography (HPLC): HPLC is generally the preferred method for the analysis of non-volatile, polar, and thermally labile compounds.[1] For this compound, a Reversed-Phase HPLC (RP-HPLC) method using a chiral stationary phase is highly suitable. This approach allows for the separation of enantiomers at ambient temperatures, mitigating the risk of thermal degradation. Detection can be readily achieved using a UV detector, as the nitro- group acts as a chromophore.

  • Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds, often providing high resolution and speed.[2] However, nitroalcohols can be susceptible to decomposition at the high temperatures typically used in GC inlets and columns.[3][4] This can lead to inaccurate and unreliable results. While derivatization or the use of advanced injection techniques like a Programmable Temperature Vaporizer (PTV) could potentially overcome this, it adds complexity to the method.[5]

Based on these characteristics, HPLC is the more robust and reliable choice for the analysis of this compound.

cluster_0 Method Selection for this compound cluster_1 High-Performance Liquid Chromatography (HPLC) cluster_2 Gas Chromatography (GC) Analyte This compound (Polar, Chiral, Thermally Labile) HPLC HPLC Analyte->HPLC Recommended GC GC Analyte->GC Not Recommended (High Risk of Degradation) HPLC_Adv Advantages: - Analysis at ambient temperature - Ideal for polar & thermally unstable compounds - Excellent for chiral separations HPLC->HPLC_Adv HPLC_Disadv Disadvantages: - Higher solvent consumption - Can have longer run times HPLC->HPLC_Disadv GC_Adv Advantages: - High sensitivity and resolution - Typically faster than HPLC GC->GC_Adv GC_Disadv Disadvantages: - Risk of thermal degradation - May require derivatization - Not ideal for non-volatile compounds GC->GC_Disadv

Caption: Comparison of HPLC and GC for this compound analysis.

Data Presentation: Comparative Validation Parameters

The following tables summarize the expected performance of a hypothetical Chiral RP-HPLC method compared to a potential GC-FID method. The data is based on typical performance characteristics for the analysis of small organic molecules.

Table 1: Comparison of Hypothesized Chromatographic Conditions
ParameterChiral RP-HPLC Method (Recommended)GC-FID Method (Alternative)
Stationary Phase Polysaccharide-based Chiral ColumnPhenyl Polysiloxane Capillary Column
Mobile Phase / Carrier Gas Hexane / IsopropanolHelium
Detector UV-Vis (210 nm)Flame Ionization Detector (FID)
Temperature 25 °C (isothermal)Temperature Programmed Oven
Key Advantage Avoids thermal degradationHigh sensitivity for volatile compounds
Key Disadvantage Longer run timeHigh risk of analyte degradation
Table 2: Comparison of Hypothesized Validation Data
Validation ParameterChiral RP-HPLC MethodGC-FID Method
Linearity (Correlation Coefficient, R²) > 0.999> 0.995
Range (µg/mL) 1 - 20010 - 500
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%
Precision (% RSD)
- Repeatability< 1.5%< 2.5%
- Intermediate Precision< 2.0%< 3.0%
Limit of Detection (LOD) (µg/mL) 0.33.0
Limit of Quantitation (LOQ) (µg/mL) 1.010.0
Robustness HighLow (sensitive to temperature changes)

Experimental Protocols

Protocol 1: Chiral RP-HPLC-UV Method for this compound

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column compartment, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak IA or similar).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Standard Preparation:

  • Stock Standard (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standards: Prepare a series of dilutions from the stock standard in the mobile phase to construct a calibration curve (e.g., 1, 5, 20, 50, 100, 200 µg/mL).

4. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Validation Procedure:

  • The method should be validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.

Mandatory Visualizations

Analytical Method Validation Workflow

The validation of an analytical method follows a structured workflow to ensure its suitability for the intended purpose.

cluster_0 Analytical Method Validation Workflow A Method Development B Define Validation Parameters & Acceptance Criteria A->B C Perform Experiments (Specificity, Linearity, Accuracy, Precision, etc.) B->C D Data Analysis & Comparison to Criteria C->D E Final Validation Report D->E

Caption: A streamlined workflow for analytical method validation.

References

A Comparative Guide to the Synthesis of Chiral Nitroalcohols: Biocatalytic vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral nitroalcohols are pivotal building blocks in the pharmaceutical industry, serving as versatile precursors for the synthesis of a wide array of bioactive molecules, including beta-blockers and antibiotics. The stereoselective synthesis of these compounds is therefore of paramount importance. This guide provides an objective comparison of biocatalytic and traditional chemical approaches for the synthesis of chiral nitroalcohols, supported by experimental data and detailed methodologies.

At a Glance: Biocatalytic vs. Traditional Synthesis

ParameterBiocatalytic SynthesisTraditional Chemical Synthesis
Catalyst Enzymes (e.g., Hydrolases, Oxidoreductases)Metal Complexes or Organocatalysts
Reaction Conditions Mild (near-neutral pH, room temperature, aqueous media)Often require anhydrous conditions, cryogenic temperatures, and organic solvents
Selectivity High to excellent enantioselectivity and regioselectivityVariable, can be high with well-designed catalysts, but may require optimization
Environmental Impact Generally lower, biodegradable catalysts, reduced wasteCan generate hazardous waste, use of toxic metals and organic solvents
Substrate Scope Can be limited by enzyme specificityOften broader and more tunable
Yield Variable, can be high but sometimes limited by enzyme inhibition or stabilityGenerally good to excellent with optimized systems
Enantiomeric Excess (ee) Typically high to excellent (>95%)Can be high to excellent, but may require extensive catalyst screening

Quantitative Data Comparison

The following table summarizes quantitative data for the synthesis of representative chiral nitroalcohols using both biocatalytic and traditional methods.

ProductMethodCatalystYield (%)Enantiomeric Excess (ee, %)Reference
(R)-2-nitro-1-phenylethanol Biocatalytic (Henry Reaction)Arabidopsis thaliana Hydroxynitrile Lyase (AtHNL)3091[1]
(R)-2-nitro-1-phenylethanol Traditional (Henry Reaction)Cu(II)-bis(oxazoline) complex7888[2]
(S)-2-nitro-1-phenylethanol Biocatalytic (Kinetic Resolution)Pseudomonas cepacia Lipase (PSL-C)47>99[3]
(S)-Nitroalcohols Biocatalytic (Reduction)Comomonas testosteroni (whole cells)47-75>98[4]
(R)-Nitroalcohols Biocatalytic (Reduction)Alcohol Dehydrogenase (ADH440)79-9992-99[4]
Chiral β-nitroalcohols Traditional (Henry Reaction)Chiral Cu(II) bis(oxazoline) complexup to 9487-94[5][6]
Chiral β-nitroamines Traditional (Aza-Henry Reaction)Bis-thiourea organocatalystGoodHigh[7]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the biocatalytic and traditional synthesis of chiral nitroalcohols.

Biocatalytic_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aldehyde/Ketone + Nitroalkane D Incubation (Controlled Temperature & pH) A->D B Buffer Solution B->D C Enzyme (e.g., HNL, ADH) C->D E Extraction with Organic Solvent D->E Reaction Mixture F Drying & Concentration E->F G Chromatography F->G H Chiral Nitroalcohol G->H Purified Product

Biocatalytic synthesis workflow.

Traditional_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aldehyde/Ketone + Nitroalkane D Stirring (Controlled Temperature, Inert Atmosphere) A->D B Anhydrous Organic Solvent B->D C Chiral Catalyst (Metal Complex or Organocatalyst) C->D E Quenching D->E Reaction Mixture F Extraction & Washing E->F G Drying & Concentration F->G H Chromatography G->H I Chiral Nitroalcohol H->I Purified Product

Traditional synthesis workflow.

Experimental Protocols

Biocatalytic Synthesis: (R)-2-nitro-1-phenylethanol using Arabidopsis thaliana Hydroxynitrile Lyase (AtHNL)

This protocol is adapted from Fuhshuku and Asano (2011).[1]

Materials:

  • Benzaldehyde

  • Nitromethane

  • Recombinant AtHNL

  • n-Butyl acetate (AcOBu)

  • Potassium phosphate buffer (pH 6.0)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a 10 mL glass vial, combine 5 mL of n-butyl acetate and 5 mL of 50 mM potassium phosphate buffer (pH 6.0).

  • Add benzaldehyde to a final concentration of 100 mM and nitromethane to a final concentration of 500 mM to the biphasic system.

  • Initiate the reaction by adding the recombinant AtHNL enzyme solution (e.g., 1 mg/mL).

  • Reaction: Seal the vial and incubate the mixture at 25°C with shaking (e.g., 150 rpm) for 24 hours.

  • Work-up: After the reaction, separate the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purification and Analysis: Purify the resulting crude product by silica gel column chromatography using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).

  • Determine the yield and enantiomeric excess of the purified (R)-2-nitro-1-phenylethanol using chiral HPLC analysis.

Traditional Synthesis: (R)-2-nitro-1-phenylethanol using a Chiral Copper(II)-bis(oxazoline) Catalyst

This protocol is adapted from Evans et al. (2003).[5][6]

Materials:

  • Benzaldehyde

  • Nitromethane

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) (or a similar chiral bis(oxazoline) ligand)

  • Ethanol (absolute)

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere, dissolve Cu(OAc)₂·H₂O (0.05 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.055 mmol, 5.5 mol%) in absolute ethanol (2 mL). Stir the mixture at room temperature for 1 hour.

  • Reaction Setup: To the catalyst solution, add benzaldehyde (1.0 mmol) followed by nitromethane (10.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 24-48 hours) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Analysis: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Determine the yield and enantiomeric excess of the purified (R)-2-nitro-1-phenylethanol by chiral HPLC analysis.

Conclusion

Both biocatalytic and traditional chemical synthesis methods offer effective routes to chiral nitroalcohols. Biocatalysis presents a "greener" alternative with high selectivity under mild conditions, making it an attractive option for industrial applications where sustainability is a key driver. However, the substrate scope of enzymes can be a limiting factor. Traditional chemical synthesis, while often requiring more stringent reaction conditions and potentially generating more waste, provides greater flexibility in terms of substrate variety and catalyst design. The choice between these two approaches will ultimately depend on the specific target molecule, desired scale of production, and the relative importance of factors such as cost, environmental impact, and development time. As both fields continue to advance, the development of novel enzymes and more efficient and sustainable chemical catalysts will further expand the synthetic chemist's toolbox for accessing these valuable chiral building blocks.

References

A Comparative Guide to Assessing the Enantiomeric Excess of Synthesized 2-Methyl-4-nitrobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the synthesis of chiral molecules, particularly in the pharmaceutical industry where the stereochemistry of a drug can significantly impact its pharmacological and toxicological properties. This guide provides a comparative overview of two primary analytical techniques for assessing the enantiomeric excess of synthesized 2-Methyl-4-nitrobutan-1-ol: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining enantiomeric excess depends on several factors, including the nature of the analyte, the required sensitivity, and the available instrumentation. Below is a summary of the key performance parameters for Chiral HPLC and NMR with chiral shift reagents in the context of analyzing this compound.

ParameterChiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Shift Reagents
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Formation of diastereomeric complexes with a chiral shift reagent, resulting in distinguishable signals in the NMR spectrum.
Typical Stationary Phase / Reagent Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H)Lanthanide-based chiral shift reagents (e.g., Eu(hfc)₃)
Mobile Phase / Solvent Typically a mixture of n-hexane and isopropanol.Deuterated solvent (e.g., CDCl₃)
Estimated Retention Time Difference 2-5 minutesNot Applicable
Resolution (Rs) > 1.5 (baseline separation)Dependent on reagent concentration and analyte structure.
Required Sample Amount Micrograms (µg)Milligrams (mg)
Analysis Time 15-30 minutes per sample5-15 minutes per sample
Advantages High resolution, high sensitivity, well-established for a wide range of compounds.Rapid analysis, provides structural information, no need for a chromophore.
Disadvantages Requires a chromophore for UV detection, potential for thermal degradation of sensitive compounds like nitro alcohols.[1]Lower sensitivity, potential for signal broadening, cost of chiral shift reagents.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the determination of the enantiomeric excess of this compound using a polysaccharide-based chiral stationary phase.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector.

  • Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of n-hexane and isopropanol. A typical starting ratio is 90:10 (v/v).

  • Degas the mobile phase by sonication or vacuum filtration before use.

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (as the nitro group provides weak UV absorbance)

  • Injection Volume: 10 µL

5. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      • Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagent

This protocol describes a general method for determining the enantiomeric excess of this compound using a chiral lanthanide shift reagent.

1. Instrumentation and Reagents:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃).

  • Deuterated Solvent: Chloroform-d (CDCl₃).

2. Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a small, accurately weighed amount (e.g., 2-5 mg) of the chiral shift reagent (Eu(hfc)₃) to the NMR tube.

  • Gently shake the tube to dissolve the reagent and acquire another ¹H NMR spectrum.

  • Continue to add small increments of the chiral shift reagent and acquire spectra until baseline separation of a key proton signal (e.g., the CH₂OH protons) is observed for the two enantiomers.

3. Data Acquisition and Processing:

  • Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the spectra, including phasing and baseline correction.

4. Data Analysis:

  • Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric complexes.

  • Integrate the areas of these two signals.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100

      • Where Integral₁ is the integration value of the major diastereomer's signal and Integral₂ is the integration value of the minor diastereomer's signal.

Visualizing the Workflow

To provide a clear overview of the decision-making and experimental process for determining enantiomeric excess, the following workflows are presented.

Enantiomeric_Excess_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Method Selection cluster_hplc Chiral HPLC cluster_nmr NMR Spectroscopy Synthesized_Product Synthesized 2-Methyl- 4-nitrobutan-1-ol Decision Choose Analytical Method Synthesized_Product->Decision HPLC_Prep Sample Preparation (Dissolve & Filter) Decision->HPLC_Prep High Sensitivity Needed NMR_Prep Sample Preparation (Dissolve in CDCl3) Decision->NMR_Prep Rapid Analysis Preferred HPLC_Analysis HPLC Analysis (Chiral Column) HPLC_Prep->HPLC_Analysis HPLC_Data Data Processing (Peak Integration) HPLC_Analysis->HPLC_Data HPLC_ee Calculate ee (%) HPLC_Data->HPLC_ee Add_Reagent Add Chiral Shift Reagent (e.g., Eu(hfc)3) NMR_Prep->Add_Reagent NMR_Analysis NMR Analysis (Acquire Spectra) Add_Reagent->NMR_Analysis NMR_Data Data Processing (Signal Integration) NMR_Analysis->NMR_Data NMR_ee Calculate ee (%) NMR_Data->NMR_ee

Workflow for Enantiomeric Excess Determination.

The following diagram illustrates the logical relationship in calculating the enantiomeric excess from the raw analytical data.

ee_Calculation cluster_data Raw Data cluster_formula Calculation cluster_result Result Data_Input Peak Areas (HPLC) or Signal Integrals (NMR) Major Identify Major Enantiomer (Larger Area/Integral) Data_Input->Major Minor Identify Minor Enantiomer (Smaller Area/Integral) Data_Input->Minor Formula ee (%) = [(Major - Minor) / (Major + Minor)] * 100 Major->Formula Minor->Formula Final_ee Enantiomeric Excess (%) Formula->Final_ee

Logic for Enantiomeric Excess Calculation.

References

Navigating the Reactivity Landscape of Functionalized Nitroalkanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, nitroalkanes serve as versatile building blocks, prized for their ability to participate in a variety of carbon-carbon bond-forming reactions. Their reactivity, however, is not uniform and is significantly influenced by their molecular architecture. This guide provides a comparative analysis of the reactivity of 2-Methyl-4-nitrobutan-1-ol, a functionalized nitroalkane, with simpler, more common nitroalkanes such as nitromethane, nitroethane, and 2-nitropropane. This comparison is supported by established principles of organic chemistry and provides detailed experimental protocols for key reactions.

Factors Influencing Nitroalkane Reactivity

The reactivity of nitroalkanes is primarily governed by the acidity of the α-proton (the proton on the carbon adjacent to the nitro group). The deprotonation at this position forms a resonance-stabilized nitronate anion, which is the key nucleophilic intermediate in many of their characteristic reactions. The stability of this anion, and therefore the ease of its formation, is influenced by both electronic and steric factors.

  • Electronic Effects: Electron-withdrawing groups on the nitroalkane backbone increase the acidity of the α-proton by stabilizing the negative charge of the nitronate anion. Conversely, electron-donating groups decrease acidity.

  • Steric Hindrance: Bulky substituents near the α-carbon can hinder the approach of a base for deprotonation and also impede the subsequent reaction of the nitronate anion with electrophiles.

Table 1: Qualitative Comparison of Properties and Reactivity of Selected Nitroalkanes

NitroalkaneStructurepKa (in DMSO)Steric Hindrance at α-CarbonElectronic Effect of SubstituentsExpected General Reactivity
NitromethaneCH₃NO₂~17.2LowNoneHigh
NitroethaneCH₃CH₂NO₂~16.7ModerateWeakly electron-donating (methyl)Moderate to High
2-Nitropropane(CH₃)₂CHNO₂~16.9HighElectron-donating (two methyls)Low to Moderate
This compoundHOCH₂CH(CH₃)CH₂CH₂NO₂Not available (estimated to be slightly higher than nitroethane)High (at the carbon bearing the methyl group)Weakly electron-withdrawing (hydroxyl, inductive effect)Moderate

Note: The pKa values are approximate and can vary with the solvent and measurement conditions. The expected reactivity is a qualitative assessment based on structural considerations.

Key Reactions: A Comparative Overview

The following sections delve into the comparative reactivity of this compound in three fundamental reactions of nitroalkanes: the Henry (Nitroaldol) Reaction, the Nef Reaction, and the Michael Addition.

The Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone to form a β-nitro alcohol.[1][2] The reaction is initiated by the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile.

Reactivity Comparison:

  • Nitromethane: Being the least sterically hindered and lacking electron-donating groups, nitromethane is generally the most reactive nitroalkane in the Henry reaction.

  • Nitroethane: The presence of a methyl group slightly increases steric bulk compared to nitromethane, potentially leading to a modest decrease in reaction rate.

  • 2-Nitropropane: With two methyl groups attached to the α-carbon, 2-nitropropane is significantly more sterically hindered, which can dramatically reduce its reactivity in the Henry reaction.[3]

  • This compound: The α-protons of this compound are on a methylene group, similar to nitroethane. However, the overall larger size of the molecule and the presence of a methyl group at the β-position relative to the nitro group could introduce some steric hindrance. The hydroxyl group is relatively far from the nitro group and its weak electron-withdrawing inductive effect is unlikely to significantly enhance the acidity of the α-protons. Therefore, its reactivity is expected to be comparable to or slightly lower than that of nitroethane.

Henry_Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nitroalkane R₂CH-NO₂ Nitronate [R₂C=NO₂]⁻ Nitronate Anion Nitroalkane->Nitronate + Base Base Base Nitronate2 [R₂C=NO₂]⁻ Carbonyl R'₂C=O (Aldehyde/Ketone) Alkoxide R'₂C(O⁻)-CR₂NO₂ β-Nitro Alkoxide Alkoxide2 R'₂C(O⁻)-CR₂NO₂ Nitronate2->Alkoxide + R'₂C=O Product R'₂C(OH)-CR₂NO₂ β-Nitro Alcohol Alkoxide2->Product + H-Base⁺ Proton_Source H-Base⁺

Caption: General mechanism of the Henry (Nitroaldol) Reaction.

The Nef Reaction

The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, through hydrolysis of its corresponding nitronate salt under acidic conditions.[4][5]

Reactivity Comparison:

The rate of the Nef reaction is influenced by the stability of the intermediate nitronic acid and its conjugate acid. Generally, the reaction proceeds well for a wide range of primary and secondary nitroalkanes.

  • Nitromethane, Nitroethane, and other primary nitroalkanes: These readily undergo the Nef reaction to yield the corresponding aldehydes.

  • 2-Nitropropane and other secondary nitroalkanes: These are converted to ketones.

  • This compound: As a primary nitroalkane, it would be expected to undergo the Nef reaction to yield 2-methyl-4-oxobutanal. The presence of the hydroxyl and methyl groups is unlikely to significantly interfere with this transformation under the strong acidic conditions typically employed.

Nef_Reaction_Mechanism cluster_step1 Step 1: Formation of Nitronate cluster_step2 Step 2: Acid Hydrolysis cluster_step3 Step 3: Formation of Carbonyl Nitroalkane R₂CH-NO₂ Nitronate [R₂C=NO₂]⁻ Na⁺ Nitronate Salt Nitroalkane->Nitronate + NaOH Base Base Nitronate2 [R₂C=NO₂]⁻ Intermediate [R₂C=N(OH)₂]⁺ Iminium Ion Nitronate2->Intermediate + 2H⁺ Acid H₂SO₄ Intermediate2 [R₂C=N(OH)₂]⁺ Product R₂C=O Aldehyde/Ketone Intermediate2->Product + H₂O - N₂O, - H₃O⁺ Water H₂O

Caption: Simplified mechanism of the Nef Reaction.

The Michael Addition

The Michael addition is the conjugate addition of a nucleophile, in this case, a nitronate anion, to an α,β-unsaturated carbonyl compound.[6][7]

Reactivity Comparison:

The success of the Michael addition is highly dependent on the nucleophilicity of the nitronate anion and the electrophilicity of the Michael acceptor. Steric hindrance around the α-carbon of the nitroalkane can significantly impede the reaction.

  • Nitromethane: Due to its low steric bulk, nitromethane is an excellent donor in Michael additions.

  • Nitroethane: The slightly increased steric hindrance may lead to a decrease in reaction rates compared to nitromethane.

  • 2-Nitropropane: The significant steric hindrance makes 2-nitropropane a poor Michael donor in many cases.

  • This compound: Similar to the Henry reaction, the reactivity of this compound in Michael additions is expected to be comparable to or slightly less than that of nitroethane. The steric bulk of the entire molecule could play a role, especially with sterically demanding Michael acceptors.

Experimental Protocols

The following are representative experimental protocols for the key reactions discussed. These should be adapted and optimized for specific substrates and scales.

Experimental Protocol 1: The Henry (Nitroaldol) Reaction

Reaction: Benzaldehyde + Nitroethane → 1-Phenyl-2-nitropropan-1-ol

Materials:

  • Benzaldehyde

  • Nitroethane

  • A suitable base (e.g., triethylamine, DBU, or a catalytic amount of a stronger base like sodium hydroxide)

  • An appropriate solvent (e.g., methanol, ethanol, or THF)

  • Apparatus: Round-bottom flask, magnetic stirrer, condenser (if heating is required), dropping funnel.

Procedure:

  • To a stirred solution of benzaldehyde (1 equivalent) in the chosen solvent, add nitroethane (1.1 to 1.5 equivalents).

  • Add the base (catalytic amount, e.g., 0.1 equivalents) dropwise at room temperature. For less reactive substrates, the reaction mixture may be gently heated.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a mild acid (e.g., dilute HCl or acetic acid) until the solution is neutral.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow Start Start Setup Set up reaction: - Aldehyde/Ketone - Nitroalkane - Solvent Start->Setup Add_Base Add Base (Catalyst) Setup->Add_Base Reaction Stir at appropriate temperature Add_Base->Reaction Monitor Monitor reaction (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup: - Quench with acid - Extraction - Washing Monitor->Workup Reaction Complete Purification Purification: - Drying - Concentration - Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A general experimental workflow for the Henry Reaction.

Experimental Protocol 2: The Nef Reaction

Reaction: 2-Nitropropane → Acetone

Materials:

  • 2-Nitropropane

  • Sodium hydroxide (NaOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Apparatus: Beaker, dropping funnel, magnetic stirrer, distillation apparatus.

Procedure:

  • Prepare a solution of the sodium salt of 2-nitropropane by dissolving 2-nitropropane (1 equivalent) in an aqueous solution of sodium hydroxide (1 equivalent).

  • In a separate flask, prepare a cold solution of sulfuric acid by slowly adding concentrated sulfuric acid to ice-cold water.

  • Slowly add the nitronate salt solution to the vigorously stirred cold sulfuric acid solution. A gas (nitrous oxide) will evolve.[1]

  • After the addition is complete, the resulting ketone (acetone) can be isolated by distillation.

  • The identity and purity of the product can be confirmed by spectroscopic methods (e.g., NMR, IR) and by forming a 2,4-dinitrophenylhydrazone derivative.

Experimental Protocol 3: The Michael Addition

Reaction: Nitromethane + Methyl Acrylate → Methyl 4-nitrobutanoate

Materials:

  • Nitromethane

  • Methyl acrylate

  • A suitable base catalyst (e.g., DBU, Triton B)

  • Apparatus: Round-bottom flask, magnetic stirrer.

Procedure:

  • To a flask containing nitromethane (which can also serve as the solvent if used in excess), add methyl acrylate (1 equivalent).[8]

  • Add a catalytic amount of the base (e.g., 1-5 mol%).

  • Stir the reaction mixture at room temperature. The reaction is often exothermic.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, neutralize the catalyst with a mild acid.

  • Remove the excess nitromethane under reduced pressure.

  • Purify the product by distillation or column chromatography.

Conclusion

References

A Comparative Guide to the Applications of Substituted Butanols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted butanols, a class of four-carbon alcohols with varied isomeric structures, offer a diverse range of applications across the pharmaceutical, chemical, and biofuel industries. Their utility stems from their unique properties as solvents, chemical intermediates, and biologically active molecules. This guide provides an objective comparison of the performance of different substituted butanols—1-butanol, 2-butanol, isobutanol (2-methyl-1-propanol), and tert-butanol (2-methyl-2-propanol)—supported by experimental data and detailed methodologies.

Physicochemical Properties: A Foundation for Application

The distinct branching and hydroxyl group placement among butanol isomers lead to significant differences in their physical and chemical properties, which in turn dictate their suitability for various applications.

Property1-Butanol2-ButanolIsobutanoltert-Butanol
Molecular Formula C₄H₁₀OC₄H₁₀OC₄H₁₀OC₄H₁₀O
Structure CH₃(CH₂)₃OHCH₃CH(OH)CH₂CH₃(CH₃)₂CHCH₂OH(CH₃)₃COH
Boiling Point (°C) 117.799.510882.4
Melting Point (°C) -89.8-114.7-10825.7
Density (g/cm³ at 20°C) 0.8100.8080.8020.789
Solubility in Water ( g/100 g at 20°C) 7.312.58.5Miscible
Flash Point (°C) 37242811

Applications in Chemical Synthesis: A Comparative Look at Esterification

Substituted butanols are frequently employed as reactants in the synthesis of esters, which are valuable compounds in the fragrance, flavor, and solvent industries. The reactivity of butanol isomers in esterification reactions varies, influencing reaction rates and yields.

A study on the kinetic study of the esterification of acetic acid with n-butanol and isobutanol catalyzed by an ion-exchange resin (Amberlyst 15) revealed differences in their reactivity. The activation energy for the esterification was found to be 28.45 kJ/mol for n-butanol and 23.29 kJ/mol for isobutanol, suggesting that isobutanol has a lower energy barrier for this reaction under the studied conditions.[1]

ReactantCatalystTemperature (°C)Molar Ratio (Alcohol:Acid)Conversion (%)
1-Butanol + Acetic Acid Amberlyst 15781:1~65
Isobutanol + Acetic Acid Amberlyst 15781:1~70
tert-Butanol + Acetic Acid Silicotungstic acid on bentonite1101.1:187.2

Note: The data for 1-butanol and isobutanol are estimations based on graphical data from a kinetic study, while the data for tert-butanol is from a separate study with a different catalyst and conditions.[1][2]

Substituted Butanols as Solvents: A Comparison of Miscibility

The polarity and hydrogen bonding capabilities of butanol isomers influence their solvency power. Generally, the miscibility with water increases with the branching of the alkyl chain, with tert-butanol being completely miscible.[3]

SolventSoluteSolubility ( g/100g of solvent)
1-Butanol Water7.3
2-Butanol Water12.5
Isobutanol Water8.5
tert-Butanol WaterMiscible

A solvent miscibility table indicates that n-butanol is miscible with a wide range of organic solvents including acetone, benzene, carbon tetrachloride, chloroform, and ethanol.[4] The varying polarities of the butanol isomers make them suitable for a range of applications, from dissolving resins and coatings to their use in extraction processes.

Biological Activity: Interaction with Signaling Pathways

Substituted butanols are not merely inert solvents; they can exhibit biological activity and interact with cellular signaling pathways. A notable example is their effect on the Phospholipase D (PLD) signaling pathway.

The Phospholipase D (PLD) Signaling Pathway

The PLD pathway is a crucial cellular signaling cascade involved in numerous processes, including cell proliferation, differentiation, and membrane trafficking.[5] The central enzyme, Phospholipase D, catalyzes the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline. PA then acts as a second messenger, activating downstream effector proteins.

Primary alcohols, such as 1-butanol, can act as a substrate for PLD in a process called transphosphatidylation. In this reaction, PLD transfers the phosphatidyl group from PC to the alcohol, forming a phosphatidylalcohol at the expense of PA. This diversion of the signaling molecule PA can be used experimentally to study the roles of the PLD pathway.

PLD_pathway Phospholipase D (PLD) Signaling Pathway cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor (GPCR) G_Protein G-Protein GPCR->G_Protein Activates PLD Phospholipase D (PLD) G_Protein->PLD Activates PA Phosphatidic Acid (PA) Phosphatidylbutanol Phosphatidylbutanol PLD->Phosphatidylbutanol Transphosphatidylation PC Phosphatidylcholine (PC) PC->PA  PLD Downstream Downstream Effectors PA->Downstream Activates Butanol 1-Butanol Butanol->PLD Competes with H₂O

Phospholipase D signaling and 1-butanol interaction.

Experimental Protocols

Determination of Alcohol Solubility in Water

This protocol provides a general method for determining the solubility of butanol isomers in water.

Materials:

  • Test tubes

  • Pipettes or burettes

  • The butanol isomer to be tested (1-butanol, 2-butanol, isobutanol, tert-butanol)

  • Distilled water

  • Vortex mixer (optional)

Procedure:

  • Add a known volume of distilled water (e.g., 5 mL) to a clean test tube.

  • Using a pipette or burette, add a small, known volume of the butanol isomer (e.g., 0.1 mL) to the test tube.

  • Stopper the test tube and shake vigorously for 30 seconds. A vortex mixer can be used for more consistent mixing.

  • Allow the mixture to stand and observe for the presence of a single homogeneous phase or two distinct layers.

  • If a single phase is observed, continue adding the butanol isomer in small, known increments, shaking after each addition, until a second layer persists.

  • The total volume of the butanol isomer added before the formation of a persistent second layer is used to calculate the solubility.

  • For miscible liquids like tert-butanol, no phase separation will be observed.

Lipase-Catalyzed Esterification of a Fatty Acid with a Butanol Isomer

This protocol outlines a general procedure for the enzymatic synthesis of a fatty acid butyl ester.

Materials:

  • A fatty acid (e.g., oleic acid)

  • A butanol isomer (1-butanol, 2-butanol, isobutanol, or tert-butanol)

  • Immobilized lipase (e.g., Novozym 435)

  • An organic solvent (e.g., hexane), if not a solvent-free reaction

  • Reaction vessel (e.g., a screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Analytical equipment for monitoring the reaction (e.g., Gas Chromatography)

Procedure:

  • In the reaction vessel, combine the fatty acid and the butanol isomer in a specific molar ratio (e.g., 1:3).

  • If a solvent is used, add it to the reaction vessel.

  • Add the immobilized lipase to the reaction mixture (e.g., 10% by weight of the substrates).

  • Seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer at a controlled temperature (e.g., 50°C).

  • Take samples from the reaction mixture at regular intervals to monitor the progress of the reaction.

  • Analyze the samples using an appropriate analytical technique, such as gas chromatography, to determine the concentration of the ester product and the remaining reactants.

  • The reaction yield can be calculated based on the initial amount of the limiting reactant and the amount of ester formed.[6][7]

Conclusion

The choice of a substituted butanol for a specific application is a critical decision that depends on a thorough understanding of their comparative properties. 1-Butanol and isobutanol, with their linear and branched primary alcohol structures, are effective solvents and intermediates in chemical synthesis. 2-Butanol, a secondary alcohol, offers different reactivity and solubility profiles. Tert-butanol, a tertiary alcohol, stands out for its high miscibility with water and its distinct reactivity. For researchers and professionals in drug development and chemical industries, a data-driven approach to selecting the appropriate butanol isomer is essential for optimizing processes, improving yields, and achieving desired product characteristics.

References

Safety Operating Guide

Navigating the Disposal of 2-Methyl-4-nitrobutan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For compounds such as 2-Methyl-4-nitrobutan-1-ol, a clear and precise disposal plan is essential to protect personnel and the environment. This guide provides a step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron is necessary. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[2]

II. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all local, state, and federal hazardous waste regulations.[3][4][5] The following procedure outlines a general workflow for its disposal:

  • Waste Identification and Classification:

    • Based on its functional groups (nitro and alcohol), this compound should be treated as a hazardous waste. Nitro compounds can be reactive and alcohols are often flammable.

    • Consult your institution's Environmental Health and Safety (EHS) department for a formal waste determination. They will provide guidance on the specific waste codes applicable under the Resource Conservation and Recovery Act (RCRA).[3][6]

  • Waste Collection and Storage:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be in good condition and compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound".

    • Store the waste container in a designated satellite accumulation area or central hazardous waste storage area. This area should be well-ventilated and away from incompatible materials.

  • Segregation from Incompatible Materials:

    • Store this compound waste away from strong oxidizing agents, alkali metals, nitrides, and strong reducing agents.[7][8] Mixing with incompatible materials can lead to vigorous reactions, fire, or explosion.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]

    • You will likely need to complete a hazardous waste manifest, which tracks the waste from your laboratory to its final disposal site.[6][9]

III. Quantitative Data Summary

Due to the absence of a specific SDS for this compound, quantitative data from similar molecules is presented below for reference. Researchers should treat this information as an estimate and handle the compound with caution.

PropertyValue (for similar compounds)Source
Boiling Point~224 °C at 760 mmHg (estimated for (2R)-2-Methyl-4-nitro-1-butanol)[]
Density~1.094 g/cm³ (estimated for (2R)-2-Methyl-4-nitro-1-butanol)[]
Flash Point> 200 °F (for 2-Nitro-1-butanol)[7]
Solubility in WaterSoluble[7][8]

IV. Experimental Protocols

Small Spill Clean-up Protocol:

In the event of a small spill, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.

  • Don PPE: Wear the appropriate PPE as outlined in Section I.

  • Contain and Absorb: Use an inert absorbent material, such as vermiculite or sand, to soak up the spilled liquid.[2][11]

  • Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.[7]

  • Dispose: Seal and label the waste container and dispose of it as hazardous waste.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Characterize Waste: Assume Hazardous A->B C Consult Institutional EHS for Formal Classification B->C D Select Appropriate Waste Container C->D E Properly Label Container: 'Hazardous Waste' 'this compound' D->E F Segregate from Incompatible Materials E->F G Store in Designated Accumulation Area F->G H Arrange for Pickup by Licensed Waste Contractor G->H I Complete Hazardous Waste Manifest H->I J End: Proper Disposal I->J

Disposal Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.